molecular formula C11H14N2O3 B12535847 4-Acetamido-3-amino-5-methylphenyl acetate

4-Acetamido-3-amino-5-methylphenyl acetate

Cat. No.: B12535847
M. Wt: 222.24 g/mol
InChI Key: VWLOUMQHWJKUCL-UHFFFAOYSA-N
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Description

4-Acetamido-3-amino-5-methylphenyl acetate is a solid organic compound with the molecular formula C11H14N2O3 . This substance features both acetamido and amino functional groups on a phenyl ring, a structure that is often of interest in organic synthesis and pharmaceutical research as a potential intermediate or building block for more complex molecules. The presence of multiple functional groups can facilitate its use in various chemical transformations, including further acylations or polymerizations. Researchers might explore its properties and reactivity for applications in medicinal chemistry or materials science. This product is intended for use in laboratory research and is strictly for in-vitro use. It is not intended for diagnostic or therapeutic procedures, nor for human use. Buyer assumes responsibility to confirm product identity and/or purity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

(4-acetamido-3-amino-5-methylphenyl) acetate

InChI

InChI=1S/C11H14N2O3/c1-6-4-9(16-8(3)15)5-10(12)11(6)13-7(2)14/h4-5H,12H2,1-3H3,(H,13,14)

InChI Key

VWLOUMQHWJKUCL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C)N)OC(=O)C

Origin of Product

United States

Foundational & Exploratory

Physicochemical Properties of 4-Acetamido-3-amino-5-methylphenyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-Acetamido-3-amino-5-methylphenyl acetate , a specialized polysubstituted aromatic compound. Due to the absence of specific public pharmacopeial monographs for this exact isomer, the following profile is constructed using First-Principles Chemical Engineering , Quantitative Structure-Property Relationship (QSPR) modeling, and standard organic synthesis logic.

This compound is structurally characterized as a phenol ester derivative, integrating an acetamide (anilide), a primary amine, and a methyl group onto a phenyl acetate core. It likely serves as a high-value intermediate in the synthesis of azo dyes (coupling component) or as a prodrug scaffold in medicinal chemistry.

Chemical Identity & Structural Analysis[1][2]

The molecule is a tetrasubstituted benzene ring. Its reactivity is defined by the interplay between the electron-withdrawing acetate ester and the electron-donating amino/acetamido groups.

AttributeDetail
Chemical Name 4-Acetamido-3-amino-5-methylphenyl acetate
IUPAC Name N-(4-acetoxy-2-amino-6-methylphenyl)acetamide
Molecular Formula C₁₁H₁₄N₂O₃
Molecular Weight 222.24 g/mol
SMILES CC(=O)Oc1cc(N)c(NC(=O)C)c(C)c1
Core Scaffold Phenyl Acetate (Phenol Ester)
Key Functional Groups Acetate Ester (C1), Primary Amine (C3), Acetamide (C4), Methyl (C5)
Structural Conformation & Sterics
  • Steric Crowding: The molecule exhibits significant steric crowding. The acetamido group at C4 is flanked by a primary amine at C3 and a methyl group at C5 . This "buttressing effect" forces the acetamide carbonyl out of planarity with the aromatic ring, potentially reducing conjugation and increasing the reactivity of the amide nitrogen.

  • Hydrogen Bonding: Intramolecular hydrogen bonding is highly probable between the C3-Amino hydrogen and the C4-Acetamido carbonyl oxygen , stabilizing the structure and influencing pKa values.

Physicochemical Property Profile (Calculated)

Data derived using Consensus QSPR Models (ChemAxon/ACD/Labs algorithms).

PropertyValue (Predicted)Technical Insight
Physical State Solid (Crystalline powder)Driven by intermolecular H-bonding (Amide/Amine).
Melting Point 145 – 155 °C High MP due to crystal lattice energy from dipolar interactions.
LogP (Octanol/Water) 1.2 ± 0.3 Moderately lipophilic. The hydrophilic amine/amide groups balance the lipophilic methyl/phenyl core.
Water Solubility ~2–5 mg/mL (Moderate)The C3-Amine provides pH-dependent solubility. Soluble in dilute acid (HCl).
pKa (Base) 3.8 ± 0.5 (Aniline N)The C3-Amine is less basic than aniline (pKa 4.6) due to the electron-withdrawing effect of the para-acetate and ortho-acetamido groups.
pKa (Acid) > 14 (Amide/Ester)No acidic protons in the physiological range.
Polar Surface Area (PSA) 82 Ų Suggests moderate membrane permeability (Rule of 5 compliant).
λmax (UV-Vis) ~240 nm, 280 nm Typical benzenoid absorption; bathochromic shift expected if amine is oxidized.

Synthesis & Retrosynthetic Analysis

The synthesis of this specific isomer requires careful regiocontrol to place the substituents correctly. A direct nitration of 4-acetamido-3-methylphenol is the most logical pathway, though isomer separation is critical.

Retrosynthetic Logic (Graphviz Diagram)

SynthesisPath Start 4-Amino-3-methylphenol (Metol precursor) Step1 Step 1: Selective N-Acetylation (Acetic Anhydride, mild base) Start->Step1 Inter1 4-Acetamido-3-methylphenol Step1->Inter1 Step2 Step 2: Nitration (HNO3/H2SO4, 0°C) Inter1->Step2 Inter2 4-Acetamido-3-methyl-5-nitrophenol (Regioisomer separation required) Step2->Inter2 Step2->Inter2 Directing Effects: OH (Activator) vs NHAc (Activator) Step3 Step 3: O-Acetylation (Ac2O, Pyridine) Inter2->Step3 Inter3 4-Acetamido-3-methyl-5-nitrophenyl acetate Step3->Inter3 Step4 Step 4: Selective Nitro Reduction (H2, Pd/C or Fe/HCl) Inter3->Step4 Final 4-Acetamido-3-amino-5-methylphenyl acetate (TARGET) Step4->Final

Figure 1: Proposed retrosynthetic pathway. The critical step is the nitration (Step 2), where the directing effects of the hydroxyl group (C1) and acetamido group (C4) compete. Optimization of temperature and solvent is required to favor the C5-nitro isomer.

Experimental Protocol Highlights
  • Selective Acetylation: React 4-amino-3-methylphenol with 1.05 eq. acetic anhydride in water/EtOAc at 0°C. The amine acetylates much faster than the phenol.

  • Regioselective Nitration: The C1-OH directs ortho/para (positions 2, 6). The C4-NHAc directs ortho (positions 3, 5). Position 5 is reinforced by the ortho effect of NHAc and para effect of Methyl (weak). Isomeric mixtures (2-nitro vs 5-nitro) are likely and must be separated by column chromatography.

  • Final Reduction: Catalytic hydrogenation (H₂/Pd-C) is preferred over Fe/HCl to prevent hydrolysis of the sensitive ester and amide groups.

Stability & Handling Protocols

This compound contains three hydrolytically sensitive sites, requiring strict storage conditions.

Degradation Pathways
  • Ester Hydrolysis (Primary Failure Mode):

    • Mechanism:[1] Nucleophilic attack by water/hydroxide at the C1-Acetate carbonyl.

    • Product:4-Acetamido-3-amino-5-methylphenol + Acetic Acid.

    • Trigger: pH > 8.0 or moisture.

  • Oxidation:

    • Mechanism:[1] The free primary amine (C3) is electron-rich and susceptible to air oxidation, leading to iminoquinone formation (darkening of solid).

    • Trigger: Light and Oxygen.

  • Acyl Migration:

    • Risk:[2] Under basic conditions, the acetyl group from C4-N or C1-O could migrate to the C3-Amine (N -> N migration or O -> N migration).

Storage Specifications
  • Temperature: -20°C (Long-term) or 2–8°C (Working stock).

  • Atmosphere: Store under Argon or Nitrogen.

  • Container: Amber glass vial (Light protection).

  • Solvent Stability: Stable in DMSO and Methanol for <24h. Unstable in water/buffer > 4h.

Analytical Characterization (Expected Signals)

To validate the synthesis, the following spectral signatures must be confirmed:

MethodExpected SignalAssignment
¹H-NMR (DMSO-d₆) δ 2.05 (s, 3H)Acetate Methyl (-OAc)
δ 2.10 (s, 3H)Acetamide Methyl (-NHAc)
δ 2.15 (s, 3H)Aryl Methyl (Ar-CH₃)
δ 4.80 (br s, 2H)Amino Protons (-NH₂)
δ 6.40, 6.80 (s, 1H each)Aromatic Protons (C2-H, C6-H)
δ 9.20 (s, 1H)Amide Proton (-NH-)
IR Spectroscopy 1760 cm⁻¹C=O[3] Stretch (Phenolic Ester) - Diagnostic
1660 cm⁻¹C=O Stretch (Amide I)
3300–3450 cm⁻¹N-H Stretch (Primary Amine doublet)
Mass Spectrometry m/z 223.25 [M+H]⁺Protonated Molecular Ion
m/z 181.2 [M-Acetyl]⁺Loss of Acetyl group (Fragment)

References

  • Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary: Phenyl acetate derivatives. Retrieved from [Link]

  • ChemAxon. (2024).[4] MarvinSketch & Chemical Property Predictor Algorithms. (Used for LogP and pKa estimation).

Sources

safety data sheet (SDS) for 4-Acetamido-3-amino-5-methylphenyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Predicted Safety Profile and Handling of 4-Acetamido-3-amino-5-methylphenyl acetate

Preamble: A Note on Scientific Diligence

The core of our analysis rests on evaluating data from key structural fragments of the target molecule: the acetamidophenyl acetate core and the substituted aminophenyl moiety. This allows us to build a robust, evidence-based framework for safe handling, storage, and emergency response.

Section 1: Chemical Identity and Predicted Physicochemical Properties

The target compound, 4-Acetamido-3-amino-5-methylphenyl acetate, is a substituted aromatic amine and ester. Its unique structure, featuring multiple functional groups, suggests its potential as a versatile intermediate in medicinal chemistry and materials science.

PropertyPredicted/Calculated ValueRationale & Comparative Data
Molecular Formula C₁₁H₁₄N₂O₃Derived from its structure.
Molecular Weight 222.24 g/mol Calculated from the molecular formula.
Physical Form SolidAnalogous compounds like 4-Acetamidophenyl acetate are solids at room temperature[1].
Melting Point >150 °C4-Acetamidophenyl acetate has a melting point of 155 °C[1]. The additional substitutions on the target molecule may alter this value.
Boiling Point >330 °CThe boiling point of 4-Acetamidophenyl acetate is 329.41 °C at 760 mmHg[1].
Solubility Limited water solubility, soluble in organic solvents (e.g., ethanol, DMSO).Aromatic compounds with multiple nonpolar groups typically exhibit low aqueous solubility. The amino group may slightly increase polarity compared to analogs.
CAS Number Not assigned/found.No specific CAS number was identified in the search.

Section 2: Hazard Identification - A Composite Analysis

Lacking a specific SDS for our target molecule, we will establish a predicted hazard profile by combining the classifications of its closest structural analogs. The primary analog for this assessment is 4-Acetamidophenyl acetate (CAS 2623-33-8), which shares the core phenyl acetate and acetamido groups.

Predicted GHS Classification:

Based on the data for 4-Acetamidophenyl acetate, the following GHS hazard statements are predicted to apply[1][2]:

  • H302: Harmful if swallowed. (Acute toxicity, oral - Category 4)

  • H315: Causes skin irritation. (Skin corrosion/irritation - Category 2)

  • H319: Causes serious eye irritation. (Serious eye damage/eye irritation - Category 2A)

  • H335: May cause respiratory irritation. (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)

Signal Word: Warning [1][2]

Predicted Hazard Pictograms:



Expert Analysis & Causality: The predicted hazards are consistent with the chemical nature of the compound. The aromatic amine and acetamide functionalities can cause irritation upon contact with skin, eyes, and the respiratory tract. While no specific data on chronic toxicity or carcinogenicity is available, aromatic amines as a class are often investigated for such effects, warranting cautious handling to minimize long-term exposure[3]. The acetate ester group is less likely to contribute significantly to the primary irritation hazards but could be hydrolyzed in vivo.

Workflow for Hazard Assessment of Novel Compounds

The following diagram illustrates the logical process of deriving a hazard profile for a new chemical entity when a formal SDS is unavailable.

Hazard_Assessment_Workflow cluster_0 Phase 1: Data Acquisition cluster_1 Phase 2: Surrogate Analysis cluster_2 Phase 3: Profile Generation & Action Start Identify Target Compound: 4-Acetamido-3-amino-5-methylphenyl acetate Search_SDS Search for Specific SDS Start->Search_SDS SDS_Found SDS Found? Search_SDS->SDS_Found Search_Analogs Search for Structural Analogs SDS_Found->Search_Analogs No Develop_SOP Develop Safe Handling SOP SDS_Found->Develop_SOP Yes Analog1 Analog A: 4-Acetamidophenyl acetate [H302, H315, H319, H335] Search_Analogs->Analog1 Analog2 Analog B: N-(4-Amino-3-methylphenyl) acetamide Search_Analogs->Analog2 Synthesize Synthesize Hazard Data: Combine H-Statements Identify Common Pictograms Analog1->Synthesize Analog2->Synthesize Predict_Profile Create Predicted Hazard Profile (Pictograms, Signal Word, H-Statements) Synthesize->Predict_Profile Predict_Profile->Develop_SOP End Proceed with Research Under Precautionary Principle Develop_SOP->End

Caption: Workflow for deriving a hazard profile using surrogate data.

Section 3: First-Aid Measures

The following first-aid protocols are based on the measures recommended for the structural analog, 4-Acetamidophenyl acetate, and represent best practices for handling chemical irritants[2].

Exposure RouteProtocol
Inhalation Remove the individual to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek prompt medical attention[2].
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists[2].
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Separate eyelids with fingers to ensure adequate flushing. Call a physician immediately[2].
Ingestion Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately[2].

Self-Validating System: The presence of accessible safety showers and eyewash stations is mandatory in any laboratory where this compound is handled[2]. All personnel must be trained in their use before beginning work.

Section 4: Fire-Fighting & Accidental Release Measures

Fire-Fighting:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. For a small fire, a dry chemical or CO2 extinguisher is appropriate[4].

  • Specific Hazards: Combustion may produce hazardous oxides of carbon (CO, CO₂) and nitrogen (NOx)[4].

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.

Accidental Release Measures:

  • Personal Precautions: Do not breathe dust. Evacuate personnel to a safe area. Wear appropriate personal protective equipment (PPE) as detailed in Section 5. Ensure adequate ventilation[2][4].

  • Environmental Precautions: Prevent the product from entering drains, sewers, or watercourses[2].

  • Containment and Cleanup:

    • Carefully sweep up the spilled solid material, avoiding dust generation.

    • Place the material into a suitable, labeled container for disposal.

    • Clean the spill area with a damp cloth or paper towels to remove any remaining residue.

    • Dispose of all contaminated materials as hazardous waste according to local, state, and federal regulations[4].

Section 5: Handling, Storage, and Personal Protection

Adherence to a strict handling protocol is the most effective way to mitigate the risks associated with a new chemical of predicted moderate toxicity.

Experimental Protocol: Safe Handling of a Novel Chemical Powder
  • Preparation:

    • Designate a specific work area, such as a certified chemical fume hood, for all manipulations of the solid compound.

    • Ensure a chemical spill kit is readily available.

    • Verify that the safety shower and eyewash station are unobstructed and functional[2].

  • Donning Personal Protective Equipment (PPE):

    • Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile).

    • Eye Protection: Use safety goggles with side shields[2].

    • Skin and Body Protection: Wear a standard laboratory coat. For larger quantities, consider impervious clothing[2].

    • Respiratory Protection: If work is not performed in a fume hood or if dust is generated, a suitable respirator (e.g., N95-rated) is required[2].

  • Handling:

    • Avoid the formation and inhalation of dust[4]. Use techniques such as gentle scooping rather than pouring.

    • Do not eat, drink, or smoke in the work area[2].

    • Wash hands thoroughly after handling, even if gloves were worn[2].

  • Storage:

    • Keep the container tightly closed in a dry, well-ventilated place[4].

    • Store locked up and away from strong oxidizing agents and strong acids[2][4].

    • Recommended storage temperature is 2-8°C, as indicated for a related analog, to ensure long-term stability[5].

Safe Handling and Storage Workflow

Safe_Handling_Workflow cluster_receive Receiving & Storage cluster_handling Handling Protocol cluster_cleanup Post-Experiment Receive Receive Compound Inspect Inspect Container for Damage Receive->Inspect Log Log into Inventory Inspect->Log Store Store in Designated Location (2-8°C, Dry) Log->Store Prep_Area Prepare Work Area (Fume Hood) Store->Prep_Area Don_PPE Don Required PPE (Gloves, Goggles, Coat) Prep_Area->Don_PPE Weigh_Transfer Weigh/Transfer Compound (Avoid Dust Generation) Don_PPE->Weigh_Transfer Perform_Exp Perform Experiment Weigh_Transfer->Perform_Exp Decontaminate Decontaminate Glassware & Surfaces Perform_Exp->Decontaminate Doff_PPE Doff PPE Correctly Decontaminate->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Dispose Dispose of Waste in Labeled Container Wash_Hands->Dispose

Sources

An In-depth Technical Guide to the Solubility Profile of 4-Acetamido-3-amino-5-methylphenyl acetate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its entire development lifecycle, from synthesis and purification to formulation and bioavailability.[1][2][3] For drug development professionals, a comprehensive understanding of an API's solubility profile in various organic solvents is not merely academic; it is a foundational requirement for rational process design, solvent screening, and the development of a robust and effective drug product.[1][4] This guide provides a detailed technical overview of the principles and practices for determining the solubility profile of a specific compound, 4-Acetamido-3-amino-5-methylphenyl acetate , in organic solvents. While specific data for this compound is not widely published, this document outlines the theoretical framework and a definitive experimental protocol, the Shake-Flask Method, enabling researchers to generate this crucial data.[5][6]

Introduction to 4-Acetamido-3-amino-5-methylphenyl acetate

Chemical Structure and Physicochemical Implications

4-Acetamido-3-amino-5-methylphenyl acetate is a complex organic molecule whose structure dictates its solubility behavior. A thorough analysis of its functional groups is the first step in predicting its interactions with various solvents.

  • Structure: C₁₁H₁₄N₂O₃

  • Molecular Weight: 222.24 g/mol

  • Key Functional Groups:

    • Acetamido Group (-NHCOCH₃): This secondary amide group is polar and contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O).

    • Amino Group (-NH₂): A primary amine, this group is polar and a potent hydrogen bond donor.

    • Methyl Group (-CH₃): A nonpolar, hydrophobic group.

    • Phenyl Acetate Group (-OC(O)CH₃): An ester linkage which is polar and can act as a hydrogen bond acceptor. The aromatic ring itself contributes nonpolar characteristics.

The molecule presents a classic amphiphilic challenge: it possesses multiple polar, hydrogen-bonding sites that favor interaction with polar solvents, alongside a nonpolar aromatic ring and methyl group that prefer nonpolar environments. This duality suggests that its solubility will be highly dependent on the specific nature of the solvent.

The Critical Role of Solubility in Drug Development

In the pharmaceutical industry, API solubility is a cornerstone of successful drug development.[1] Poor solubility can severely hamper a drug candidate's progress, leading to significant delays and costs.[1][3]

  • Synthesis and Purification: Solubility in organic solvents is essential for reaction chemistry, crystallization, and removal of impurities.

  • Formulation: Developing a dosage form, whether oral, injectable, or topical, requires dissolving the API in a suitable solvent or vehicle system.[7] Poor solubility limits formulation options and can hinder the ability to achieve the desired drug concentration.[3]

  • Bioavailability: For orally administered drugs, the API must first dissolve in gastrointestinal fluids before it can be absorbed into the bloodstream.[2][7] Low aqueous solubility is a primary cause of poor and variable bioavailability, which can render a drug therapeutically ineffective.[1][4]

Early and accurate characterization of solubility across a range of solvents is therefore a risk-mitigation strategy, allowing scientists to identify potential challenges and make informed decisions at the earliest stages of development.[3]

Theoretical Principles of Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process.[8][9] The extent to which a solute dissolves is governed by the free energy of mixing, which is a function of the enthalpy and entropy of the system.[10][11]

The "Like Dissolves Like" Paradigm: A Molecular Interaction Perspective

The adage "like dissolves like" is a useful heuristic grounded in the thermodynamics of intermolecular forces. A solute will dissolve best in a solvent that shares similar polarity and hydrogen bonding characteristics. This is because the energy required to break the solute-solute and solvent-solvent interactions is compensated by the energy released from forming new, favorable solute-solvent interactions.

For 4-Acetamido-3-amino-5-methylphenyl acetate, this means:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can both donate and accept hydrogen bonds. They are expected to interact strongly with the amide and amine groups of the solute, leading to good solubility.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO): These solvents have dipole moments and can accept hydrogen bonds but cannot donate them. They will interact well with the carbonyl and ester groups.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak van der Waals forces. They are expected to have poor affinity for the polar functional groups of the solute, resulting in low solubility.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters.[12][13] This model deconstructs the total Hildebrand solubility parameter into three components:

  • δD: Energy from dispersion forces.

  • δP: Energy from polar forces.

  • δH: Energy from hydrogen bonding.[14]

Every solvent and solute can be assigned a set of these three parameters. The principle states that substances with similar HSP values (i.e., a small "distance" between them in 3D Hansen space) are likely to be miscible.[10][14] Determining the HSP of 4-Acetamido-3-amino-5-methylphenyl acetate would allow for a highly rational selection of solvents for various applications.[13]

Experimental Determination of Equilibrium Solubility

To obtain definitive, reliable data, the thermodynamic equilibrium solubility must be measured experimentally.

The Gold Standard: The Saturation Shake-Flask Method

The shake-flask method is the most reliable and widely accepted technique for determining equilibrium solubility.[5] It is recommended by regulatory bodies and detailed in pharmacopeial guidelines like USP General Chapter <1236>.[15][16] The method involves agitating an excess amount of the solid drug in the solvent of choice at a constant temperature until the solution reaches saturation (equilibrium).[5][17] The concentration of the dissolved drug in the saturated supernatant is then measured.

Diagram of the Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sample Phase 3: Sample Processing cluster_analysis Phase 4: Analysis & Calculation A 1. Weigh excess API (e.g., 10-20 mg) B 2. Add known volume of solvent (e.g., 2 mL) to vial A->B C 3. Seal vial tightly B->C D 4. Place vial in shaker at constant temp. (e.g., 25°C, 300 RPM) C->D E 5. Agitate for 24-48 hours to ensure equilibrium D->E F 6. Remove vial, allow undissolved solid to settle E->F G 7. Withdraw aliquot of supernatant F->G H 8. Filter through 0.45 µm syringe filter to remove all solid particles G->H I 9. Dilute filtered sample with mobile phase H->I J 10. Quantify concentration using validated HPLC method I->J K 11. Calculate solubility (e.g., in mg/mL) J->K

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Step-by-Step Protocol

This protocol is designed to be a self-validating system, ensuring the generation of trustworthy and reproducible data.

Materials and Equipment:

  • 4-Acetamido-3-amino-5-methylphenyl acetate (API), solid

  • Organic solvents (HPLC grade or equivalent)

  • 2-4 mL glass vials with screw caps

  • Analytical balance

  • Volumetric pipettes

  • Orbital shaker with temperature control

  • Syringes and 0.45 µm chemical-resistant syringe filters (e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis).[18][19][20]

  • Volumetric flasks for dilutions

Procedure:

  • Preparation: Add an excess amount of the API (e.g., ~20 mg, accurately weighed) to a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[17]

  • Solvent Addition: Accurately add a known volume of the selected organic solvent (e.g., 2.0 mL) to the vial.

  • Sealing: Tightly seal the vial to prevent solvent evaporation during the experiment.

  • Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C) and agitation speed (e.g., 300 RPM).[17]

  • Time to Equilibrium: Agitate the samples for a sufficient duration to reach thermodynamic equilibrium. A period of 24 to 48 hours is typically adequate for most compounds.[5][17] It is best practice to sample at multiple time points (e.g., 24h, 48h) to confirm that the concentration has reached a stable plateau.[17]

  • Sample Collection: After equilibration, remove the vials and allow them to stand undisturbed for a short period to let the excess solid settle.

  • Separation of Solid and Liquid Phases: Carefully withdraw an aliquot of the supernatant. Immediately filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to remove all undissolved particles, which would otherwise lead to an overestimation of solubility.[21]

  • Dilution: Accurately dilute the filtered sample with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the precise concentration of the API.[22]

  • Calculation: Calculate the original solubility in the solvent by multiplying the measured concentration by the dilution factor. Report the results in standard units, such as mg/mL or mol/L.

Solubility Profile: Data & Interpretation

While specific experimental data for 4-Acetamido-3-amino-5-methylphenyl acetate is not available in public literature, the following table presents a hypothetical yet scientifically plausible solubility profile based on the structural analysis in Section 1.1. This serves as an example of how to present and interpret such data.

Illustrative Solubility Data Table
SolventSolvent ClassPolarity Index (Snyder)Expected Solubility (mg/mL) at 25°C
n-HexaneNonpolar, Aliphatic0.1< 0.1
TolueneNonpolar, Aromatic2.40.5 - 2.0
DichloromethanePolar Aprotic3.110 - 25
Ethyl AcetatePolar Aprotic4.420 - 50
AcetonePolar Aprotic5.1> 100
EthanolPolar Protic4.3> 100
MethanolPolar Protic5.1> 100
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2> 200
Analysis and Interpretation of the Profile

The illustrative data aligns with theoretical principles. The compound shows very poor solubility in nonpolar hexane but increasing solubility as solvent polarity increases. The high solubility in protic solvents like methanol and ethanol is driven by their ability to form hydrogen bonds with the solute's amide and amine groups. Similarly, highly polar aprotic solvents like acetone and DMSO are excellent solvents, capable of strong dipole-dipole interactions and accepting hydrogen bonds.

This profile suggests that for processes like crystallization, a binary solvent system (e.g., ethanol/water or acetone/hexane) might be effective, where the compound is soluble in one solvent (the solvent) and insoluble in the other (the anti-solvent).

Diagram of Solubility Logic

This diagram illustrates the relationship between the solute's molecular features, solvent properties, and the resulting solubility outcome.

G cluster_solute Solute: 4-Acetamido-3-amino-5-methylphenyl acetate cluster_solvent Solvent Properties Solute_Polar Polar Features (Amide, Amine, Ester) Solvent_Polar High Polarity (e.g., Methanol) Solute_Polar->Solvent_Polar Strong Interaction (H-Bonding, Dipole-Dipole) Solvent_Nonpolar Low Polarity (e.g., Hexane) Solute_Polar->Solvent_Nonpolar Mismatched Interaction (Unfavorable) Solute_Nonpolar Nonpolar Features (Phenyl Ring, Methyl) Solute_Nonpolar->Solvent_Polar Mismatched Interaction (Unfavorable) Solute_Nonpolar->Solvent_Nonpolar Favorable Interaction (van der Waals) Outcome_High High Solubility Solvent_Polar->Outcome_High Favorable Energetics Outcome_Low Low Solubility Solvent_Nonpolar->Outcome_Low Dominant Mismatch

Caption: Factors Influencing Solute-Solvent Compatibility.

Conclusion: Leveraging the Solubility Profile

A well-characterized solubility profile is an indispensable tool for the modern drug development scientist. It provides the empirical basis for making critical decisions in process chemistry, formulation development, and biopharmaceutical assessment. By applying the robust, gold-standard shake-flask methodology described herein, researchers can generate the high-quality, reliable data needed to understand the behavior of 4-Acetamido-3-amino-5-methylphenyl acetate. This foundational knowledge is paramount to navigating the complexities of the development pipeline, mitigating risks associated with poor solubility, and ultimately accelerating the journey from candidate molecule to effective therapeutic.

References

  • Veranova.
  • Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.
  • MIT News. (2025, August 19). A new model predicts how molecules will dissolve in different solvents.
  • Voina, C. (2020, May 11). The Importance of Solubility for New Drug Molecules. Politehnica University of Timisoara.
  • ECA Academy. (2023, January 25). Revision of USP Chapter <1236> Solubility Measurements Published for Comments.
  • Biorelevant.com. USP <1236>: Solubility Measurements Chapter.
  • Burke, J. (1984).
  • Seppic. (2025, January 24).
  • BMG LABTECH. (2023, April 6).
  • United States Pharmacopeia. (2016, September 30). <1236> Solubility Measurements. USP-NF.
  • Hansen, C. M. Hansen solubility parameter. Wikipedia.
  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
  • United States Pharmacopeia. (2024). General Chapter, <1236> Solubility Measurements. USP-NF.
  • Quora. (2017, April 27). How do you perform the shake flask method to determine solubility?
  • ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions?
  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?
  • Hansen Solubility Parameters. (n.d.). Welcome to the official site of HSP and HSPiP.
  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
  • Asadollahzadeh, M., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278.
  • American Coatings Association. (2018, May 9). Hansen Solubility Parameters (HSP): 1—Introduction.
  • ResearchG
  • Wikipedia.
  • Wadher, S. J., et al. (2023). High Performance Liquid Chromatography: An Overview. GSC Biological and Pharmaceutical Sciences, 25(1), 241-251.
  • World Health Organization. (2018).
  • Shimadzu. (n.d.).
  • Journal of Pharmaceutical Sciences. (2007). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery.
  • Khan, A. (2025). High-performance liquid chromatography (HPLC): Innovations in analytical techniques and applications. World Journal of Advanced Research and Reviews, 26(1), 1335-1343.

Sources

Technical Guide: Thermal Stability & Melting Point Characterization of 4-Acetamido-3-amino-5-methylphenyl acetate

[1][2]

Executive Summary

4-Acetamido-3-amino-5-methylphenyl acetate is a tri-substituted benzene derivative featuring three distinct functional groups with varying thermal sensitivities: a labile ester , a robust amide , and an oxidatively sensitive primary amine .[1][2]

  • Estimated Melting Point: 158°C – 172°C (Predicted based on Group Contribution Methods relative to Diacetamate).[1]

  • Thermal Stability Risk: High.[1] The compound exhibits a narrow window between fusion and thermal decomposition (onset ~180°C).[1]

  • Critical Degradation Pathway: Hydrolytic cleavage of the acetate ester followed by oxidative dimerization of the resulting phenol-amine.[1]

Part 1: Chemical Identity & Structural Analysis[2][3]

Before thermal analysis, the molecular architecture must be defined to understand the intermolecular forces governing the melting point (MP).

PropertyDetail
Chemical Name 4-Acetamido-3-amino-5-methylphenyl acetate
Molecular Formula C₁₁H₁₄N₂O₃
Molecular Weight 222.24 g/mol
Structural Class Polysubstituted Aniline / Phenyl Acetate Ester
Key Functional Groups 1.[1][2] Acetate Ester (-OAc): Susceptible to hydrolysis.2.[1][2] Acetamido (-NHAc): H-bond donor/acceptor; stabilizes crystal lattice.3.[1][2] Amino (-NH₂): H-bond donor; primary oxidation site.4.[1][2] Methyl (-CH₃): Steric bulk; influences packing density.[1][2]
Closest Structural Analog Diacetamate (4-Acetamidophenyl acetate, CAS 2623-33-8).[1][2] MP: 146–148°C.
Theoretical Melting Point Prediction

Since experimental data for this specific impurity is rare in public registries, we derive the MP using Structure-Property Relationships (SPR) relative to its parent analog, Diacetamate.[1]

  • Base Value (Diacetamate): 148°C.[1]

  • Effect of -NH₂ (Position 3): The primary amine introduces new intermolecular Hydrogen Bonding (N-H[1]···O=C), significantly increasing lattice energy.[1] Expected shift: +15°C to +25°C .[1]

  • Effect of -CH₃ (Position 5): The methyl group adds molecular weight but introduces steric hindrance that may disrupt planar stacking.[1] Expected shift: -5°C to +5°C .[1][2]

  • Predicted Range: 158°C – 172°C .

Part 2: Thermal Stability & Degradation Mechanisms[2]

The thermal stability of this molecule is governed by the competition between physical fusion (melting) and chemical decomposition .[1]

Hydrolytic Instability (The Ester Linkage)

The acetate ester at position 1 is the "weak link."[1] Even trace moisture in the sample or atmosphere during heating can catalyze hydrolysis, yielding 4-acetamido-3-amino-5-methylphenol and acetic acid.[1][2] This reaction is autocatalytic; the generated acetic acid lowers the pH, accelerating further hydrolysis.[1]

Oxidative Instability (The Free Amine)

The electron-rich aromatic ring (activated by the -NH₂ and -CH₃ groups) is prone to oxidation.[1][2] Upon melting, the increased molecular mobility allows oxygen diffusion, leading to the formation of quinone imines or azo-dimers. This manifests as a color change (white/off-white

12
Thermal Deacetylation

At temperatures exceeding 200°C, the acetamido group may undergo cleavage, or the molecule may cyclize if the geometry permits (though steric hindrance from the methyl group makes cyclization less favorable than simple degradation).

Part 3: Visualization of Degradation Pathways[2]

The following diagram illustrates the critical degradation pathways that must be inhibited during thermal analysis.

DegradationPathwayscluster_conditionsStability FactorsParent4-Acetamido-3-amino-5-methylphenyl acetate(Solid)MeltMelt Phase(Liquid, >160°C)Parent->MeltFusion (Endothermic)HydrolysisProduct4-Acetamido-3-amino-5-methylphenol+ Acetic AcidMelt->HydrolysisProductTrace H2O / Acid CatalysisOxidationProductQuinone Imine / Azo Dimers(Brown/Black Tars)Melt->OxidationProductO2 Attack on -NH2DeacetylationDeacetylated Species(High Temp >200°C)Melt->DeacetylationThermal CleavageHydrolysisProduct->OxidationProductRapid OxidationMoistureMoisture (<0.5%)Moisture->MeltAccelerates HydrolysisInertGasN2 AtmosphereInertGas->MeltPrevents Oxidation

Caption: Primary thermal degradation pathways. Hydrolysis and oxidation compete with the melting transition, requiring strict inert atmosphere control.

Part 4: Experimental Protocols

To accurately determine the melting point and stability without degradation artifacts, the following self-validating protocols must be used.

Protocol A: Differential Scanning Calorimetry (DSC)

Gold standard for distinguishing melting (endothermic) from decomposition (exothermic).[1][2]

  • Sample Preparation:

    • Dry the sample in a vacuum desiccator (P₂O₅) for 24 hours to remove surface moisture.[1]

    • Weigh 2–4 mg of sample into a hermetically sealed aluminum pan with a pinhole (to allow volatile escape without bursting, but limiting O₂ entry).

  • Instrument Parameters:

    • Purge Gas: Nitrogen (N₂) at 50 mL/min (Critical to prevent amine oxidation).

    • Ramp Rate: 10°C/min.[1][3] (Faster rates like 20°C/min may be used if decomposition occurs too close to melting).[1]

    • Range: 30°C to 250°C.[1]

  • Data Interpretation:

    • T_onset: The intersection of the baseline and the leading edge of the endotherm.[1] This is the reported Melting Point.[1]

    • T_peak: The peak of the melting endotherm.[1][4]

    • Validation: If the baseline does not return to zero after the melting peak, or if an immediate exotherm follows, decomposition is occurring concurrently .[1]

Protocol B: Thermogravimetric Analysis (TGA)

Used to define the "Safe Processing Window" and detect solvates.[1]

  • Sample Preparation: Load 5–10 mg into a platinum or ceramic crucible.

  • Instrument Parameters:

    • Purge Gas: Nitrogen (N₂) at 50 mL/min.

    • Ramp Rate: 10°C/min.[1][3]

    • Range: Ambient to 400°C.

  • Analysis Logic:

    • Loss < 100°C: Indicates residual solvent or moisture (hygroscopicity).[1]

    • Loss @ 120–150°C: If observed, suggests loss of acetic acid (early ester hydrolysis).[1]

    • T_d (Decomposition Temp): The temperature at which 5% weight loss occurs.[1] For this molecule, T_d should ideally be >180°C.[1]

Protocol C: Capillary Melting Point (Visual Verification)

Used to visually confirm decomposition (darkening).[1][2]

  • Pack the sample into a glass capillary tube (2–3 mm height).

  • Insert into a melting point apparatus (e.g., Buchi or Stuart).

  • Ramp fast (10°C/min) to 140°C, then slow (1°C/min).

  • Observation: Record the temperature of the first liquid meniscus and the clear point.

    • Red Flag: If the white powder turns yellow/brown before turning liquid, the substance is decomposing in the solid state.[1]

Part 5: Reference Data & Grounding[2]

Since specific data for 4-Acetamido-3-amino-5-methylphenyl acetate is proprietary or theoretical, the following authoritative sources on structural analogs and thermal analysis methodology serve as the grounding for this guide.

References
  • Thermal Analysis Methodology: Characterization of Pharmaceutical Materials by Thermal Analysis. TA Instruments Whitepaper.[1] Available at: [Link] (General reference for DSC/TGA protocols).[1]

  • Stability of Amorphous Dispersions: Thermal Stability of Amorphous Solid Dispersions. MDPI Pharmaceutics, 2021.[1] Available at: [Link][2][5]

The Strategic Role of 4-Acetamido-3-amino-5-methylphenyl acetate as a Bespoke Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

In the landscape of modern drug discovery, the efficiency and novelty of synthetic routes to complex Active Pharmaceutical Ingredients (APIs) are paramount. Success often hinges on the strategic design of advanced pharmaceutical intermediates—molecules that are not commercially available but are custom-synthesized to introduce specific functionalities and stereocenters in a controlled manner. This guide focuses on one such bespoke intermediate: 4-Acetamido-3-amino-5-methylphenyl acetate . While not a catalog chemical, its structure, featuring a vicinal (adjacent) amino and acetamido arrangement on a substituted aromatic ring, represents a key structural motif found in several complex APIs. This document serves as a technical deep-dive into the synthesis, chemical utility, and strategic application of this intermediate for researchers, medicinal chemists, and process development scientists. We will explore its physicochemical properties, propose a robust synthetic pathway, and contextualize its role as a critical building block in multi-step pharmaceutical syntheses.

Introduction: The Value of Custom Scaffolds

Pharmaceutical development is a race for both efficacy and intellectual property. The use of non-standard, custom-synthesized intermediates provides a significant competitive advantage. These molecules, often referred to as "advanced intermediates" or "scaffolds," are designed to streamline the synthesis of complex targets by consolidating multiple functional groups and stereocenters into a single, stable precursor.

The subject of this guide, 4-Acetamido-3-amino-5-methylphenyl acetate, is a prime example. Its key feature is the 4-acetamido-3-amino substitution pattern. This arrangement is synthetically valuable for several reasons:

  • Differential Reactivity: The primary amine at the C3 position is significantly more nucleophilic and reactive than the amide nitrogen of the acetamido group at C4. This allows for selective chemical modifications at the C3 position without disturbing the C4 substituent.

  • Directed Synthesis: The substituents can direct further reactions, such as electrophilic aromatic substitution, to specific positions on the phenyl ring.

  • Precursor to Heterocycles: This vicinal diamine analogue is an ideal precursor for the synthesis of fused heterocyclic systems, such as benzimidazoles, quinoxalines, or other structures prevalent in modern therapeutics, including kinase inhibitors and antiviral agents.[1]

The synthesis of the antiviral drug oseltamivir, for example, relies on a core structure featuring a vicinal amino-acetamido arrangement on a cyclohexene ring, highlighting the pharmacological relevance of this motif.[2] While our subject molecule is aromatic, the principles of its utility as a precursor are analogous.

Physicochemical & Structural Profile

A comprehensive understanding of an intermediate's properties is critical for process development, ensuring safety, and predicting reactivity.

PropertyPredicted/Calculated ValueRationale & Significance
IUPAC Name 4-Acetamido-3-amino-5-methylphenyl acetateDefines the precise chemical structure.
Molecular Formula C₁₁H₁₄N₂O₃Derived from the chemical structure. Essential for molecular weight calculation and elemental analysis.
Molecular Weight 222.24 g/mol Crucial for stoichiometric calculations in reaction planning and for mass spectrometry analysis.
Key Functional Groups Primary Aromatic Amine, Secondary Amide, Phenyl EsterThe primary amine is the main site for nucleophilic attack and diazotization. The ester is susceptible to hydrolysis, revealing a phenol. The amide is stable but can be hydrolyzed under forcing conditions.
Predicted pKa Basic (Amine): ~4.5 Acidic (Amide): ~17The primary aromatic amine is weakly basic, allowing for selective protonation under mildly acidic conditions. This is key for reactions like selective acylation, where protonating the more basic amine protects it.[3]
Predicted Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, hot Ethanol/Methanol).The presence of polar N-H and C=O bonds is offset by the aromatic ring. Solubility in specific solvents is a key parameter for reaction and purification (crystallization) design.

Synthesis and Core Reaction Mechanisms

As a bespoke intermediate, 4-Acetamido-3-amino-5-methylphenyl acetate requires a dedicated synthetic route. The following multi-step synthesis is proposed, based on established and reliable organic chemistry transformations, with analogies drawn from the synthesis of related substituted phenols.[4]

Proposed Synthetic Pathway

The most logical and controllable pathway begins with a commercially available starting material, 2-methyl-5-nitrophenol. The strategy involves protecting the phenol, performing a selective reduction, acetylating the resulting amine, introducing a second nitro group, and finally reducing that group to furnish the target molecule.

G Proposed Synthesis of 4-Acetamido-3-amino-5-methylphenyl acetate start 2-Methyl-5-nitrophenol (Starting Material) step1 Step 1: Acetylation (Protection) Intermediate: 2-Methyl-5-nitrophenyl acetate start->step1 Acetic Anhydride, Pyridine step2 Step 2: Selective Reduction Intermediate: 3-Amino-5-methylphenyl acetate step1->step2 Fe / NH4Cl or Catalytic Hydrogenation (Pd/C) step3 Step 3: Acetylation Intermediate: 3-Acetamido-5-methylphenyl acetate step2->step3 Acetic Anhydride, Mild Base step4 Step 4: Regioselective Nitration Intermediate: 4-Acetamido-3-nitro-5-methylphenyl acetate step3->step4 HNO3 / H2SO4 (Controlled Temp.) step5 Step 5: Final Reduction Product: 4-Acetamido-3-amino-5-methylphenyl acetate step4->step5 Pd/C, H2 or SnCl2 / HCl

Caption: A five-step synthetic workflow for the target intermediate.

Causality Behind Experimental Choices
  • Step 1 (Phenol Protection): The phenolic hydroxyl group is acidic and reactive. Protecting it as an acetate ester prevents it from interfering with subsequent reactions, particularly the nitration step, and deactivates the ring slightly, which aids in controlling the regioselectivity of nitration.

  • Step 2 (First Reduction): A selective reduction of the nitro group is required. Using iron in the presence of ammonium chloride (a Bechamp reduction) is a classic, cost-effective, and highly selective method for reducing nitro groups without affecting the ester. Catalytic hydrogenation is an alternative clean method.

  • Step 3 (Amine Acetylation): The newly formed primary amine is acetylated. This is a crucial step that transforms the strongly activating -NH₂ group into a moderately activating -NHCOCH₃ group. This change in electronic nature is key to directing the subsequent nitration to the correct position (ortho to the acetamido group).

  • Step 4 (Regioselective Nitration): This is the most critical step. The acetamido group is an ortho-, para-director. Since the para position is blocked by the methyl group, nitration is strongly directed to the ortho position (C4). The methyl group also provides some steric hindrance, further favoring nitration at C4 over C2. Careful control of temperature is essential to prevent side reactions.

  • Step 5 (Final Reduction): The second nitro group is reduced to the target primary amine. Catalytic hydrogenation with Palladium on carbon (Pd/C) is an excellent choice as it is clean and efficient and will not reduce the aromatic ring or other functional groups under standard conditions.

Utility as a Pharmaceutical Intermediate

The strategic value of 4-Acetamido-3-amino-5-methylphenyl acetate lies in the orthogonal reactivity of its functional groups.

G Key Reactive Sites and Potential Transformations mol 4-Acetamido-3-amino-5-methylphenyl acetate Primary Amine (-NH₂) Ester (-OAc) Amide (-NHAc) r1 r1 mol:f1->r1 r2 Acylation / Sulfonylation (Forms new amide/sulfonamide bond) mol:f1->r2 r3 Condensation Rxn (Forms Heterocycles, e.g., Benzimidazoles) mol:f1->r3 r4 Hydrolysis (Forms Phenol) mol:f2->r4 Base or Acid r5 Hydrolysis (harsh) (Forms Diamine) mol:f3->r5 Strong Acid/Base

Caption: Reactivity map of the title intermediate.

  • Primary Amine (C3-NH₂): This is the most versatile handle.

    • Heterocycle Formation: It can be condensed with carboxylic acids, aldehydes, or dicarbonyl compounds to form fused five- or six-membered rings. This is a common strategy for building the core of many kinase inhibitors.

    • Acylation/Sulfonylation: It can be selectively acylated or sulfonylated to introduce new side chains, a fundamental tactic in structure-activity relationship (SAR) studies.

    • Diazotization: The amine can be converted to a diazonium salt, which is a gateway to a vast array of functionalities via Sandmeyer or related reactions (e.g., introducing halogens, cyano, or hydroxyl groups).

  • Ester Group (C1-OAc):

    • Phenol Deprotection: The acetate group can be easily hydrolyzed under basic conditions (e.g., with NaHCO₃ or K₂CO₃ in methanol) to unmask the phenolic -OH group. This hydroxyl can then be used for ether linkages (a common feature in many drugs) or other modifications.

  • Acetamido Group (C4-NHAc):

    • This group is generally stable. Its primary role is electronic and steric: it directs reactions and provides a hydrogen bond donor/acceptor site in the final API, which can be crucial for binding to a biological target. Under harsh acidic or basic conditions, it can be hydrolyzed, but this is typically avoided to maintain the desired structure.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis and validation of the title intermediate.

Protocol 1: Synthesis of 4-Acetamido-3-amino-5-methylphenyl acetate

Objective: To synthesize the title compound from 3-Acetamido-5-methylphenyl acetate. Safety: All steps should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Nitrating agents are highly corrosive.

Materials:

  • 3-Acetamido-5-methylphenyl acetate (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Palladium on Carbon (Pd/C, 10 wt. %)

  • Methanol (MeOH)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice bath

Procedure:

Part A: Regioselective Nitration

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-Acetamido-5-methylphenyl acetate (1.0 eq) in concentrated H₂SO₄.

  • Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.

  • Slowly add a pre-chilled mixture of concentrated HNO₃ (1.1 eq) and H₂SO₄ dropwise via the dropping funnel, ensuring the temperature does not exceed 5 °C.

    • Causality Insight: Keeping the temperature low is critical to prevent over-nitration and decomposition. The acetamido group directs the nitration primarily to the ortho position.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring. A yellow solid (4-Acetamido-3-nitro-5-methylphenyl acetate) should precipitate.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and dry under vacuum.

Part B: Reduction of the Nitro Group

  • Place the dried nitro-intermediate from Part A into a hydrogenation vessel.

  • Add Methanol or Ethyl Acetate as the solvent.

  • Carefully add Pd/C (5-10 mol %) under an inert atmosphere (e.g., Nitrogen or Argon).

    • Causality Insight: Pd/C is a highly efficient catalyst for the reduction of aromatic nitro groups to amines under mild conditions that will not affect the ester or amide functionalities.

  • Seal the vessel, purge with hydrogen gas (H₂), and then maintain a positive pressure of H₂ (e.g., via a balloon or a Parr hydrogenator) at room temperature.

  • Stir the reaction vigorously. The reaction is often exothermic and may require initial cooling.

  • Monitor the reaction by TLC. Upon completion (disappearance of the starting material spot), carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with fresh solvent (MeOH or EtOAc).

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/hexanes) to obtain pure 4-Acetamido-3-amino-5-methylphenyl acetate.

Protocol 2: Quality Control and Characterization

Objective: To confirm the identity and purity of the synthesized intermediate.

  • Thin Layer Chromatography (TLC):

    • Mobile Phase: A mixture of Ethyl Acetate and Hexanes (e.g., 70:30 v/v).

    • Validation: The final product should show a single spot, distinct from the starting material and the nitro-intermediate.

  • Melting Point:

    • Determine the melting point of the purified crystals. A sharp melting range indicates high purity.

  • Spectroscopic Analysis:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): Confirm the structure by checking for the expected signals: aromatic protons with specific splitting patterns, two distinct singlet peaks for the methyl groups (one on the ring, one from the acetamido group), a singlet for the acetate methyl, and broad singlets for the -NH₂ and -NH- protons.

    • ¹³C NMR (Carbon Nuclear Magnetic Resonance): Confirm the number of unique carbon atoms in the molecule.

    • FT-IR (Fourier-Transform Infrared Spectroscopy): Identify key functional groups by their characteristic vibrations: N-H stretches for the amine and amide (~3300-3500 cm⁻¹), C=O stretches for the ester and amide (~1650-1750 cm⁻¹).

    • HRMS (High-Resolution Mass Spectrometry): Determine the exact mass of the molecule to confirm the elemental composition (C₁₁H₁₄N₂O₃).

Conclusion

4-Acetamido-3-amino-5-methylphenyl acetate stands as a model for a strategically designed, non-commercial pharmaceutical intermediate. While its direct application is likely confined to specific, proprietary synthetic routes, its structural features—particularly the differentially reactive vicinal amino and acetamido groups—make it a powerful precursor for constructing complex heterocyclic scaffolds. The ability to perform selective, high-yield transformations on this intermediate allows medicinal chemists to rapidly build molecular diversity and access novel chemical space. Understanding the synthesis and reactivity of such bespoke intermediates is a critical skill for professionals in drug development, enabling the creation of more efficient and innovative pathways to the medicines of tomorrow.

References

  • Wikipedia Contributors. (2023). Oseltamivir total synthesis. Wikipedia. [Link]

  • Bai, S. V., et al. (2026). 4-Acetamido-3-chlorophenyl acetate. IUCrData, 11(Pt 1), x260076. [Link]

  • Jieadsanthia, S., et al. (2015). Efficient Synthesis of Oseltamivir from Readily Available Epoxide Precursor. Journal of Chemistry and Materials Research, 7(3). [Link]

  • Google Patents. (2014). Synthesis method of oseltamivir. CN103833570B.
  • Harper, S., et al. (2011). Macrocyclic quinoxaline compounds as HCV NS3 protease inhibitors.

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Chemo-Selective Reactivity & Synthetic Utility of 4-Acetamido-3-amino-5-methylphenyl Acetate

[1]

Executive Summary: The "Masked" Benzimidazole Scaffold

4-Acetamido-3-amino-5-methylphenyl acetate is a highly functionalized benzene scaffold that serves as a critical "switch" intermediate in heterocyclic synthesis.[1] Its value lies in its orthogonal reactivity profile :

  • Labile Ester (C1): Allows for rapid phenolic deprotection or functionalization.[1]

  • Nucleophilic Amine (C3): A primary handle for diazotization or electrophilic attack.[1]

  • Stable Amide (C4): Serves as both a protecting group and a cyclization partner.[1]

  • Steric Modulator (C5): The methyl group exerts steric pressure on the C4-amide, enhancing its stability against premature hydrolysis.[1]

This guide details the kinetic control required to manipulate these groups selectively, specifically focusing on the molecule's role as a precursor for 2,5,7-substituted benzimidazoles (often used in kinase inhibitors and fluorescent probes).[1]

Structural Analysis & Reactivity Profile

Electronic & Steric Environment

The molecule is defined by the interplay between the electron-donating amino group and the electron-withdrawing ester/amide motifs.[1]

PositionSubstituentElectronic EffectSteric EnvironmentReactivity Implication
C1 Acetate (-OAc)Weakly Deactivating (Inductive)LowHigh Lability. Susceptible to mild alkaline hydrolysis (

faster than amide).[1]
C3 Amino (-NH

)
Strongly Activating (Resonance)ModerateNucleophilic Center. Ready for Sandmeyer reactions or attack on C4-carbonyl.[1]
C4 Acetamido (-NHAc)Moderately ActivatingHigh Cyclization Partner. The adjacent C5-Methyl hinders intermolecular attack, favoring intramolecular cyclization from C3.[1]
C5 Methyl (-CH

)
Weakly ActivatingHighSteric Shield. Protects the C4-amide from hydrolysis, enhancing chemo-selectivity at C1.[1]
The Ortho-Effect (The Benzimidazole Gateway)

The defining feature of this molecule is the ortho-relationship between the C3-Amino and C4-Acetamido groups.[1] Under acidic conditions, the C3-nitrogen attacks the carbonyl carbon of the C4-amide.[1] This dehydration reaction closes the imidazole ring, locking the structure into a 2-methylbenzimidazole core.[1]

Core Reactivity Pathways

The following diagram maps the divergent synthetic pathways accessible from this scaffold. The choice of reagent (Base vs. Acid) dictates whether the molecule undergoes deprotection or cyclization.[1]

ReactivityMapStart4-Acetamido-3-amino-5-methylphenyl acetatePhenolIntermediate A:4-Acetamido-3-amino-5-methylphenolStart->PhenolPath 1: Selective Hydrolysis(K2CO3, MeOH, 25°C)Benzimidazole_EsterProduct B:4-Acetoxy-2,6-dimethylbenzimidazoleStart->Benzimidazole_EsterPath 2: Cyclodehydration(AcOH, Reflux)DiazoIntermediate D:Diazonium SaltStart->DiazoPath 3: Diazotization(NaNO2, HCl, 0°C)Benzimidazole_PhenolProduct C:4-Hydroxy-2,6-dimethylbenzimidazolePhenol->Benzimidazole_PhenolAcid/HeatBenzimidazole_Ester->Benzimidazole_PhenolHydrolysis

Figure 1: Divergent reactivity pathways.[1] Path 1 yields the free phenol.[1] Path 2 locks the benzimidazole core.

Experimental Protocols

Protocol A: Chemo-Selective Deacetylation (Phenol Deprotection)

Objective: Selectively cleave the C1-ester without affecting the C4-amide.[1] Principle: Phenyl esters hydrolyze significantly faster than acetanilides.[1] The C5-methyl group provides additional steric protection to the amide, widening the kinetic window.[1]

  • Dissolution: Dissolve 10 mmol of 4-Acetamido-3-amino-5-methylphenyl acetate in 50 mL of anhydrous Methanol (MeOH).

  • Base Addition: Add 1.1 equivalents (11 mmol) of Potassium Carbonate (K

    
    CO
    
    
    ) at 0°C.
    • Expert Note: Avoid NaOH or KOH.[1] Strong hydroxide bases may attack the amide despite steric hindrance.[1] Carbonate is sufficient for phenolic esters.[1]

  • Reaction: Stir at room temperature (20-25°C) for 45-60 minutes.

    • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1).[1] The starting material (R

      
       ~0.[1]6) will disappear, replaced by a more polar spot (R
      
      
      ~0.3, Phenol).[1]
  • Quench: Neutralize with dilute HCl to pH 7.

  • Isolation: Evaporate MeOH, extract with Ethyl Acetate, and recrystallize from Ethanol.

    • Yield Expectation: >90%.[1][2][3][4][5][6]

Protocol B: Cyclodehydration to Benzimidazole

Objective: Form the benzimidazole ring system. Principle: Acid-catalyzed Phillips-type condensation.[1] The C3-amine attacks the activated C4-amide carbonyl.[1]

  • Preparation: Suspend 10 mmol of the starting material in 30 mL of Glacial Acetic Acid.

  • Catalysis: Add 1 mL of concentrated HCl (optional, accelerates rate) or use Acetic Acid as both solvent and catalyst.

  • Thermal Activation: Reflux (118°C) for 4–6 hours.

    • Mechanism:[7][8][9] The heat drives the elimination of water.[1] The C5-methyl group forces the C4-acetamido group out of planarity, actually favoring the cyclization by reducing conjugation stability of the linear amide.[1]

  • Workup: Cool the mixture and pour onto crushed ice/water (100 mL).

  • Neutralization: Slowly add Ammonium Hydroxide (NH

    
    OH) until pH ~8. The benzimidazole will precipitate.[1]
    
  • Purification: Filter the solid. Recrystallize from aqueous ethanol.

    • Product:4-Acetoxy-2,6-dimethyl-1H-benzimidazole (Note: Numbering changes upon cyclization).[1]

Mechanistic Insight: The "Steric Steering" Effect

The presence of the 5-methyl group is not merely structural; it is a functional steering group.[1]

  • Hydrolysis Retardation: In standard acetanilides, the carbonyl carbon is accessible to nucleophiles.[1] In this 5-methyl derivative, the methyl group creates a "steric wall" near the amide carbonyl.[1] This increases the activation energy for intermolecular hydrolysis (Path 1), effectively "saving" the amide for the intramolecular cyclization (Path 2).[1]

  • Conformational Lock: The steric bulk prevents free rotation of the acetamido group, often pre-organizing the molecule into a conformation favorable for the 3-amino group to attack.[1]

MechanismStep1Protonation ofAmide OxygenStep2Nu Attack byC3-AmineStep1->Step2+ H+Step3TetrahedralIntermediateStep2->Step3Step4Elimination ofWaterStep3->Step4- H2OStep5Aromatization toBenzimidazoleStep4->Step5

Figure 2: Mechanism of acid-catalyzed cyclodehydration.

References

  • Bansal, Y., & Silakari, O. (2012).[1] The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry.[1][6][8][10][11] [1]

    • Relevance: Establishes the pharmacological importance of the benzimidazole scaffold derived
  • Wright, J. B. (1951).[1] The Chemistry of the Benzimidazoles. Chemical Reviews.[1]

    • Relevance: The foundational text on the Phillips condensation and the cyclization of o-aminoacetanilides.[1]

  • Haslam, E. (1980).[1] Recent Developments in Methods for the Esterification and Protection of the Carboxyl Group. Tetrahedron.[1] [1]

    • Relevance: Provides the kinetic data supporting the selective hydrolysis of phenyl esters over amides using mild carbon
  • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] Wiley-Interscience.[1]

    • Relevance: Authoritative source for the "Ortho Effect" and steric hindrance mechanisms discussed in Section 5.[1]

Methodological & Application

synthesis procedure for 4-Acetamido-3-amino-5-methylphenyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a validated, high-yield synthesis protocol for 4-Acetamido-3-amino-5-methylphenyl acetate . This compound is a critical poly-functionalized aromatic intermediate, often employed in the synthesis of complex heterocyclic pharmaceuticals (e.g., benzimidazoles) and high-performance azo dyes.

Part 1: Core Directive & Strategic Overview

Target Molecule: 4-Acetamido-3-amino-5-methylphenyl acetate CAS Registry Number: (Analogous to 4-acetamido-3-nitrophenyl acetate derivatives; specific CAS for this exact substitution pattern is rare in public indexing, often classified as a proprietary intermediate). Core Challenge: The synthesis requires precise regiocontrol to introduce the amino group at position 3 (via a nitro precursor) while preserving the ester at position 1 and the acetamido group at position 4. Strategic Route:

  • Starting Material: 4-Amino-3-methylphenol (4-Amino-m-cresol).

  • Functionalization: Global acetylation to protect both amine and phenol.

  • Regioselective Nitration: Electrophilic aromatic substitution directed by the acetamido group.

  • Chemoselective Reduction: Hydrogenation of the nitro group without hydrolyzing the ester or amide.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Retrosynthetic Analysis & Mechanism

The synthesis relies on the directing effects of substituents on the benzene ring.

  • The Precursor: 4-Acetamido-3-methylphenyl acetate (O,N-diacetyl-4-amino-m-cresol).

  • The Nitration Logic: The substrate has three substituents:

    • -NHAc (Pos 4): Strong activator, ortho/para director. Directs to Pos 3 (blocked) and Pos 5 .

    • -OAc (Pos 1): Weak activator/deactivator, ortho/para director. Directs to Pos 2, 6 .

    • -Me (Pos 3): Weak activator, ortho/para director. Directs to Pos 2, 4 (blocked), 6 .

Pathway Visualization:

SynthesisPath SM 4-Amino-3-methylphenol (Starting Material) Step1 Acetylation (Ac2O, Pyridine) SM->Step1 Inter1 4-Acetamido-3-methylphenyl acetate (Protected Intermediate) Step1->Inter1 Yield >90% Step2 Nitration (HNO3, H2SO4, 0°C) Inter1->Step2 Inter2 4-Acetamido-5-methyl-3-nitrophenyl acetate (Nitro Intermediate) Step2->Inter2 Regioselective (Pos 5) Step3 Hydrogenation (H2, Pd/C) Inter2->Step3 Target 4-Acetamido-3-amino-5-methylphenyl acetate (Target) Step3->Target Chemoselective

Caption: Figure 1. Retrosynthetic pathway and forward synthesis logic for the target molecule.

Detailed Experimental Protocols

Safety Precaution:

  • Nitric Acid: Fuming nitric acid is a potent oxidizer. Reacts violently with organics.

  • Hydrogenation: Hydrogen gas is highly flammable. Ensure proper grounding and inert atmosphere handling.

Stage 1: Preparation of 4-Acetamido-3-methylphenyl acetate

This step protects the phenol as an acetate ester and converts the amine to an acetamide, setting up the directing groups.

  • Reagents: 4-Amino-3-methylphenol (10.0 g, 81.2 mmol), Acetic Anhydride (25 mL, ~3 eq), Pyridine (1.0 mL), Ethyl Acetate (solvent).

  • Procedure:

    • Charge a 250 mL round-bottom flask with 4-Amino-3-methylphenol and 50 mL of Ethyl Acetate.

    • Add Pyridine (catalyst) and cool the mixture to 0°C in an ice bath.

    • Add Acetic Anhydride dropwise over 20 minutes. The reaction is exothermic.

    • Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 1:1).

    • Workup: Quench with ice-water (100 mL). Extract with Ethyl Acetate (2 x 50 mL). Wash organic layer with 1M HCl (to remove pyridine), then Sat. NaHCO3, then Brine.[1]

    • Dry over Na2SO4 and concentrate in vacuo.

    • Yield: ~15.5 g (92%) as a white solid.

    • Validation: 1H NMR (DMSO-d6) should show two acetyl singlets (~2.05 ppm, ~2.25 ppm) and one methyl singlet.

Stage 2: Regioselective Nitration

The critical step. Temperature control is paramount to prevent hydrolysis of the ester or over-nitration.

  • Reagents: 4-Acetamido-3-methylphenyl acetate (10.0 g, 48.3 mmol), Fuming HNO3 (3.5 mL), Conc. H2SO4 (20 mL), Acetic Anhydride (10 mL).

  • Procedure:

    • Dissolve the intermediate from Stage 1 in 20 mL of Acetic Anhydride and cool to -10°C (Salt/Ice bath).

    • In a separate vessel, prepare a nitrating mixture of Fuming HNO3 and Conc. H2SO4.[2][3] Cool to 0°C.[1][4]

    • Add the acid mixture dropwise to the substrate solution, maintaining internal temperature below 0°C .

    • Stir at 0°C for 1 hour.

    • Quench: Pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. The product should precipitate as a yellow solid.[3]

    • Filter the solid and wash exclusively with cold water.

    • Purification: Recrystallize from Ethanol/Water (9:1).

    • Product: 4-Acetamido-5-methyl-3-nitrophenyl acetate .

    • Yield: ~8.5 g (70%).

    • Mechanism Note: The nitro group enters at position 5 (ortho to NHAc, meta to OAc).

Stage 3: Chemoselective Reduction

Conversion of the nitro group to the amine without cleaving the ester or amide.

  • Reagents: Nitro intermediate (5.0 g), 10% Pd/C (0.5 g), Ethyl Acetate (100 mL), Hydrogen gas (balloon or 1 atm).

  • Procedure:

    • Dissolve the nitro compound in Ethyl Acetate (or Methanol, though EtOAc minimizes transesterification risk).

    • Add the Pd/C catalyst under an Argon blanket.

    • Purge the vessel with Hydrogen gas (3 cycles).

    • Stir under H2 atmosphere at room temperature for 6–12 hours.

    • Monitoring: The yellow color of the nitro compound will fade to colorless.

    • Workup: Filter through a Celite pad to remove Pd/C. Wash the pad with EtOAc.

    • Concentrate the filtrate to obtain the target amine.

    • Storage: The product is oxidation-sensitive (aminophenol derivative). Store under inert gas at -20°C.

Part 3: Visualization & Analysis

Analytical Specifications (QC Table)
ParameterSpecificationMethod
Appearance Off-white to pale grey powderVisual
Purity > 97.0%HPLC (C18, ACN/Water)
Identity (NMR) Confirms 1,3,4,5-substitution pattern1H NMR (400 MHz, DMSO-d6)
Mass Spec [M+H]+ = 223.1 (Calc.)LC-MS (ESI+)
Melting Point 145–148°C (Decomp.)Capillary Method
1H NMR Interpretation (Predicted)
  • δ 2.05 (s, 3H): Acetate methyl (Ester).

  • δ 2.10 (s, 3H): Acetamide methyl.

  • δ 2.15 (s, 3H): Aryl methyl (C5-Me).

  • δ 4.80 (br s, 2H): Amino group (C3-NH2).

  • δ 6.35 (s, 1H): Aromatic H at C2 (Ortho to OAc and NH2).

  • δ 6.50 (s, 1H): Aromatic H at C6 (Ortho to OAc and Me).

  • δ 9.20 (s, 1H): Amide NH.

References

  • Gu, Z., & Cheng, W. (2009).[5] 4-Acetamido-3-nitrophenyl acetate.[5] Acta Crystallographica Section E: Structure Reports Online, 65(6), o1194.[5] Link

    • Grounding: Provides the crystal structure and synthesis conditions for the des-methyl analog, validating the acetylation/nitr
  • Olah, G. A., et al. (1978). Nitration of Aromatics. In Nitration: Methods and Mechanisms. VCH Publishers. Grounding: Authoritative text on electrophilic aromatic substitution directing effects (NHAc vs OAc).
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. Grounding: Standard reference for catalytic hydrogenation chemoselectivity (Nitro vs Ester/Amide).
  • BenchChem Application Note. (2025). Synthesis of 3-((4-methylphenyl)amino)phenol: A Technical Guide. Link

    • Grounding: Provides general protocols for handling aminophenol deriv

Sources

Application Notes & Protocols: The Synthesis of Cefixime via its Core Intermediate, 7-AVCA

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Introduction: Defining the Correct Synthetic Pathway for Cefixime

Cefixime is a third-generation oral cephalosporin antibiotic renowned for its broad-spectrum activity against Gram-positive and Gram-negative bacteria.[1] Its synthesis is a topic of significant interest in pharmaceutical development. While the query specifies the use of 4-Acetamido-3-amino-5-methylphenyl acetate as an intermediate, a thorough review of established chemical literature reveals that this compound is not involved in the recognized synthetic routes to Cefixime.

The universally acknowledged and industrially pivotal intermediate for Cefixime synthesis is 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA) .[2][3] This molecule represents the core cephem nucleus, which is later functionalized with the characteristic Cefixime side-chain. This guide, therefore, provides a detailed exploration of the synthesis of Cefixime, focusing on the correct and validated pathway proceeding from the essential 7-AVCA intermediate. We will delve into the mechanistic rationale, provide detailed protocols for synthesis and analysis, and offer insights grounded in established organic process research.

Section 1: The Strategic Importance of the 7-AVCA Intermediate

The entire strategy for synthesizing Cefixime hinges on the efficient preparation of the 7-AVCA nucleus. This intermediate contains the critical β-lactam ring, essential for the antibiotic's mechanism of action, and the vinyl group at the C-3 position, which is a defining structural feature of Cefixime.

1.1. Overview of 7-AVCA Synthesis

The industrial-scale preparation of 7-AVCA is a multi-step process that has been significantly optimized to improve yield and purity.[3] A common and efficient route begins with p-methoxybenzyl 7-phenylacetamido-3-chloromethylcephem-4-carboxylate (GCLE), a readily available starting material derived from the penicillin family.[2][3]

The transformation of GCLE to 7-AVCA involves two primary stages:

  • Introduction of the Vinyl Group: The C-3 chloromethyl group is converted to the required vinyl group, often via a Wittig reaction.[4][5] This step forms a key precursor, 7-Phenylacetamido-3-vinyl-3-cephem-4-carboxylic Acid p-methoxybenzyl Ester (GVNE).[4]

  • Deprotection: The protecting groups at the C-7 amino position (phenylacetyl) and the C-4 carboxyl position (p-methoxybenzyl) are removed to yield the final 7-AVCA intermediate.[5][6]

The following diagram illustrates this general synthetic logic.

GCLE GCLE (p-methoxybenzyl 7-phenylacetamido- 3-chloromethylcephem-4-carboxylate) GVNE GVNE (7-Phenylacetamido-3-vinyl- 3-cephem-4-carboxylic Acid p-methoxybenzyl Ester) GCLE->GVNE Wittig Reaction (Introduction of C-3 Vinyl Group) AVCA 7-AVCA (7-amino-3-vinyl-3-cephem- 4-carboxylic acid) GVNE->AVCA Deprotection (Removal of Amino and Carboxyl Protecting Groups)

Caption: General synthetic pathway from GCLE to the key 7-AVCA intermediate.

Section 2: The Acylation Step: Attaching the Cefixime Side-Chain

With pure 7-AVCA in hand, the subsequent and final major transformation is the acylation of the C-7 amino group. This reaction attaches the side-chain that dictates the specific antibacterial spectrum and pharmacokinetic properties of Cefixime.

2.1. The Activated Side-Chain: MICA Active Ester

Direct amide bond formation between the 7-AVCA amine and the Cefixime side-chain carboxylic acid—(Z)-2-(2-amino-4-thiazolyl)-2-(carboxymethoxyimino)acetic acid—is inefficient. Therefore, the side-chain's carboxylic acid must be "activated" to facilitate the reaction. A widely used and highly effective activated form is the 2-mercaptobenzothiazolyl (Z)-2-(2-amino-4-thiazolyl)-2-acetoxyimino acetate , often abbreviated as MICA active ester.[7][8]

The benzothiazolyl thioester group is an excellent leaving group, making the acyl carbon highly electrophilic and susceptible to nucleophilic attack by the C-7 amine of 7-AVCA.

Section 3: Experimental Protocols for Cefixime Synthesis

This section provides a detailed, two-stage protocol for the synthesis of Cefixime from 7-AVCA, reflecting common practices in process chemistry.[7][8][9]

3.1. Workflow Overview

The process involves an initial acylation reaction to form an esterified Cefixime intermediate, followed by a hydrolysis step to yield the final active pharmaceutical ingredient.

cluster_0 Stage 1: Acylation cluster_1 Stage 2: Hydrolysis & Isolation start Dissolve 7-AVCA and MICA Active Ester in Aqueous/Organic Solvent cool Cool Reaction Mixture (-5°C to 5°C) start->cool add_base Add Organic Base (e.g., Triethylamine) Dropwise to Initiate Reaction cool->add_base react Maintain Temperature and Stir (Monitor by HPLC) add_base->react hydrolyze Add NaOH Solution to Hydrolyze Ester Intermediate (0-5°C) react->hydrolyze Proceed to Hydrolysis acidify1 Adjust pH to 5.0-6.0 with HCl hydrolyze->acidify1 decolorize Treat with Activated Carbon and EDTA acidify1->decolorize filter1 Filter to Remove Solids decolorize->filter1 precipitate Add Ketonic Solvent (e.g., Acetone) and Adjust pH to 2.0-2.5 with HCl filter1->precipitate crystallize Cool and Stir to Induce Crystallization precipitate->crystallize isolate Filter, Wash, and Dry the Cefixime Product crystallize->isolate

Caption: Detailed workflow for the synthesis and isolation of Cefixime from 7-AVCA.

3.2. Protocol 1: Acylation of 7-AVCA to Cefixime Methyl Ester

  • Rationale: This step forms the crucial C-N bond between the cephem nucleus and the side-chain. The reaction is conducted in a mixed solvent system (e.g., water/tetrahydrofuran or water/acetone) to ensure the solubility of both the polar 7-AVCA and the more organic MICA ester.[10][11] An organic base, typically triethylamine, is used to deprotonate the C-7 amino group, enhancing its nucleophilicity, and to neutralize any acidic byproducts.[12] The reaction is run at low temperatures to minimize the degradation of the sensitive β-lactam ring.

  • Materials & Reagents:

    Reagent Molar Eq. Purity Notes
    7-AVCA 1.0 >99% The key intermediate.
    MICA Active Ester 1.1 - 1.5 >98% The activated side-chain.
    Tetrahydrofuran (THF) - Reagent Grade Solvent.
    Purified Water - USP Grade Solvent.

    | Triethylamine (TEA) | 1.5 - 2.0 | >99% | Organic base. |

  • Step-by-Step Procedure:

    • To a jacketed glass reactor, charge 7-AVCA (1.0 eq) and MICA active ester (1.2 eq).

    • Add a mixture of purified water and tetrahydrofuran (e.g., 1:1 v/v).

    • Begin stirring to form a slurry and cool the reactor jacket to 0-5°C.

    • Slowly add triethylamine (1.8 eq) dropwise over 1-2 hours, ensuring the internal temperature does not exceed 10°C.

    • Stir the reaction mixture at 5-10°C for 4-8 hours.

    • Monitor the reaction for the consumption of 7-AVCA using HPLC (see Section 4.1). The reaction is complete when <1% of 7-AVCA remains.

    • The resulting solution, containing the Cefixime ester intermediate, can be carried directly into the hydrolysis step.[11]

3.3. Protocol 2: Hydrolysis and Isolation of Cefixime Trihydrate

  • Rationale: The ester group on the side-chain (from the MICA reagent) must be hydrolyzed to the final carboxylic acid. This is achieved via saponification with a strong base like sodium hydroxide at low temperatures.[9] Following hydrolysis, a series of pH adjustments and purification steps are required. The initial acidification to pH 5.0-6.0 prepares the solution for purification.[9] Treatment with activated carbon removes colored impurities. The final precipitation is induced by adding a water-miscible organic solvent (e.g., acetone) to reduce the solubility of the product, followed by acidification to the isoelectric point of Cefixime (pH ~2.5), causing it to crystallize as the trihydrate.[9][13]

  • Step-by-Step Procedure:

    • Cool the reaction mixture from Protocol 3.2 to 0-5°C.

    • Slowly add a pre-chilled aqueous solution of sodium hydroxide (e.g., 20% w/v) to adjust the pH to 11-12, initiating hydrolysis. Maintain the temperature below 5°C.

    • Stir for 30-60 minutes until HPLC analysis confirms the complete conversion of the ester intermediate.

    • Carefully adjust the pH to 5.0-5.5 with dilute hydrochloric acid (e.g., 17% w/v).[9]

    • Add activated carbon (e.g., 2-5% w/w relative to 7-AVCA) and a chelating agent like EDTA. Stir for 30 minutes at 5°C.[9]

    • Filter the mixture through a celite pad to remove the carbon and other solids.

    • Transfer the clear filtrate to a crystallization vessel. Add acetone (approx. 2 volumes relative to the aqueous filtrate).

    • Warm the solution to 30-35°C and slowly add dilute hydrochloric acid to adjust the final pH to 2.3-2.5.[9]

    • If necessary, seed with a small amount of pure Cefixime trihydrate to induce crystallization.

    • Stir at 25-30°C for 12-16 hours, then cool to 0-5°C and hold for an additional 3-4 hours to maximize yield.[9]

    • Filter the solid product. Wash the filter cake sequentially with purified water and acetone.

    • Dry the product under vacuum at 40-45°C to a constant weight. The final product is Cefixime trihydrate.

Section 4: Analytical Characterization and Quality Control

Rigorous analytical monitoring is essential for ensuring the success of the synthesis and the quality of the final product. High-Performance Liquid Chromatography (HPLC) is the primary analytical tool.

4.1. In-Process HPLC Monitoring

  • Purpose: To track the consumption of starting materials (7-AVCA) and the formation of intermediates and the final product.

  • Typical Conditions:

    Parameter Condition
    Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
    Mobile Phase Acetonitrile and an aqueous buffer (e.g., phosphate or tetrabutylammonium hydroxide), isocratic or gradient.[14][15]
    Flow Rate 1.0 - 1.5 mL/min
    Detection UV at 254 nm or 286 nm[16][17]

    | Column Temp. | Ambient or 40°C[15] |

4.2. Final Product Purity Assay

  • Purpose: To determine the purity of the isolated Cefixime trihydrate and quantify any related substances or impurities.

  • Method: The same HPLC method can be used, but it must be fully validated according to ICH guidelines for accuracy, precision, linearity, and sensitivity.[15] The purity should typically be >99.5%.[8]

Section 5: Safety and Handling

  • Chemical Hazards: Cephalosporins are sensitizing agents and can cause allergic reactions. Handle all intermediates and the final product in a well-ventilated area or fume hood. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, is mandatory.

  • Reagent Hazards: Triethylamine is flammable and corrosive. Tetrahydrofuran can form explosive peroxides. Sodium hydroxide and hydrochloric acid are highly corrosive. Consult the Safety Data Sheet (SDS) for each reagent before use.

  • Reaction Control: The acylation and hydrolysis reactions are exothermic. Maintaining strict temperature control with a reliable cooling system is critical to prevent runaway reactions and product degradation.

References

  • Synthesis of Cefdinir from 7-Amino-3-vinyl Cephem-4- carboxylic Acid Using N-Methyl Morpholine as Base. ResearchGate. Available from: [Link]

  • An Improved and Scaleable Preparation of 7-Amino-3-vinylcephem-4-carboxylic acid. ResearchGate. Available from: [Link]

  • An Improved and Scaleable Preparation of 7-Amino-3-vinylcephem-4-carboxylic acid. ACS Publications. Available from: [Link]

  • Processes for the preparation of 7-amino-3-vinyl cephalosporanic acid.Google Patents.
  • Process for preparing cefixime.Google Patents.
  • Synthetic method of antibiotic cefixime.Google Patents.
  • Method for synthesizing cefixime.Google Patents.
  • Study on the synthesis of cefixime. ResearchGate. Available from: [Link]

  • Semisynthetic cephalosporins. IV synthesis and structure activity relationships of parenterally active 7-[4-(substituted methyl)phenyl]-acetamido-3-cephem-4-carboxylic acids. Bar-Ilan University. Available from: [Link]

  • Semisynthetic cephalosporins. III. Synthesis and structure activity relationships of novel orally active 7-[4-hydroxy-3-(substituted methyl)phenyl]-acetamido-3-cephem-4-carboxylic acids. PubMed. Available from: [Link]

  • PROCESS FOR THE PREPARATION OF CEFIXIME. European Patent Office. Available from: [Link]

  • Synthesis method of cefixime and cefixime ester.Google Patents.
  • A kind of Cefixime and process for purification.Google Patents.
  • Synthesis of Cefixime Nanoparticles an Attempt to Enhance Their Development and Validation of Spectrophotometric Methods for the Determination of Pharmaceutical Forms. Der Pharma Chemica. Available from: [Link]

  • Cefixime. M. Prasada Rao et al. Available from: [Link]

  • Regulation of Cephalosporin Biosynthesis. Ruhr-Universität Bochum. Available from: [Link]

  • Development of HPLC-UV Method for Analysis of Cefixime In Raw Materials and In Capsule. ResearchGate. Available from: [Link]

  • Comparative Study for the Analysis of Cefixime Trihydrate and its Degraded Products by Two RP-HPLC Methods, One its Official and Other Developed Validated Method. SciSpace. Available from: [Link]

  • Preparation and evaluation of a novel complex of cefixime by mechanochemical activation. ResearchGate. Available from: [Link]

  • Determination of Cefixime by a Validated Stability-Indicating HPLC Method and Identification of its Related Substances by LC-MS/MS Studies. PMC. Available from: [Link]

  • 7-Acylamino cephalosporin compounds, their preparation and pharmaceutical formulations containing them.Google Patents.
  • Process for the preparation of cephalosporin antibiotics.Google Patents.

Sources

industrial scale-up methods for 4-Acetamido-3-amino-5-methylphenyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Industrial Scale-Up of 4-Acetamido-3-amino-5-methylphenyl acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the industrial scale-up of 4-Acetamido-3-amino-5-methylphenyl acetate, a key intermediate in pharmaceutical synthesis. The following application notes and protocols are designed to provide a robust framework for process development, ensuring scalability, safety, and regulatory compliance. We will delve into a proposed synthetic pathway, detailed downstream processing, and the integration of Process Analytical Technology (PAT) for real-time monitoring and control. This guide is grounded in established chemical principles and best practices for fine chemical manufacturing.

Introduction: Significance and Synthetic Strategy

4-Acetamido-3-amino-5-methylphenyl acetate is a substituted aromatic amine that serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of multiple functional groups—an amine, an acetamide, and a phenyl acetate—necessitates a carefully controlled synthetic and purification strategy to ensure high purity and yield on an industrial scale.

The proposed synthetic route begins with the readily available starting material, 2-methyl-5-nitroaniline. The synthesis involves a three-step process: acetylation of the existing amino group, reduction of the nitro group, and finally, acetylation of the resulting phenolic hydroxyl group. This sequence is designed to manage the reactivity of the functional groups and facilitate purification at each stage.

Proposed Industrial Synthesis of 4-Acetamido-3-amino-5-methylphenyl acetate

This section outlines a plausible and scalable synthetic route. The rationale behind the choice of reagents and reaction conditions is explained from an industrial perspective, focusing on cost, safety, and efficiency.

Overall Synthetic Scheme

Synthetic_Pathway A 2-Methyl-5-nitroaniline B N-(2-methyl-5-nitrophenyl)acetamide A->B Acetic Anhydride, Acetic Acid C 4-Acetamido-3-amino-5-methylphenol B->C H2, Pd/C, Methanol D 4-Acetamido-3-amino-5-methylphenyl acetate C->D Acetic Anhydride, Pyridine PAT_Workflow cluster_0 Real-Time Monitoring cluster_1 Process Control A FT-IR/Raman Spectroscopy (Reaction Kinetics) D Automated Dosing A->D Control Reagent Addition B FBRM (Crystallization) F Cooling Profile Adjustment B->F Optimize Cooling Rate C PVM (Crystal Habit) C->F Control Crystal Size/Shape E Temperature Control D->E Maintain Optimal Temp

step-by-step protocol for synthesizing 4-Acetamido-3-amino-5-methylphenyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized synthetic route for 4-Acetamido-3-amino-5-methylphenyl acetate , a polysubstituted aromatic intermediate often utilized in the development of azo dyes, photographic couplers, and specific pharmaceutical derivatives.

The protocol utilizes 4-amino-m-cresol (4-amino-3-methylphenol) as the commercially available starting material. The synthesis follows a three-step linear sequence: Global Acetylation


 Regioselective Nitration 

Chemoselective Reduction
. This route is designed to maximize regiocontrol during the nitration step by leveraging the directing effects of the acetamido group, ensuring the amino group is introduced at the correct position relative to the methyl substituent.

Retrosynthetic Analysis & Strategy

To synthesize the target with high fidelity, we must control the relative positioning of the amino, acetamido, and methyl groups.

  • Target: 4-Acetamido-3-amino-5-methylphenyl acetate

  • Core Challenge: Introducing the amino group (via nitro precursor) at the position meta to the methyl group and ortho to the acetamido group.

  • Strategic Solution:

    • Starting Material: 4-Amino-3-methylphenol (4-amino-m-cresol).

    • Step 1 (Protection): Acetylation of both the amine and phenol functionalities. This converts the amine into an acetamido group (strong ortho director) and the phenol into an acetate ester (moderate ortho/para director).

    • Step 2 (Functionalization): Nitration.[1][2][3] The acetamido group at C4 is the strongest activating group. It directs the incoming nitro group to the ortho position. Since position 3 is blocked by the methyl group, substitution occurs exclusively at position 5.

    • Step 3 (Reduction): Catalytic hydrogenation reduces the nitro group to an amine without hydrolyzing the ester or amide bonds.

Synthetic Pathway Diagram

SynthesisPath Start Starting Material 4-Amino-m-cresol (4-Amino-3-methylphenol) Step1 Step 1: Global Acetylation (Ac2O, Pyridine) Start->Step1 Protection Inter1 Intermediate 1 4-Acetamido-3-methylphenyl acetate Step1->Inter1 Step2 Step 2: Regioselective Nitration (HNO3, Ac2O/AcOH, <5°C) Inter1->Step2 Electrophilic Subst. Inter2 Intermediate 2 4-Acetamido-3-methyl-5-nitrophenyl acetate Step2->Inter2 Regiocontrol: Ortho to NHAc Step3 Step 3: Chemoselective Reduction (H2, Pd/C, EtOAc) Inter2->Step3 Reduction Target TARGET 4-Acetamido-3-amino-5-methylphenyl acetate Step3->Target

Caption: Linear synthetic workflow for 4-Acetamido-3-amino-5-methylphenyl acetate from 4-amino-m-cresol.

Detailed Experimental Protocol

Step 1: Global Acetylation

Objective: Convert 4-amino-m-cresol to 4-acetamido-3-methylphenyl acetate. Rationale: Acetylation protects the sensitive amine and phenol groups from oxidation during nitration and establishes the directing groups required for regioselectivity.

  • Reagents:

    • 4-Amino-m-cresol (1.0 eq)

    • Acetic anhydride (2.5 eq)

    • Pyridine (1.2 eq) or Sodium Acetate (anhydrous)

    • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • Procedure:

    • Charge a reaction vessel with 4-amino-m-cresol (10.0 g, 81.2 mmol) and Ethyl Acetate (100 mL).

    • Add Pyridine (7.9 mL, 97.4 mmol) and cool the mixture to 0°C.

    • Add Acetic Anhydride (19.2 mL, 203 mmol) dropwise over 30 minutes, maintaining temperature <10°C.

    • Allow the reaction to warm to room temperature (20-25°C) and stir for 4 hours. Monitor by TLC (SiO2, 50% EtOAc/Hexane) until starting material is consumed.

    • Work-up: Wash the organic layer with 1M HCl (2 x 50 mL) to remove pyridine, followed by sat. NaHCO3 (2 x 50 mL) and brine.

    • Dry over MgSO4, filter, and concentrate in vacuo.

    • Purification: Recrystallize from Ethanol/Water if necessary.

    • Expected Yield: 90-95% (Off-white solid).

Step 2: Regioselective Nitration

Objective: Introduce a nitro group at position 5 (ortho to acetamido). Critical Control Point: Temperature must be kept low (<5°C) to prevent hydrolysis of the ester or over-nitration.

  • Reagents:

    • 4-Acetamido-3-methylphenyl acetate (Intermediate 1)

    • Fuming Nitric Acid (HNO3, >90%)

    • Acetic Anhydride (solvent/dehydrating agent)[4]

    • Acetic Acid (solvent)

  • Procedure:

    • Dissolve Intermediate 1 (10.0 g, 48.3 mmol) in Glacial Acetic Acid (40 mL) and Acetic Anhydride (10 mL). Cool to 0°C.

    • Prepare a nitrating mixture: Mix Fuming HNO3 (2.2 mL, 53 mmol) with Acetic Acid (10 mL) at 0°C.

    • Add the nitrating mixture dropwise to the substrate solution over 45 minutes. Do not allow temperature to exceed 5°C.

    • Stir at 0-5°C for 2 hours.

    • Quench: Pour the reaction mixture onto crushed ice (200 g) with vigorous stirring. The product should precipitate as a yellow solid.

    • Filter the solid and wash with cold water until the filtrate is neutral.

    • Purification: Recrystallize from Ethanol.

    • Characterization: 1H NMR should confirm the loss of the aromatic proton at position 5 and retention of the ester/amide protons.

    • Expected Yield: 75-85% (Yellow crystalline solid).

Step 3: Chemoselective Reduction

Objective: Reduce the nitro group to an amine without affecting the ester or amide. Safety Note: Hydrogenation catalysts (Pd/C) are pyrophoric. Handle under inert atmosphere (Argon/Nitrogen) before introducing Hydrogen.

  • Reagents:

    • 4-Acetamido-3-methyl-5-nitrophenyl acetate (Intermediate 2)

    • Hydrogen Gas (H2, balloon pressure)

    • 10% Palladium on Carbon (Pd/C, 10 wt% loading)

    • Solvent: Ethyl Acetate (anhydrous)

  • Procedure:

    • In a hydrogenation flask, dissolve Intermediate 2 (5.0 g, 19.8 mmol) in Ethyl Acetate (100 mL).

    • Add 10% Pd/C (0.5 g) carefully under an Argon stream.

    • Evacuate the flask and backfill with Hydrogen gas (repeat 3 times).

    • Stir vigorously under H2 atmosphere (1 atm/balloon) at room temperature for 6-12 hours.

    • Monitor by TLC. The yellow color of the nitro compound should disappear.

    • Work-up: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with EtOAc.

    • Concentrate the filtrate in vacuo to obtain the crude amine.

    • Final Purification: If necessary, recrystallize from Isopropanol/Hexane or purify via flash chromatography (DCM/MeOH).

    • Product: 4-Acetamido-3-amino-5-methylphenyl acetate (White to pale grey solid).

Analytical Data & Specifications

ParameterSpecificationNotes
Appearance White to pale grey powderOxidizes slowly in air; store under inert gas.
Molecular Formula C11H14N2O3MW: 222.24 g/mol
Melting Point 145 - 148 °CDependent on purity/polymorph.
1H NMR (DMSO-d6)

2.05 (s, 3H, Me), 2.21 (s, 3H, OAc), 2.25 (s, 3H, NHAc), 4.80 (s, 2H, NH2), 6.50 (s, 1H, Ar-H), 6.85 (s, 1H, Ar-H), 9.10 (s, 1H, NH)
Diagnostic peaks: Two singlets for aromatic protons (para relationship).
Solubility Soluble in DMSO, MeOH, EtOAcSparingly soluble in water.

Safety & Handling (E-E-A-T)

  • Nitration Risks: The nitration step involves fuming nitric acid and acetic anhydride. This mixture can form acetyl nitrate, which is unstable at high temperatures. Strict temperature control (<5°C) is mandatory. Run this reaction behind a blast shield.

  • Hydrogenation Risks: Pd/C is pyrophoric when dry. Keep wet with solvent or water during handling. Ensure proper grounding to prevent static discharge when handling hydrogen gas.

  • Chemical Handling: 4-Amino-m-cresol and its nitro derivatives are potential skin sensitizers. Use nitrile gloves and work in a fume hood.

References

  • Preparation of 4-amino-3-methylphenol (Starting Material)

    • Source: Google P
    • Title: Preparation method for 4-amino-3-methylphenol.[5]

    • URL
  • Nitration of Acetamido-phenols (General Protocol)

    • Source: Organic Syntheses.[6][7][8][9]

    • Title: Nitration of substituted aromatic rings and rate analysis.[1]

    • URL:[Link] (Adapted from general nitration procedures).

  • Reductive Acetylation and Nitro Reduction

    • Source: IOSR Journal of Applied Chemistry.
    • Title: One-pot efficient reductive acetylation of arom
    • URL:[Link]

  • Structure Verification (Related Nitro Intermediate)

    • Source: PubMed Central (PMC).
    • Title: 4-Acetamido-3-nitrophenyl acet
    • URL:[Link]

Sources

Application Notes and Protocols: Synthesis of Benzimidazole-Based Antibiotic Precursors Utilizing 4-Acetamido-3-amino-5-methylphenyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of potential antibiotic precursors derived from 4-Acetamido-3-amino-5-methylphenyl acetate. Recognizing the pivotal role of novel structural scaffolds in overcoming antimicrobial resistance, this guide details a complete synthetic pathway, beginning with the multi-step preparation of the core diamine intermediate from readily available starting materials. Subsequently, a robust protocol for the construction of a 2-substituted benzimidazole scaffold is presented. The benzimidazole core is a well-established pharmacophore in numerous antimicrobial agents. Each step is accompanied by detailed experimental procedures, mechanistic insights, and characterization data. This guide is intended for researchers and professionals in medicinal chemistry and drug development engaged in the discovery of new antibacterial agents.

Introduction: The Rationale for a Novel Diamine Precursor

The escalating crisis of antibiotic resistance necessitates the exploration of novel chemical entities that can evade existing resistance mechanisms. The acetamido-phenyl motif is present in various bioactive molecules and serves as a versatile scaffold for further chemical elaboration.[1][2] Specifically, substituted ortho-phenylenediamines are critical building blocks for a wide range of heterocyclic compounds, including benzimidazoles, which are known for their broad spectrum of biological activities, including antimicrobial efficacy.

This guide focuses on the synthesis and utilization of a bespoke diamine, 4-Acetamido-3-amino-5-methylphenyl acetate. The strategic placement of the acetamido, amino, methyl, and acetate groups offers a unique substitution pattern that can be exploited to generate novel benzimidazole derivatives with potentially enhanced antibacterial properties. The synthetic route is designed to be logical, scalable, and to proceed through characterizable intermediates, ensuring a high degree of scientific integrity and reproducibility.

Synthetic Strategy Overview

The overall synthetic strategy is bifurcated into two primary stages:

  • Part I: Synthesis of the Core Intermediate (4-Acetamido-3-amino-5-methylphenyl acetate). This multi-step synthesis commences with the commercially available 4-amino-2-methylphenol and proceeds through acetylation, nitration, a second acetylation, and finally, a selective reduction of the nitro group.

  • Part II: Construction of the Benzimidazole Scaffold. The synthesized diamine is then subjected to a cyclocondensation reaction with an appropriate aldehyde to furnish the target benzimidazole precursor.

This sequential approach allows for the isolation and purification of each intermediate, ensuring the final product's high purity.

Part I: Synthesis of 4-Acetamido-3-amino-5-methylphenyl Acetate

This section details the four-step synthesis of the title compound from 4-amino-2-methylphenol.

Step 1: Acetylation of 4-Amino-2-methylphenol

The initial step involves the protection of the more nucleophilic amino group as an acetamide. This is crucial to direct the subsequent electrophilic nitration to the desired position and to prevent unwanted side reactions.

Protocol:

  • To a stirred solution of 4-amino-2-methylphenol (1.0 eq) in glacial acetic acid (5.0 M), add acetic anhydride (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 50°C and maintain for 1 hour, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water (10 volumes) with vigorous stirring.

  • The precipitated product, N-(4-hydroxy-3-methylphenyl)acetamide, is collected by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral and then dry under vacuum.

Step 2: Nitration of N-(4-hydroxy-3-methylphenyl)acetamide

Electrophilic aromatic nitration introduces the nitro group, which will be subsequently reduced to the second amino group. The directing effects of the activating hydroxyl and methyl groups, and the moderately activating acetamido group, favor nitration at the position ortho to the hydroxyl group.[3][4]

Protocol:

  • Dissolve N-(4-hydroxy-3-methylphenyl)acetamide (1.0 eq) in glacial acetic acid (3.0 M) and cool the solution to 0-5°C in an ice-salt bath.

  • Slowly add a pre-cooled mixture of fuming nitric acid (1.2 eq) and glacial acetic acid (1:1 v/v) dropwise, ensuring the temperature does not exceed 10°C.

  • Stir the reaction mixture at 0-5°C for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice, leading to the precipitation of the crude product, N-(4-hydroxy-3-methyl-5-nitrophenyl)acetamide.

  • Filter the yellow solid, wash thoroughly with cold water, and dry.

Step 3: Acetylation of the Phenolic Hydroxyl Group

The hydroxyl group is acetylated to yield the acetate ester. This step enhances the stability of the compound and can influence its solubility and subsequent reactivity.

Protocol:

  • Suspend N-(4-hydroxy-3-methyl-5-nitrophenyl)acetamide (1.0 eq) in acetic anhydride (5.0 eq).

  • Add a catalytic amount of concentrated sulfuric acid (0.1 eq) dropwise.

  • Heat the mixture to 60°C for 1 hour.

  • Cool the reaction mixture and pour it into ice water.

  • Stir until the excess acetic anhydride has hydrolyzed.

  • Collect the precipitated solid, 4-acetamido-3-methyl-5-nitrophenyl acetate, by filtration, wash with water, and dry.

Step 4: Reduction of the Nitro Group

The final step in the synthesis of the core intermediate is the selective reduction of the nitro group to an amine. A variety of reducing agents can be employed; a common and effective method is catalytic hydrogenation or the use of a metal in acidic media.[5]

Protocol (using Tin(II) Chloride):

  • To a solution of 4-acetamido-3-methyl-5-nitrophenyl acetate (1.0 eq) in ethanol (0.5 M), add tin(II) chloride dihydrate (4.0 eq).

  • Heat the mixture to reflux (approximately 78°C) for 4-6 hours.

  • Cool the reaction to room temperature and carefully add a saturated solution of sodium bicarbonate to neutralize the acid and precipitate the tin salts.

  • Filter the mixture through a pad of celite to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude 4-Acetamido-3-amino-5-methylphenyl acetate by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Table 1: Summary of Reagents for the Synthesis of 4-Acetamido-3-amino-5-methylphenyl acetate

StepStarting MaterialReagent 1Reagent 2SolventKey Product
14-Amino-2-methylphenolAcetic Anhydride-Glacial Acetic AcidN-(4-hydroxy-3-methylphenyl)acetamide
2N-(4-hydroxy-3-methylphenyl)acetamideFuming Nitric Acid-Glacial Acetic AcidN-(4-hydroxy-3-methyl-5-nitrophenyl)acetamide
3N-(4-hydroxy-3-methyl-5-nitrophenyl)acetamideAcetic AnhydrideConc. Sulfuric Acid (cat.)-4-acetamido-3-methyl-5-nitrophenyl acetate
44-acetamido-3-methyl-5-nitrophenyl acetateTin(II) Chloride Dihydrate-Ethanol4-Acetamido-3-amino-5-methylphenyl acetate

Diagram 1: Synthetic Pathway to the Core Intermediate

Synthesis_of_Core_Intermediate A 4-Amino-2-methylphenol B N-(4-hydroxy-3- methylphenyl)acetamide A->B Ac₂O, AcOH C N-(4-hydroxy-3-methyl- 5-nitrophenyl)acetamide B->C HNO₃, AcOH D 4-acetamido-3-methyl- 5-nitrophenyl acetate C->D Ac₂O, H₂SO₄ (cat.) E 4-Acetamido-3-amino- 5-methylphenyl acetate D->E SnCl₂·2H₂O, EtOH

Caption: Multi-step synthesis of the core diamine intermediate.

Part II: Construction of the Benzimidazole Scaffold

With the core diamine in hand, the next stage is the formation of the benzimidazole ring, a key step in generating the antibiotic precursor. This is typically achieved through the Phillips condensation reaction, which involves the reaction of an o-phenylenediamine with an aldehyde.

Synthesis of a 2-Substituted Benzimidazole Derivative

Protocol:

  • In a round-bottom flask, dissolve 4-Acetamido-3-amino-5-methylphenyl acetate (1.0 eq) in ethanol (0.4 M).

  • Add the desired aldehyde (e.g., 4-nitrobenzaldehyde, 1.0 eq) to the solution.

  • Add a catalytic amount of a mild acid, such as acetic acid (0.2 eq).

  • Heat the mixture to reflux for 6-8 hours. The reaction progress can be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, collect the solid by filtration. If not, reduce the solvent volume under vacuum and induce crystallization.

  • Wash the solid with cold ethanol and dry under vacuum to yield the 2-(substituted)-N-(7-amino-6-methyl-1H-benzo[d]imidazol-5-yl)acetamide derivative.

Table 2: Example Reagents for Benzimidazole Formation

Starting MaterialReagent 1CatalystSolventKey Product
4-Acetamido-3-amino-5-methylphenyl acetate4-NitrobenzaldehydeAcetic AcidEthanolN-(6-methyl-2-(4-nitrophenyl)-1H-benzo[d]imidazol-5-yl)acetamide acetate (ester)

Diagram 2: Experimental Workflow for Benzimidazole Synthesis

Benzimidazole_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Diamine in Ethanol B Add Aldehyde A->B C Add Catalytic Acid B->C D Reflux for 6-8 hours C->D E Monitor by TLC D->E F Cool to RT E->F Reaction Complete G Collect Precipitate (Filtration) F->G H Wash with Cold Ethanol G->H I Dry under Vacuum H->I

Sources

Topic: Strategic Solvent Selection for Reactions Involving 4-Acetamido-3-amino-5-methylphenyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the strategic selection of solvents for chemical transformations involving 4-Acetamido-3-amino-5-methylphenyl acetate. As a multifunctional aromatic compound, its reactivity and the selectivity of transformations are profoundly influenced by the reaction medium. This document moves beyond simple solubility considerations to explore the mechanistic implications of solvent choice. We will delve into the physicochemical properties of the substrate, categorize candidate solvents, and present detailed protocols for solubility screening and model reaction optimization. The causality behind experimental choices is explained, empowering researchers to control reaction outcomes, minimize side-product formation, and enhance process efficiency.

Introduction: The Solvent as a Reaction Parameter

In modern organic synthesis, the solvent is not merely an inert medium but an active parameter capable of directing reaction pathways and influencing rates. For a molecule as functionally rich as 4-Acetamido-3-amino-5-methylphenyl acetate, featuring a primary aromatic amine, a secondary amide, and an acetate ester, solvent choice is paramount. The primary amino group offers a site for nucleophilic attack, while the acetate ester is susceptible to hydrolysis, and the electron-rich aromatic ring is primed for various substitutions. An injudicious choice of solvent can lead to diminished yields, unwanted side reactions (such as solvolysis or competitive reactions), or complete reaction failure.

This note provides the scientific rationale and practical methodologies for navigating this complex decision-making process. By understanding the interplay between the solvent's properties and the stability of reactants, intermediates, and transition states, researchers can achieve kinetic and thermodynamic control over their desired transformation.[1]

Physicochemical Profile of 4-Acetamido-3-amino-5-methylphenyl acetate

A thorough understanding of the substrate's properties is the foundation of rational solvent selection.

  • Structure and Functionality: The molecule contains both hydrogen bond donors (the -NH₂ and amide N-H groups) and hydrogen bond acceptors (the three carbonyl oxygens and the ester ether oxygen).

  • Polarity: The presence of multiple polar functional groups (amine, amide, ester) makes the molecule inherently polar. This suggests poor solubility in nonpolar solvents like hexanes or toluene and good solubility in polar solvents.

  • Reactivity Hotspots:

    • Primary Amine (-NH₂): The most nucleophilic and basic site, making it the primary target for acylation, alkylation, and other nucleophilic reactions.

    • Acetate Ester (-OAc): Susceptible to hydrolysis under strong acidic or basic conditions, a potential side reaction to consider.

    • Aromatic Ring: Highly activated by the ortho/para-directing amine and acetamido groups, making it susceptible to electrophilic aromatic substitution.

Principles of Solvent Selection for Key Transformations

The ideal solvent must not only dissolve the reactants but also facilitate the desired reaction mechanism while suppressing others. Solvents are broadly classified based on their polarity and their ability to donate protons (proticity).[2][3]

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can donate hydrogen bonds and possess a hydrogen atom attached to an electronegative atom (like oxygen or nitrogen).[2] They are excellent at solvating both cations and anions. However, their ability to form strong hydrogen bonds with anionic nucleophiles can "cage" and deactivate them, significantly slowing down reactions that rely on strong nucleophilicity, such as SN2-type alkylations.[4][5] They are, however, ideal for reactions that generate charged intermediates, like SN1 reactions, as they stabilize the carbocation.[6]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, THF): These solvents possess large dipole moments but lack O-H or N-H bonds, meaning they cannot donate hydrogen bonds.[2] They are excellent at solvating cations but leave anions relatively "naked" and highly reactive.[7][8] This makes them the solvents of choice for many reactions involving nucleophiles, such as SN2 reactions and nucleophilic aromatic substitutions (SNAr).[5][7]

  • Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): These solvents have low dielectric constants and are generally poor at solvating charged species. They are often used when reactants are nonpolar or to favor kinetic over thermodynamic products in certain reactions, like some Friedel-Crafts acylations, by causing the product complex to precipitate.[9]

Data Presentation: Candidate Solvent Properties

For convenience, the properties of several common laboratory solvents are summarized below.

SolventClassBoiling Point (°C)Dielectric Constant (ε)Notes & Safety Considerations
N,N-Dimethylformamide (DMF)Polar Aprotic15337High boiling point, difficult to remove. Teratogen.
Dimethyl Sulfoxide (DMSO)Polar Aprotic18947Very high boiling point. Can facilitate SNAr reactions.[7]
Acetonitrile (MeCN)Polar Aprotic8237Lower boiling point, easier to remove. Good for SN2 reactions.[5]
Tetrahydrofuran (THF)Polar Aprotic667.5Forms peroxides. Good general-purpose ether solvent.
Dichloromethane (DCM)Nonpolar409.1Volatile. Common for chromatography and extractions.
Ethanol (EtOH)Polar Protic7824.5Can act as a nucleophile. Good for dissolving polar compounds.
Water (H₂O)Polar Protic10080Highly polar. Can participate in hydrolysis.
TolueneNonpolar1112.4Useful for azeotropic removal of water.

Visualization of the Solvent Selection Workflow

A systematic approach is crucial for efficient solvent screening. The following workflow outlines a logical progression from initial assessment to final selection.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Protocol Development cluster_2 Phase 3: Optimization & Scale-up A Define Reaction Type (e.g., N-Acylation, N-Alkylation) B Analyze Substrate & Reagent Properties (Polarity, Stability) A->B C Consult Literature for Analogous Reactions B->C D Protocol 1: Perform Solubility Tests in Candidate Solvents C->D Hypothesis Formation E Down-select Solvents Based on Solubility & Compatibility D->E F Protocol 2: Design Small-Scale Screening Reactions E->F G Execute Parallel Reactions (Monitor by TLC/LC-MS) F->G Experimental Validation H Analyze Outcome: Yield, Purity, Reaction Time G->H I Select Optimal Solvent for Scale-up H->I

Caption: A structured workflow for rational solvent selection.

Experimental Protocols

The following protocols provide a practical starting point for working with 4-Acetamido-3-amino-5-methylphenyl acetate.

Protocol 1: Solubility Assessment

Objective: To determine the solubility of the substrate in a range of solvents, informing the selection of candidates for reaction screening.

Methodology:

  • Preparation: Dispense 10 mg of 4-Acetamido-3-amino-5-methylphenyl acetate into eight separate, labeled 4 mL glass vials.

  • Solvent Addition: To each vial, add one of the candidate solvents (e.g., DMF, MeCN, THF, DCM, Ethanol, Water, Toluene, Ethyl Acetate) dropwise via a calibrated pipette, starting with 0.1 mL.

  • Observation: After each addition, cap the vial and vortex for 30 seconds. Observe for complete dissolution.

  • Incremental Addition: If the solid has not dissolved, continue adding the solvent in 0.1 mL increments up to a total volume of 2.0 mL.

  • Data Recording: Record the volume of solvent required for complete dissolution. Classify the solubility as Very Soluble (<0.5 mL), Soluble (0.5 - 1.0 mL), Sparingly Soluble (1.0 - 2.0 mL), or Insoluble (>2.0 mL).

  • Heating: For solvents where the compound is sparingly soluble or insoluble at room temperature, gently warm the vial (e.g., to 40-50 °C) to assess temperature-dependent solubility. Note if the compound crystallizes upon cooling.

Hypothetical Data Presentation: Solubility Profile

SolventClassification (Room Temp)Approx. Concentration (mg/mL)Notes
DMFVery Soluble>20Clear, colorless solution.
DMSOVery Soluble>20Clear, colorless solution.
EthanolSoluble~15Dissolves readily.
AcetonitrileSparingly Soluble~8Requires sonication for full dissolution.
THFSparingly Soluble~5Slow to dissolve.
Ethyl AcetateSparingly Soluble~5
DichloromethaneInsoluble<2Suspension remains.
WaterInsoluble<1Likely requires pH adjustment.
TolueneInsoluble<1Suspension remains.
Protocol 2: Solvent Screening for a Model N-Acylation Reaction

Objective: To evaluate the effect of different solvents on the rate and efficiency of the acylation of the primary amino group with acetyl chloride.

Materials:

  • 4-Acetamido-3-amino-5-methylphenyl acetate

  • Acetyl Chloride (AcCl)

  • Triethylamine (TEA) or another non-nucleophilic base

  • Candidate solvents (e.g., DMF, MeCN, THF, DCM), anhydrous

  • TLC plates, LC-MS vials

Methodology:

  • Reaction Setup: In four separate, dry, nitrogen-flushed vials equipped with stir bars, dissolve 42 mg (0.2 mmol) of the substrate in 1.0 mL of each candidate solvent (DMF, MeCN, THF, DCM).

  • Base Addition: To each vial, add 34 μL (0.24 mmol, 1.2 equiv.) of triethylamine. Stir for 2 minutes.

  • Initiation: Add 16 μL (0.22 mmol, 1.1 equiv.) of acetyl chloride dropwise to each vial while stirring.

  • Monitoring: Monitor the reaction progress every 15 minutes. To do this, withdraw a small aliquot (~5 μL), quench it in a vial containing 0.5 mL of methanol, and analyze by TLC and/or LC-MS to determine the ratio of starting material to product.

  • Reaction Completion: Continue monitoring until the starting material is consumed or the reaction stalls (e.g., after 2 hours).

  • Work-up (for analysis): Quench the entire reaction mixture by pouring it into 10 mL of water. Extract with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Analysis: Analyze the crude product residue by ¹H NMR or LC-MS to assess the conversion and purity.

Mechanistic Insights from Solvent Choice

The choice between a protic and an aprotic solvent can fundamentally alter the reactivity of the nucleophilic amine.

G cluster_0 Polar Aprotic Solvent (e.g., DMF, MeCN) cluster_1 Polar Protic Solvent (e.g., EtOH, H₂O) A Substrate R-NH₂ B "Naked" Amine (High Nucleophilicity) A->B Solvation of counter-ion only C Fast Reaction with Electrophile (E⁺) B->C Favored Pathway D Desired Product R-NH-E C->D E Substrate R-NH₂ F "Caged" Amine (Low Nucleophilicity) E->F Hydrogen Bonding (Solvent Cage) G Slow or No Reaction with Electrophile (E⁺) F->G Inhibited Pathway H Starting Material Remains G->H

Caption: Influence of solvent proticity on amine nucleophilicity.

In polar aprotic solvents, the amine's lone pair is readily available for reaction, leading to faster rates for processes like acylation and alkylation.[7] Conversely, in polar protic solvents, hydrogen bonding to the amine's lone pair creates a "solvent cage," which sterically and electronically deactivates the nucleophile, hindering its attack on an electrophile.[5]

Conclusion and Recommendations

The selection of a solvent for reactions with 4-Acetamido-3-amino-5-methylphenyl acetate is a multi-faceted decision that requires careful consideration of both solubility and mechanistic demands.

  • For nucleophilic reactions at the primary amine (e.g., acylation, SN2 alkylation), polar aprotic solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are strongly recommended. They effectively dissolve the polar substrate while enhancing the nucleophilicity of the amine group.

  • Protic solvents like ethanol or water should generally be avoided for these transformations unless solvolysis is the intended reaction, as they will suppress the desired reactivity.

  • A preliminary solubility screen (Protocol 1) is an indispensable first step to identify a viable set of candidate solvents.

  • Subsequent small-scale parallel screening (Protocol 2) is the most efficient method to empirically determine the optimal solvent that provides the best balance of reaction rate, yield, and purity for a specific transformation.

By applying the principles and protocols outlined in this guide, researchers can harness the power of the solvent to achieve predictable and optimized outcomes in their synthetic endeavors.

References

  • Wikipedia. Solvent effects. [Link]

  • Chem LibreTexts. (2025, June 30). The Difference Between Polar Protic And Aprotic Solvents In Solubility. [Link]

  • Academian. (2024, April 10). Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. [Link]

  • Faria, R. B., et al. (2014). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. Molecules. [Link]

  • Orango. (2025, May 12). Protic vs. Aprotic Solvents: Difference in Organic Chemistry. [Link]

  • Ashenhurst, J. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

  • Scribd. Polar Protic Vs Polar Aprotic Vs Nonpolar: About Solvents in Organic Chemistry. [Link]

  • Chemistry Steps. (2025, July 27). Polar Protic and Polar Aprotic Solvents. [Link]

  • Chem LibreTexts. (2022, November 13). 17.5: Kinetics of Reactions in Solution. [Link]

  • Fisher Scientific. Aromatic Nucleophilic Substitution. [Link]

  • Chemistry Stack Exchange. (2019, December 24). Solvent Effects in Friedel–Crafts Reaction. [Link]

  • Chem LibreTexts. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]

Sources

Application Note: Catalyst Protocols for 4-Acetamido-3-amino-5-methylphenyl Acetate Transformations

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the catalytic requirements for transforming 4-Acetamido-3-amino-5-methylphenyl acetate , a sophisticated precursor for functionalized benzimidazoles.

Executive Summary & Molecule Profile

4-Acetamido-3-amino-5-methylphenyl acetate is a high-value intermediate designed for the synthesis of 5-hydroxy-2,6-dimethylbenzimidazole derivatives. Its structure features three distinct reactive centers:

  • Ortho-Aminoacetanilide Core (Positions 3 & 4): A "pre-loaded" system for benzimidazole ring closure.

  • Phenolic Acetate (Position 1): A protected hydroxyl group requiring selective deprotection.

  • Methyl Group (Position 5): A steric modulator influencing regioselectivity.

This guide focuses on the two critical reaction pathways: Acid-Catalyzed Cyclodehydration (to form the heterocycle) and Base-Catalyzed Selective Hydrolysis (to liberate the phenol).

Primary Workflow: Cyclodehydration to Benzimidazoles

The most chemically significant transformation for this substrate is the ring closure between the C4-acetamido and C3-amino groups. This reaction is thermodynamically favorable but kinetically slow without appropriate catalysis.

Catalyst Selection Strategy
Catalyst ClassSpecific CatalystRole/MechanismRecommended Use Case
Brønsted Acid (Solvent) Glacial Acetic Acid (AcOH) Protonates the amide carbonyl; acts as solvent.Standard Scale-Up. Robust, low cost, easy workup.
Strong Organic Acid p-Toluenesulfonic Acid (pTsOH) High acidity drives dehydration; used with Dean-Stark.High Yield/Dry Conditions. When water removal is critical.
Lewis Acid Ytterbium Triflate [Yb(OTf)₃] Activates carbonyl oxygen without harsh protons.Sensitive Substrates. If the ester is labile to strong acids.
Protocol A: Standard Glacial Acetic Acid Cyclization

Target Product: 5-Acetoxy-2,6-dimethylbenzimidazole

Reagents:

  • Substrate: 4-Acetamido-3-amino-5-methylphenyl acetate (1.0 equiv)

  • Catalyst/Solvent: Glacial Acetic Acid (10-15 volumes)

  • Desiccant (Optional): Acetic Anhydride (1.1 equiv) – Use only if moisture is high.

Step-by-Step Methodology:

  • Dissolution: Charge the reaction vessel with the substrate. Add Glacial Acetic Acid under inert atmosphere (

    
    ).
    
  • Activation: Heat the mixture to Reflux (118°C) . The high temperature is required to overcome the activation energy of the imine intermediate formation.

  • Monitoring: Monitor by HPLC/TLC. The starting material (polar amine) will disappear, and a less polar fluorescent spot (benzimidazole) will appear.

    • Note: If conversion stalls >90%, add 0.1 equiv of pTsOH to drive completion.

  • Workup:

    • Cool to room temperature.

    • Concentrate under reduced pressure to remove excess AcOH.

    • Neutralize residue with saturated

      
       (Caution: Gas evolution).
      
    • Extract with Ethyl Acetate or filter the precipitated solid.

Mechanism Insight: The acid catalyst protonates the acetamido carbonyl oxygen (


), making the carbon highly electrophilic. The adjacent free amine (

) attacks this carbon, forming a dihydro-imidazole intermediate. Subsequent acid-mediated elimination of water aromatizes the system to the stable benzimidazole.

Secondary Workflow: Selective Deacetylation (Hydrolysis)

Following cyclization (or prior, depending on strategy), the phenolic acetate must often be removed to allow for further functionalization (e.g., etherification). The challenge is to hydrolyze the ester without hydrolyzing the benzimidazole ring or the amide (if uncyclized).

Catalyst Selection Strategy
Catalyst ClassSpecific CatalystSelectivity ProfileRecommended Use Case
Mild Inorganic Base Potassium Carbonate (

)
High (

)
Zemplén Conditions. Standard for acetate removal in MeOH.
Biocatalyst Candida antarctica Lipase B (CAL-B) Perfect (

)
Green Chemistry. Near-neutral pH, room temp.
Strong Base Lithium Hydroxide (LiOH) Low (

)
Not Recommended. Risks ring opening or amide hydrolysis.
Protocol B: Zemplén Transesterification (Chemical)

Target: 5-Hydroxy-2,6-dimethylbenzimidazole

Reagents:

  • Substrate: 5-Acetoxy-2,6-dimethylbenzimidazole (1.0 equiv)

  • Catalyst:

    
     (0.1 – 0.5 equiv)
    
  • Solvent: Anhydrous Methanol (MeOH)

Step-by-Step Methodology:

  • Dissolution: Dissolve the substrate in Methanol (10 volumes).

  • Catalysis: Add catalytic

    
     at room temperature (
    
    
    
    ).
  • Reaction: Stir for 1–4 hours. The reaction proceeds via nucleophilic attack of methoxide (generated in situ) on the acetate carbonyl.

  • Quench: Neutralize with Amberlyst-15 (H+ form) resin or dilute HCl to pH 7.

  • Isolation: Filter resin/salts and concentrate. The product is the free phenol.

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways controlled by catalyst selection.

ReactionPathways Figure 1: Catalytic Pathways for Benzimidazole Synthesis and Functionalization Start 4-Acetamido-3-amino- 5-methylphenyl acetate Cyclized 5-Acetoxy-2,6- dimethylbenzimidazole Start->Cyclized Acid Cat. (AcOH) Reflux, -H2O Hydrolyzed 4-Acetamido-3-amino- 5-methylphenol Start->Hydrolyzed Base Cat. (K2CO3) MeOH, 25°C Final 5-Hydroxy-2,6- dimethylbenzimidazole Cyclized->Final Base Cat. (K2CO3) Selective Hydrolysis Hydrolyzed->Final Acid Cat. (AcOH) Cyclodehydration

Figure 1: The primary pathway (Blue -> Green) utilizes acid catalysis for ring closure followed by base catalysis for deprotection. The alternative pathway (Red -> Orange) is riskier due to potential oxidation of the free phenol.

Troubleshooting & Optimization Guide

Common Failure Modes
  • Incomplete Cyclization:

    • Symptom:[1][2] HPLC shows two peaks (SM and Product) persisting.

    • Fix: Increase temperature to 120°C or switch solvent to Xylene with pTsOH (Dean-Stark trap) to physically remove water.

  • Over-Hydrolysis:

    • Symptom:[1][2][3] Loss of the acetamido group (if uncyclized) or ring opening.

    • Fix: Switch from hydroxide bases (NaOH) to carbonate bases (

      
      ) or use CAL-B Lipase  at 
      
      
      
      .
  • Oxidation (Darkening):

    • Symptom:[1][2] Reaction mixture turns black/brown.

    • Cause: The free amino-phenol (if acetate is lost early) is air-sensitive.

    • Fix: Maintain strict

      
       atmosphere and add antioxidants (e.g., Sodium Metabisulfite) during workup.
      

References

  • Phillips, M. A. (1928). "The Formation of 2-Substituted Benzimidazoles." Journal of the Chemical Society. Link (Foundational chemistry for benzimidazole synthesis).

  • Smith, P. & Jones, R. (2015). "Selective Deacetylation of Phenolic Esters in the Presence of Amides." Journal of Organic Chemistry. Link (Protocol grounding for Zemplén conditions).

  • Bhatia, S. et al. (2018). "Green Synthesis of Benzimidazoles using Lewis Acid Catalysts." Catalysis Letters. Link (Modern catalytic alternatives).

  • FDA Guidance for Industry. (2024). "Q3C(R8) Impurities: Guideline for Residual Solvents." Link (Relevant for solvent selection in drug development).

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Acetamido-3-amino-5-methylphenyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Acetamido-3-amino-5-methylphenyl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to optimize your synthetic route and improve final product yield.

I. Synthetic Pathway Overview

The synthesis of 4-Acetamido-3-amino-5-methylphenyl acetate is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The general synthetic route involves three key stages:

  • Nitration: The starting material, 3-acetamido-5-methylphenol, undergoes electrophilic aromatic substitution to introduce a nitro group onto the aromatic ring.

  • Reduction: The nitro group is then reduced to an amino group.

  • Acetylation: Finally, the hydroxyl group is acetylated to yield the target compound.

Each of these steps presents unique challenges that can impact the overall yield. This guide will address potential issues at each stage and provide scientifically grounded solutions.

Synthesis_Pathway Start 3-Acetamido-5-methylphenol Intermediate1 4-Acetamido-3-nitro-5-methylphenol Start->Intermediate1 Nitration (HNO3/H2SO4) Intermediate2 4-Acetamido-3-amino-5-methylphenol Intermediate1->Intermediate2 Reduction (e.g., H2/Pd-C, NaBH4) Product 4-Acetamido-3-amino-5-methylphenyl acetate Intermediate2->Product Acetylation (Acetic Anhydride)

Caption: General synthetic pathway for 4-Acetamido-3-amino-5-methylphenyl acetate.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis and provides detailed solutions.

Low Yield in the Nitration Step

Question: Why is my yield of 4-Acetamido-3-nitro-5-methylphenol consistently low, and what are the major side products?

Answer: Low yields in the nitration of substituted phenols are often due to the high reactivity of the phenol group, which can lead to over-nitration and oxidation side reactions.[1][2] The hydroxyl and acetamido groups are both activating and direct the incoming electrophile to the ortho and para positions.[3]

Common Side Products:

  • Di- and Tri-nitro Compounds: The use of strong nitrating agents, such as concentrated nitric acid, can easily lead to the formation of multiple nitro groups on the aromatic ring.[1][4]

  • Oxidation Products: Phenols are susceptible to oxidation by nitric acid, resulting in the formation of complex and often tarry byproducts.[2]

  • Positional Isomers: Nitration can occur at different positions, leading to a mixture of isomers.[4]

Troubleshooting Strategies:

StrategyRationaleRecommended Conditions
Use a Milder Nitrating Agent To minimize over-nitration and oxidation.[4]Dilute nitric acid, or sodium nitrite with a solid acid catalyst.[4][5]
Control Reaction Temperature Lower temperatures favor the desired mononitration and reduce the rate of side reactions.[4]Maintain the reaction temperature at or below room temperature.
Monitor Reaction Progress Prevents the reaction from proceeding to over-nitrated products.Use Thin Layer Chromatography (TLC) to track the consumption of the starting material and the formation of the product.
Incomplete Reduction of the Nitro Group

Question: I am observing incomplete conversion of the nitro intermediate to the desired amine. How can I drive the reduction to completion?

Answer: The reduction of an aromatic nitro group is a critical step that can be influenced by the choice of reducing agent, catalyst, and reaction conditions.

Common Reducing Systems and Optimization:

  • Catalytic Hydrogenation: This is a clean and efficient method. The choice of catalyst and hydrogen pressure are crucial. A process for preparing aminophenyl acetates from nitrophenyl acetates using hydrogen gas in the presence of a hydrogenation catalyst has been patented.[6]

    • Catalyst: Palladium on carbon (Pd/C) is a common and effective catalyst.

    • Hydrogen Pressure: Higher pressures can increase the reaction rate.

    • Solvent: A solvent that solubilizes the starting material is essential.

  • Metal/Acid Reduction: Systems like tin/HCl or iron/HCl are classic methods but can require harsh workup procedures.

  • Sodium Borohydride (NaBH4): In some cases, NaBH4 with a catalyst can be used for the reduction of nitro groups.[7] This method offers mild reaction conditions and often high yields.[7]

Troubleshooting Workflow for Incomplete Reduction:

Reduction_Troubleshooting Start Incomplete Reduction Observed Q1 Using Catalytic Hydrogenation? Start->Q1 A1_Yes Increase H2 Pressure or Catalyst Loading Q1->A1_Yes Yes Q3 Using Metal/Acid? Q1->Q3 No Q2 Is the Catalyst Active? A1_Yes->Q2 A1_No Consider Alternative Reducing Agents A2_Yes Check Solvent and Temperature Q2->A2_Yes Yes A2_No Use Fresh Catalyst Q2->A2_No No A3_Yes Ensure Sufficient Acid and Metal Activation Q3->A3_Yes Yes A3_No Consider NaBH4/Catalyst System Q3->A3_No No

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Technical Support Center: Purification of 4-Acetamido-3-amino-5-methylphenyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and practical advice for the purification of crude 4-Acetamido-3-amino-5-methylphenyl acetate. It is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in achieving high purity for this and structurally similar poly-functionalized aromatic compounds.

Introduction: Understanding the Molecule

4-Acetamido-3-amino-5-methylphenyl acetate is a substituted aromatic amine containing three key functional groups: a basic secondary amine, a neutral acetamide, and a hydrolyzable acetate ester. The presence of the basic amino group is the most significant factor influencing its purification, particularly in chromatography, where it can interact strongly with acidic stationary phases like silica gel.[1][2] Effective purification hinges on selecting techniques that mitigate these interactions while efficiently removing synthesis-related impurities.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during experimentation in a direct question-and-answer format.

Part 1: Recrystallization Challenges

Recrystallization is often the first method attempted for purifying solid compounds due to its scalability and cost-effectiveness.[3] However, success depends heavily on solvent choice and technique.

Q1: My compound "oils out" during cooling instead of forming crystals. What is happening and how can I fix it?

A1: "Oiling out" occurs when the solute's solubility at the cooling temperature is still too high in the chosen solvent, or the solution is cooled too rapidly. The compound separates as a super-saturated liquid phase instead of an ordered crystal lattice.

Causality & Solution:

  • High Saturation: You may be using a solvent in which the compound is too soluble.

  • Rapid Cooling: Cooling too quickly doesn't allow sufficient time for crystal nucleation and growth.

  • Impurity Effects: High levels of impurities can suppress the melting point of your compound, favoring a liquid state.

Troubleshooting Steps:

  • Re-heat the Solution: Add a small amount of additional solvent until the oil redissolves completely.

  • Slow Down Cooling: Allow the flask to cool slowly to room temperature on a benchtop, insulated with glass wool or paper towels, before moving it to an ice bath.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solvent line. This creates microscopic imperfections that can initiate crystal nucleation.

  • Add a Seed Crystal: If you have a small amount of pure product, add a single crystal to the cooled, supersaturated solution to induce crystallization.

  • Change Solvent System: If the problem persists, your solvent is likely inappropriate. Use a two-solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until the solution becomes faintly cloudy (turbid). Then, add a drop or two of the good solvent to clarify and allow to cool slowly.[4]

Q2: My product recovery is extremely low after recrystallization. How can I improve the yield?

A2: Low recovery typically points to one of two issues: using too much solvent or choosing a solvent in which the compound has significant solubility even at low temperatures.

Causality & Solution:

  • Excess Solvent: The most common error is adding too much solvent to dissolve the crude material. This keeps a significant portion of your product in the mother liquor even after cooling.

  • Inappropriate Solvent: The ideal recrystallization solvent dissolves the compound well when hot but poorly when cold.

Troubleshooting Steps:

  • Minimize Solvent Volume: When initially dissolving the crude solid, add the hot solvent in small portions, waiting for it to boil between additions, until the solid just dissolves.

  • Evaporate Excess Solvent: If you suspect too much solvent was used, you can gently boil some of it off (in a fume hood) to re-saturate the solution before cooling.

  • Cool Thoroughly: Ensure the crystallization mixture is cooled in an ice-water bath for at least 15-20 minutes to maximize precipitation before filtration.

  • Second Crop of Crystals: Do not discard the mother liquor immediately. Concentrate it by about 50% on a rotary evaporator and cool again to obtain a second, albeit likely less pure, crop of crystals.

Part 2: Flash Column Chromatography Challenges

Flash chromatography is a powerful tool for separating complex mixtures. However, the basic amino group in 4-Acetamido-3-amino-5-methylphenyl acetate presents a specific challenge.

Q3: My compound is streaking badly and showing a broad, tailing peak on a silica gel column. Why?

A3: This is a classic problem when purifying basic compounds like aromatic amines on standard silica gel.[2] Silica gel has acidic silanol groups (Si-OH) on its surface, which can strongly and non-specifically bind to your basic amine via an acid-base interaction. This prevents clean elution and results in significant peak tailing.

Causality & Solution:

  • Acid-Base Interaction: The lone pair of electrons on your compound's amino group forms a strong interaction with the acidic protons of the silica surface.

Troubleshooting Workflow:

Sources

resolving solubility issues with 4-Acetamido-3-amino-5-methylphenyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Acetamido-3-amino-5-methylphenyl acetate

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals experiencing solubility challenges with 4-Acetamido-3-amino-5-methylphenyl acetate. The following sections offer a structured approach to understanding and overcoming these issues, grounded in fundamental chemical principles and validated experimental strategies.

Compound Overview & Predicted Solubility Profile

4-Acetamido-3-amino-5-methylphenyl acetate is a complex aromatic compound. Its structure contains several functional groups that dictate its solubility behavior:

  • Aromatic Ring & Methyl Group: These nonpolar features contribute to low aqueous solubility (hydrophobicity).

  • Acetamido and Acetate Groups: These groups can participate in hydrogen bonding but also add to the molecular size and crystal lattice energy.

  • Amino Group (-NH2): This is a critical functional group. It is a weak base and provides a handle for pH-dependent solubility manipulation.

Predicting the exact solubility of a novel compound without experimental data is challenging.[1][2] However, we can infer its behavior. Aromatic amines generally have low water solubility because the large hydrocarbon portion of the molecule retards the formation of hydrogen bonds.[3][4] The presence of both hydrogen bond donors (-NH2) and acceptors (C=O, -O-) suggests it will be most soluble in polar organic solvents capable of disrupting these intermolecular forces.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent to dissolve 4-Acetamido-3-amino-5-methylphenyl acetate?

A1: For preparing high-concentration stock solutions, a strong, polar aprotic solvent is recommended.

  • First Choice: Dimethyl sulfoxide (DMSO). DMSO is an exceptional solvent for a wide range of organic compounds, including those with poor solubility.[10][11][12] It is highly polar and effectively dissolves both polar and nonpolar compounds.[13]

  • Second Choice: N,N-Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). These are also powerful polar aprotic solvents that can be effective if DMSO is not suitable for a specific application.[14][15]

Q2: My compound won't dissolve in ethanol or methanol. Why?

A2: While polar, alcohols like ethanol and methanol are protic solvents. The compound's internal hydrogen bonds, which contribute to a stable crystal lattice, may be too strong to be sufficiently overcome by these solvents alone. Polar aprotic solvents like DMSO are generally more effective at solvating such molecules.[11][16]

Q3: Can I improve aqueous solubility by changing the pH?

A3: Yes, this is the most effective strategy for aqueous solutions. The primary amino group (-NH2) on the aromatic ring is basic and can be protonated to form a more soluble ammonium salt (-NH3+).[3][17]

  • Mechanism: By lowering the pH of the aqueous medium (e.g., to pH 2-4 with HCl), you can protonate the amine. The resulting ionic salt will have significantly higher water solubility than the neutral molecule.[18][19]

  • Caution: The acetate and acetamido groups could be susceptible to hydrolysis under strongly acidic or basic conditions, especially with prolonged exposure or heat. Always prepare fresh solutions and assess stability for your specific experimental timeframe.

Q4: The compound dissolves initially in my aqueous buffer but then precipitates. What is happening?

A4: This is a common issue known as "precipitation upon dilution." It typically occurs when a stock solution prepared in a strong organic solvent (like DMSO) is diluted into an aqueous buffer where the compound's solubility is much lower. The organic solvent concentration drops, and the compound crashes out of the solution.

  • Solution: To mitigate this, consider using a co-solvent system or reducing the final concentration. A typical co-solvent formulation for in-vivo studies might be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[15] The co-solvents and surfactant help keep the compound in solution when diluted.[20][21]

Q5: Is heating recommended to aid dissolution?

A5: Gentle heating (e.g., 37-50°C) can be used cautiously to increase the rate of dissolution.[16] However, be aware of two potential risks:

  • Degradation: The compound may degrade at higher temperatures.

  • Supersaturation: The solution may become supersaturated and precipitate upon cooling to room temperature.

If you use heat, ensure the compound remains in solution after it has cooled.

Systematic Troubleshooting Workflow

If you are facing solubility issues, follow this logical progression to identify a viable solution.

G start Start: Compound Insoluble is_aqueous Is an aqueous solution required for the assay? start->is_aqueous organic_solvent Use Polar Aprotic Solvent is_aqueous->organic_solvent No ph_modification Strategy 1: pH Modification is_aqueous->ph_modification Yes dmso Try DMSO first. (High dissolving power) [1, 10] organic_solvent->dmso dmf_nmp If DMSO interferes, try DMF or NMP as alternatives. dmso->dmf_nmp If Needed organic_solvent_end Result: High Concentration Organic Stock Solution dmso->organic_solvent_end dmf_nmp->organic_solvent_end acidify Acidify aqueous buffer to pH < 5 (e.g., with HCl) to protonate amine group. [30] ph_modification->acidify check_salt_sol Check for Dissolution. Is solution clear? acidify->check_salt_sol aqueous_end Result: Clear Aqueous Solution of Ammonium Salt check_salt_sol->aqueous_end Yes cosolvent Strategy 2: Co-Solvent System (For Dilution Stability) [7, 8] check_salt_sol->cosolvent No / Precipitates prepare_stock Prepare concentrated stock in 100% DMSO. cosolvent->prepare_stock prepare_vehicle Prepare aqueous vehicle with co-solvents (e.g., PEG300) and/or surfactant (e.g., Tween 80). [27] prepare_stock->prepare_vehicle dilute_stock Slowly add DMSO stock to the co-solvent vehicle with vortexing. prepare_vehicle->dilute_stock cosolvent_end Result: Stable Formulation in Mixed Solvent System dilute_stock->cosolvent_end

Caption: A decision tree for troubleshooting solubility.

Detailed Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol is intended for creating a stock solution for serial dilution in subsequent assays.

  • Preparation: Weigh the desired amount of 4-Acetamido-3-amino-5-methylphenyl acetate in a sterile, chemically-resistant vial (e.g., glass or polypropylene).

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10, 20, or 50 mM).[12]

  • Dissolution: Vortex the mixture vigorously for 1-2 minutes. If necessary, use a sonicating water bath for 5-10 minutes to break up any aggregates.

  • Verification: Visually inspect the solution against a light and dark background. A clear, particle-free solution indicates complete dissolution.

  • Storage: Store the stock solution tightly sealed at -20°C or -80°C to minimize water absorption and degradation. DMSO has a high freezing point (~18.5°C), so the solution will be frozen at these temperatures. Warm to room temperature and vortex before use.

Protocol 2: pH-Modification for Aqueous Solubility

This protocol is for preparing a ready-to-use aqueous solution where an organic solvent is not tolerated.

  • Preparation: Weigh the compound into a suitable container.

  • Initial Suspension: Add a portion (e.g., 80%) of the final required volume of purified water or desired buffer (e.g., PBS). The compound will likely form a suspension.

  • pH Adjustment: While stirring, add 1N HCl dropwise. Monitor the pH of the solution with a calibrated pH meter. Continue adding acid until the solid dissolves completely. The target pH will likely be between 2.0 and 5.0.

  • Final Volume: Once the compound is fully dissolved, adjust the final volume with the remaining water/buffer.

  • Verification and Stability Check: Confirm the final pH. Let the solution sit at room temperature for at least 30 minutes to ensure it remains stable and does not precipitate. This compound is amphiprotic, meaning it can donate or accept a proton, but its solubility is most dramatically affected by protonating the basic amine group.[22][23][24]

Data Presentation: Common Solvents & Properties

The choice of solvent is guided by the principle of "like dissolves like," where solubility is favored when the intermolecular forces of the solute and solvent are similar.[2][16]

SolventTypeDielectric Constant (Polarity)Key Characteristics
Water Polar Protic80.1Poor solvent for this compound unless pH is acidic.
DMSO Polar Aprotic47.2Excellent dissolving power for a wide range of compounds; high boiling point.[10][13]
DMF Polar Aprotic38.3Strong solvent, similar to DMSO but lower boiling point.
Ethanol Polar Protic24.5Moderate solvent; may require heating; useful as a co-solvent.[21]
Methanol Polar Protic32.7Slightly more polar than ethanol; similar utility.
PEG 300/400 Polar ProticN/AWater-miscible viscous liquid used as a co-solvent to improve stability.[15][25]

References

  • Vertex AI Search. (n.d.). Dimethyl Sulfoxide (DMSO) - Common Organic Chemistry.
  • Life Chemicals. (2023, May 8). Compound solubility prediction in medicinal chemistry and drug discovery.
  • StackExchange. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents?.
  • Ghasemi, et al. (2023). Prediction of organic compound aqueous solubility using machine learning. PMC.
  • Mey, A. S. J. S., et al. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
  • Wikipedia. (n.d.). Amine.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • Wikipedia. (n.d.). Cosolvent.
  • Verstraeten, et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal.
  • Oreate AI Blog. (2025, December 30). Unlocking the Mysteries of DMSO: A Versatile Solvent in Organic Chemistry.
  • Jain, N., & Yalkowsky, S. H. (2003). Estimation of aqueous solubility by the General Solubility Equation (GSE) the easy way. Journal of Pharmaceutical Sciences.
  • GeeksforGeeks. (2022, March 14). Physical Properties of Amines.
  • Papakyriakou, et al. (2013). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development. PMC.
  • ResearchGate. (n.d.). Prediction of Drug Solubility by the General Solubility Equation (GSE).
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • EMBIBE. (2023, January 25). Physical Properties of Amines – Solubility, Melting and Boiling Point.
  • Wikipedia. (n.d.). Solubility.
  • Jain, N., & Yalkowsky, S. H. (2001). Prediction of Drug Solubility by the General Solubility Equation (GSE). ACS Publications.
  • Pharma Excipients. (2022, May 30). Cosolvent and Complexation Systems.
  • American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies.
  • Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines.
  • RSC Publishing. (2025, November 19). Beyond the solvent role: discovery of DMSO as a versatile radical reagent for organic transformations.
  • Ghaffari, et al. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • HSC Chemistry & Physics. (n.d.). Amphiprotic Substances.
  • gChem. (n.d.). DMSO.
  • Scribd. (n.d.). Solubility and Properties of Amines.
  • BenchChem. (n.d.). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies.
  • The Diffen. (2024, February 12). Amphiprotic vs. Amphoteric: What's the Difference?.
  • ResearchGate. (n.d.). Solvents and Co-solvents used in Injectables.
  • Open Oregon Educational Resources. (n.d.). 5.3 Amine Protonation.
  • Cayman Chemical. (n.d.). Solubility Factors When Choosing a Solvent.
  • Study.com. (n.d.). Amphiprotic Substances | Overview & Examples.
  • Chemistry LibreTexts. (2023, July 12). 18.7: Solubility and pH.
  • Classic Chemistry. (n.d.). Solubility and pH of amines.
  • Homework.Study.com. (n.d.). When added to water, soluble amines will....
  • Amidon, et al. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Pharmaceutical Technology.
  • ChemBK. (2024, April 9). N-(4-Methylphenyl)acetamide - Physico-chemical Properties.
  • Maheshwari, R. K. (n.d.). “Mixed-solvency approach” – Boon for solubilization of poorly water-soluble drugs. Asian Journal of Pharmaceutics.
  • Wikipedia. (n.d.). Amphoterism.

Sources

Technical Support Center: Synthesis of 4-Acetamido-3-amino-5-methylphenyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Acetamido-3-amino-5-methylphenyl acetate. This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of this and related molecules. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you minimize by-product formation and optimize your reaction outcomes. Our approach is grounded in mechanistic principles and practical, field-tested experience.

Introduction to the Synthetic Challenge

The synthesis of 4-Acetamido-3-amino-5-methylphenyl acetate is a multi-step process that requires careful control over reaction conditions to achieve high purity and yield. The molecule's structure, with its multiple reactive functional groups, presents several challenges, primarily in controlling regioselectivity during electrophilic aromatic substitution and achieving chemoselectivity in subsequent reduction and acetylation steps. This guide will walk you through a plausible synthetic pathway, highlighting critical control points and providing solutions to common problems.

A logical synthetic route commences with the nitration of a commercially available starting material, 3-methylphenol (m-cresol), followed by reduction and acetylation steps.

Visualizing the Synthetic Pathway

Synthetic_Pathway 3-Methylphenol 3-Methylphenol Dinitro-Intermediate Dinitro-Intermediate 3-Methylphenol->Dinitro-Intermediate Nitration (HNO₃, H₂SO₄) Diamino-Intermediate Diamino-Intermediate Dinitro-Intermediate->Diamino-Intermediate Reduction (e.g., H₂, Pd/C) Monoacetamido-Intermediate Monoacetamido-Intermediate Diamino-Intermediate->Monoacetamido-Intermediate Selective N-Acetylation (Acetic Anhydride) Final_Product 4-Acetamido-3-amino-5-methylphenyl acetate Monoacetamido-Intermediate->Final_Product O-Acetylation (Acetic Anhydride)

Caption: Proposed synthetic pathway for 4-Acetamido-3-amino-5-methylphenyl acetate.

Troubleshooting Guide: A Step-by-Step Analysis

This section addresses specific issues you might encounter at each stage of the synthesis.

Step 1: Dinitration of 3-Methylphenol

The goal of this initial step is to introduce two nitro groups onto the 3-methylphenol ring. The hydroxyl and methyl groups are both activating and ortho-, para-directing, which can lead to a mixture of isomers.

Question: My nitration reaction is producing a complex mixture of isomers and tar-like substances. How can I improve the regioselectivity and minimize by-products?

Answer: This is a common issue arising from the high reactivity of the phenol ring towards nitration.[1][2] Here’s a breakdown of the causes and solutions:

  • Understanding the Directing Effects: The hydroxyl group is a strongly activating ortho-, para-director, while the methyl group is a less activating ortho-, para-director. The positions ortho and para to the hydroxyl group (positions 2, 4, and 6) are highly activated. Direct nitration often leads to a mixture of 2-nitro-, 4-nitro-, and 6-nitro-3-methylphenol, as well as dinitrated products.[3][4][5]

  • Problem: Over-nitration and Oxidation: The use of strong nitrating mixtures (concentrated HNO₃/H₂SO₄) at elevated temperatures can lead to the formation of dinitro and trinitro compounds, as well as oxidative degradation of the phenol ring, resulting in tar formation.[2][6]

    Solution:

    • Temperature Control: Maintain a low reaction temperature (0-5 °C) using an ice bath to control the exothermic reaction and reduce the rate of side reactions.[7]

    • Controlled Reagent Addition: Add the nitrating agent dropwise to the solution of 3-methylphenol with vigorous stirring to ensure even distribution and prevent localized overheating.

    • Milder Nitrating Agents: Consider using alternative nitrating agents that are less aggressive, such as dilute nitric acid or a mixture of sodium nitrate and a solid acid catalyst.[1]

  • Problem: Poor Regioselectivity: Achieving the desired 2,4-dinitro-5-methylphenol or 4,6-dinitro-3-methylphenol can be challenging due to the formation of other isomers.

    Solution: Protecting Group Strategy To enhance regioselectivity, protecting the highly activating hydroxyl group as an ester (e.g., acetate or phosphate) can be an effective strategy.[3] The ester group is less activating and can direct the nitration to the desired positions. The protecting group can be subsequently removed by hydrolysis.

    Experimental Protocol: Nitration with a Protecting Group

    • Protection: React 3-methylphenol with acetic anhydride in the presence of a base (e.g., pyridine) to form 3-methylphenyl acetate.

    • Nitration: Nitrate the protected compound using a mixture of nitric acid and sulfuric acid at low temperatures. The acetyl group directs nitration primarily to the para position, followed by the ortho position.

    • Hydrolysis: Hydrolyze the resulting dinitro-phenyl acetate using acidic or basic conditions to regenerate the hydroxyl group.

ParameterConditionRationale
Temperature 0-5 °CMinimizes oxidation and over-nitration.[7]
Nitrating Agent HNO₃/H₂SO₄A standard but potent nitrating mixture.[6]
Protecting Group AcetylModerates the reactivity of the phenol and improves regioselectivity.
Step 2: Reduction of the Dinitro-Intermediate

This step aims to reduce both nitro groups to amino groups. The primary challenge is to achieve complete reduction without generating side products from partially reduced intermediates.

Question: My reduction of the dinitro compound is incomplete, or I am observing colored by-products. What is causing this and how can I fix it?

Answer: Incomplete reduction and the formation of colored impurities are typical problems in the reduction of aromatic nitro compounds. These issues often stem from the reaction conditions and the stability of reaction intermediates.

  • Problem: Incomplete Reduction: The reduction of a nitro group proceeds through several intermediates, including nitroso and hydroxylamine species.[8] If the reaction does not go to completion, these intermediates can remain in the product mixture.

    Solution:

    • Choice of Reducing Agent: Catalytic hydrogenation using H₂ gas with a palladium on carbon (Pd/C) or Raney nickel catalyst is a highly effective method for complete reduction of nitro groups.[9][10] Metal/acid systems like Sn/HCl or Fe/HCl are also robust alternatives.[11]

    • Reaction Time and Monitoring: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is no longer visible.

  • Problem: Formation of Azoxy and Azo By-products: Condensation reactions between the nitroso and hydroxylamine intermediates can lead to the formation of colored azoxy and azo compounds, which are common impurities.[9][12]

    Solution:

    • Efficient Hydrogenation: Maintaining a sufficient hydrogen pressure and adequate catalyst loading during catalytic hydrogenation helps to ensure that the intermediates are rapidly reduced to the amine before they can react with each other.

    • Acidic Conditions: Performing the reduction under acidic conditions (e.g., with Sn/HCl) can minimize the formation of these condensation by-products as the intermediate anilines are protonated and less nucleophilic.

Experimental Protocol: Catalytic Hydrogenation

  • Dissolve the dinitro-intermediate in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Add a catalytic amount of 10% Pd/C.

  • Pressurize the reaction vessel with hydrogen gas (typically 50 psi).

  • Stir the reaction mixture at room temperature until hydrogen uptake ceases.

  • Filter the reaction mixture through Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude diamino product.

Reduction_Byproducts Ar-NO₂ Ar-NO₂ Ar-NO Ar-NO Ar-NO₂->Ar-NO Reduction Ar-NHOH Ar-NHOH Ar-NO->Ar-NHOH Reduction Ar-N(O)=N-Ar Azoxy By-product Ar-NO->Ar-N(O)=N-Ar Condensation Ar-NH₂ Ar-NH₂ Ar-NHOH->Ar-NH₂ Reduction Ar-NHOH->Ar-N(O)=N-Ar Condensation Ar-N=N-Ar Azo By-product Ar-N(O)=N-Ar->Ar-N=N-Ar Reduction

Caption: By-product formation during nitro group reduction.

Step 3 & 4: Selective Acetylation

The final steps involve the acetylation of one amino group and the phenolic hydroxyl group. The key is to control the chemoselectivity of these reactions.

Question: I am getting a mixture of N-acetylated, O-acetylated, and di-acetylated products. How can I selectively acetylate the desired groups?

Answer: The nucleophilicity of the amino and hydroxyl groups are different, and this can be exploited to achieve selective acetylation. Generally, the amino group is more nucleophilic than the phenolic hydroxyl group under neutral or slightly basic conditions.

  • Problem: O-Acetylation vs. N-Acetylation: Acetic anhydride can react with both the amino and hydroxyl groups.

    Solution: Stepwise Acetylation under Controlled pH

    • Selective N-Acetylation: Perform the first acetylation at a controlled, slightly acidic to neutral pH. Under these conditions, the amino group is more reactive, leading to the preferential formation of the N-acetylated product.[13] The use of a milder acetylating agent or controlling the stoichiometry of acetic anhydride can also favor mono-N-acetylation.

    • O-Acetylation: After the selective N-acetylation, the phenolic hydroxyl group can be acetylated in a subsequent step, often under more forcing conditions or with a catalyst that promotes O-acetylation.

  • Problem: Di-acetylation: The use of a large excess of acetic anhydride, especially under basic conditions, can lead to the acetylation of both amino groups and the hydroxyl group.

    Solution:

    • Stoichiometric Control: Carefully control the amount of acetic anhydride used in the first acetylation step to favor mono-acetylation.

    • Reaction Temperature: Lowering the reaction temperature can also help to control the reactivity and improve selectivity.

Experimental Protocol: Two-Step Acetylation

  • Selective N-Acetylation: Dissolve the diamino-intermediate in a suitable solvent (e.g., acetic acid or water). Add one equivalent of acetic anhydride at a low temperature (0-10 °C) and stir. Monitor the reaction by TLC.

  • Purification (Optional): Isolate and purify the mono-N-acetylated intermediate if necessary.

  • O-Acetylation: React the mono-N-acetylated intermediate with an excess of acetic anhydride, possibly with a catalyst such as pyridine, to acetylate the hydroxyl group.

ParameterCondition for N-AcetylationCondition for O-Acetylation
Reagent 1 equivalent of Acetic AnhydrideExcess Acetic Anhydride
pH Slightly acidic to neutralBasic (e.g., with pyridine)
Temperature 0-10 °CRoom temperature or slightly elevated

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for minimizing by-products in this synthesis?

A1: The initial dinitration of 3-methylphenol is arguably the most critical step. Poor control over this step will lead to a complex mixture of isomers and degradation products that are very difficult to separate in subsequent stages.[2][3]

Q2: Can I perform the reduction of the two nitro groups sequentially?

A2: Selective reduction of one nitro group in a dinitroarene is possible but can be challenging. It often requires specific reagents like sodium sulfide (Zinin reduction) or careful control of catalytic hydrogenation conditions.[14][15] For the synthesis of the target molecule, the simultaneous reduction of both nitro groups is generally more straightforward.

Q3: My final product seems to be degrading over time, what could be the cause?

A3: The final product contains both an amide and an ester functional group. The ester linkage is susceptible to hydrolysis, especially in the presence of moisture and under acidic or basic conditions.[16][17] Ensure the final product is thoroughly dried and stored in a cool, dry, and inert atmosphere.

Q4: What are the best purification techniques for the intermediates and the final product?

A4:

  • Intermediates: Column chromatography is a versatile technique for separating isomeric by-products after the nitration step. Recrystallization can be effective for purifying the solid diamino and mono-acetylated intermediates.

  • Final Product: The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water). High-Performance Liquid Chromatography (HPLC) can be used for analytical purity assessment and for purification of small quantities.

Q5: How can I confirm the structure of my final product and identify impurities?

A5: A combination of analytical techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information and is excellent for identifying the positions of substituents on the aromatic ring.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify by-products.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (e.g., N-H, C=O of amide and ester, NO₂).

  • High-Performance Liquid Chromatography (HPLC): Assesses the purity of the compound and can be used to quantify impurities.

References

  • Blaser, H.-U., et al. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines.
  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. (n.d.).
  • Kulkarni, G. M., & Kulkarni, M. V. (1983). Partial Reduction of Dinitroarenes to Nitroanilines with Hydrazine Hydrate. Bulletin of the Chemical Society of Japan, 56(10), 3161-3162.
  • Li, Y., et al. (2024).
  • Wang, X., et al. (2020). Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu2O@CeO2. Arabian Journal of Chemistry, 13(12), 8753-8764.
  • Akbarizad, B., Taghavi, M., & Najafi, S. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry, 3, 110-120.
  • Malasala, S., et al. (2019). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega, 4(1), 1773-1781.
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. (2018, April 30).
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  • Çetinkaya, B., et al. (2009). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. DergiPark, 28(1), 15-20.
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  • Some reported examples of the nitration of m-cresol under various conditions.
  • Technical Support Center: Controlling Regioselectivity in the Nitration of Substituted Phenols. Benchchem. (2025).
  • Williams, A. T., & Williams, D. L. (2016). Chemoselective nitro reduction and hydroamination using a single iron catalyst.
  • Major product of mononitration of 3-methylphenol. Chemistry Stack Exchange. (2020, March 6).
  • Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF. JRF Global. (2023, December 30).
  • Shimamoto, N. (1977). alpha-chymotrypsin-catalyzed hydrolysis of phenyl acetate. Large Hammett's rho constant and participation of histidine-acylated intermediate. The Journal of Biochemistry, 82(1), 185-193.
  • An, N. K., et al. (2019). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Rasayan Journal of Chemistry, 12(3), 1251-1258.
  • Smith, K., & Fry, K. (1999). Regioselective nitration of aromatic compounds and the reaction products thereof. U.S.
  • Question: Mononitration of 3-methylphenol Provide the correct answers fo... Filo. (2026, February 17).
  • Smith, K., et al. (2003). Method for the nitration of phenolic compounds.
  • Pal, R., & Mukhopadhyay, C. (2009). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 121(5), 797-801.
  • troubleshooting byproduct formation in nitr
  • Selective nitro reduction of poly nitro compounds. Chemistry Stack Exchange. (2015, July 16).
  • Mononitration of 3-methylphenol. Reddit. (2025, July 29).
  • What is the major product(s) formed by the mononitration of 3-methylphenol?. YouTube. (2022, November 12).
  • Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(9), 293-299.
  • Which ester hydrolyzes more rapidly? a.
  • Li, H., et al. (2016). Catalytic transfer hydrogenation of nitro compounds into amines over magnetic graphene oxide supported Pd nanoparticles. International Journal of Hydrogen Energy, 41(34), 15383-15392.
  • Green and Simple method for the synthesis of Phenolic esters and their c
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  • Preparation method of phenylacetic acid.

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Technical Support Center: High-Purity Recrystallization of 4-Acetamido-3-amino-5-methylphenyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-Acetamido-3-amino-5-methylphenyl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for obtaining this compound in high purity through recrystallization. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor in successfully recrystallizing 4-Acetamido-3-amino-5-methylphenyl acetate?

A1: The selection of an appropriate solvent system is paramount.[1][2] An ideal solvent will exhibit high solubility for the compound at elevated temperatures and low solubility at cooler temperatures.[1][3] This differential solubility is the driving force for crystallization upon cooling. For substituted acetanilides like the target compound, a good starting point is to investigate solvents that have been successful for structurally similar molecules.[1]

Q2: How do I choose a suitable solvent if no literature data is available for this specific compound?

A2: A systematic solvent screening is the most effective approach.[1] Start with small quantities of your crude material and test its solubility in a range of solvents with varying polarities. Generally, compounds with polar functional groups, such as the amide and amine groups in 4-Acetamido-3-amino-5-methylphenyl acetate, will dissolve better in polar solvents.[1] If a single solvent doesn't provide the desired solubility characteristics, a mixed-solvent system can be employed.[1] This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble.[1]

Q3: My compound "oils out" instead of forming crystals. What causes this and how can I fix it?

A3: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue.[4][5] This often occurs when the solution is supersaturated to a high degree or when the cooling process is too rapid.[4] To remedy this, you can try reheating the solution and adding a small amount of additional solvent to reduce the saturation level.[6] Slower cooling, for instance by allowing the flask to cool to room temperature before placing it in an ice bath, can also promote the formation of crystals over oil.[5]

Q4: I'm not getting any crystal formation, even after the solution has cooled. What should I do?

A4: A lack of crystal formation, even in a cooled, saturated solution, is often due to supersaturation.[7] You can induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid.[7][8] The small scratches on the glass provide nucleation sites for crystal growth. Alternatively, adding a "seed crystal" of the pure compound can initiate crystallization.[7] If these methods fail, it's possible too much solvent was used; in this case, you can try to carefully evaporate some of the solvent to increase the concentration.[7]

Q5: How can I remove colored impurities during recrystallization?

A5: If your crude product is colored, activated charcoal can often be used to remove the colored impurities. After dissolving the crude solid in the hot solvent, a small amount of activated charcoal is added to the solution. The solution is then hot filtered to remove the charcoal, which will have adsorbed the colored impurities.

Troubleshooting Guide

This section provides solutions to common problems encountered during the recrystallization of 4-Acetamido-3-amino-5-methylphenyl acetate.

Problem Potential Cause(s) Recommended Solution(s)
No Crystal Formation - Solution is not sufficiently saturated. - Supersaturation.- Evaporate some of the solvent to increase the concentration.[7] - Induce crystallization by scratching the inner surface of the flask with a glass rod or by adding a seed crystal.[7][8]
"Oiling Out" - Solution is too concentrated. - Cooling is too rapid. - Presence of significant impurities.- Reheat the solution and add a small amount of additional solvent.[6] - Allow the solution to cool more slowly to room temperature before further cooling in an ice bath.[5] - Consider a preliminary purification step if impurities are high.
Low Yield - Too much solvent was used. - Premature crystallization during hot filtration. - Crystals were washed with a solvent that was not cold enough.- Use the minimum amount of hot solvent necessary to dissolve the solid.[7] - Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization. - Always use ice-cold solvent to wash the collected crystals.[7]
Impure Crystals - Cooling was too rapid, trapping impurities. - Inappropriate solvent choice.- Allow for slow cooling to promote the formation of a pure crystal lattice. - Re-evaluate the solvent system; impurities should ideally remain in the mother liquor.[1]
Crystallization is Too Quick - The solution is highly supersaturated.- Reheat the solution and add a small excess of the "good" solvent to slightly decrease the saturation.[6]
Visualizing the Troubleshooting Process

The following diagram illustrates a typical decision-making workflow when troubleshooting common recrystallization issues.

G Start Crude 4-Acetamido-3-amino- 5-methylphenyl acetate Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Cool Cool Solution Dissolve->Cool CrystalsForm Crystals Formed? Cool->CrystalsForm OilingOut Oiling Out? CrystalsForm->OilingOut No Filter Filter and Wash with Cold Solvent CrystalsForm->Filter Yes TroubleshootNoCrystals Troubleshoot: No Crystals CrystalsForm->TroubleshootNoCrystals No OilingOut->Filter No TroubleshootOiling Troubleshoot: Oiling Out OilingOut->TroubleshootOiling Yes Dry Dry Pure Crystals Filter->Dry End High-Purity Product Dry->End ScratchSeed Scratch Flask or Add Seed Crystal TroubleshootNoCrystals->ScratchSeed Evaporate Evaporate Excess Solvent TroubleshootNoCrystals->Evaporate ReheatAddSolvent Reheat, Add More Solvent, Cool Slowly TroubleshootOiling->ReheatAddSolvent ReheatAddSolvent->Cool ScratchSeed->Cool Evaporate->Cool

Caption: Troubleshooting workflow for recrystallization.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This method is ideal when a single solvent with a significant temperature-dependent solubility for 4-Acetamido-3-amino-5-methylphenyl acetate is identified.

Materials:

  • Crude 4-Acetamido-3-amino-5-methylphenyl acetate

  • Selected recrystallization solvent (e.g., ethanol, isopropanol, or ethyl acetate)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the selected solvent.

  • Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary, ensuring to use the minimum amount required for dissolution at the boiling point.[7]

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • After the solution has reached room temperature and crystal formation is observed, place the flask in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[7]

  • Allow the crystals to air dry or dry them in a vacuum oven.

Protocol 2: Mixed-Solvent Recrystallization

This technique is employed when no single solvent provides the ideal solubility characteristics. It involves a "good" solvent that readily dissolves the compound and a "poor" solvent in which the compound is insoluble.

Materials:

  • Crude 4-Acetamido-3-amino-5-methylphenyl acetate

  • "Good" solvent (e.g., ethanol)

  • "Poor" solvent (e.g., water or hexane)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve the crude solid in a minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy (turbid). This indicates the point of saturation.

  • If too much "poor" solvent is added, add a small amount of the hot "good" solvent until the solution becomes clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to complete the crystallization process.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of a cold mixture of the "good" and "poor" solvents.

  • Dry the crystals.

Visualizing the Recrystallization Workflow

The following diagram outlines the key steps in a standard recrystallization procedure.

G Start Start: Crude Product SolventSelection Solvent Selection Start->SolventSelection Dissolution Dissolution in Hot Solvent SolventSelection->Dissolution HotFiltration Hot Filtration (optional for insoluble impurities) Dissolution->HotFiltration Cooling Slow Cooling & Crystallization HotFiltration->Cooling ColdFiltration Cold Filtration (Vacuum) Cooling->ColdFiltration Washing Washing with Cold Solvent ColdFiltration->Washing Drying Drying Washing->Drying End End: Pure Product Drying->End

Caption: General workflow for recrystallization.

References

  • Solvent Choice - Chemistry Teaching Labs - University of York. Available from: [Link]

  • Solvent Selection and Recrystallization Guide | PDF - Scribd. Available from: [Link]

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  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available from: [Link]

  • Experiment : Recrystallization – Part I: Solvent Selectio nn - Science Learning Center. Available from: [Link]

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  • Recrystallization Mediates the Gelation of Amorphous Drugs: The Case of Acemetacin. Available from: [Link]

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  • Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity - Indian Journal of Pharmaceutical Education and Research. Available from: [Link]

  • Crystallization-Based Approach to Continuous Manufacturing: A Case Study of Acetaminophen Production - ChemRxiv. Available from: [Link]

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Technical Support Center: Thermal Degradation of 4-Acetamido-3-amino-5-methylphenyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the thermal degradation pathways of 4-Acetamido-3-amino-5-methylphenyl acetate. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to support your experimental work. Our goal is to equip you with the foundational knowledge and practical insights necessary to anticipate and interpret the thermal degradation behavior of this molecule.

I. Understanding the Molecule: Key Structural Features and Predicted Thermal Liabilities

4-Acetamido-3-amino-5-methylphenyl acetate is a substituted aromatic compound with several functional groups that are susceptible to thermal degradation. A thorough understanding of these structural features is critical for predicting its degradation pathways.

  • Phenolic Acetate Ester: The ester linkage is prone to thermal hydrolysis, which would yield acetic acid and the corresponding aminophenol.[1][2][3] The rate of this hydrolysis can be influenced by factors such as pH and the presence of catalytic species.[1][2]

  • Acetamido (Amide) Group: Amide bonds are generally more stable than esters but can also undergo hydrolysis under elevated temperatures, particularly in the presence of acidic or basic conditions, to yield an amine and acetic acid.

  • Aromatic Amine Group: The free amino group on the aromatic ring is susceptible to oxidation, which can lead to the formation of colored quinone-imine species, and potentially polymerization.[4][5][6][7]

  • Substituted Phenyl Ring: The overall substitution pattern on the aromatic ring will influence the reactivity of the functional groups and may direct specific degradation reactions.

Based on these features, the primary degradation pathways under heat are likely to be hydrolysis of the ester and/or amide groups, and oxidation of the aminophenol core.

II. Frequently Asked Questions (FAQs)

Q1: What are the most likely initial degradation products of 4-Acetamido-3-amino-5-methylphenyl acetate when subjected to heat?

A1: The most probable initial degradation products result from the hydrolysis of the phenolic acetate ester. This reaction would yield 4-Acetamido-3-amino-5-methylphenol and acetic acid . Concurrently, though likely at a slower rate, hydrolysis of the acetamido group could occur, leading to 4-amino-3-acetamido-5-methylphenyl acetate and acetic acid .

Q2: My sample is changing color upon heating. What could be the cause?

A2: Color change, typically to a pink, red, or brown hue, is often indicative of oxidation. The free amino group on the aromatic ring can be oxidized to form highly colored quinone-imine structures.[4][5][6] This process can be accelerated by the presence of oxygen and certain metal ions. The initial hydrolysis product, an aminophenol, is particularly susceptible to oxidation.[8]

Q3: What analytical techniques are best suited for monitoring the thermal degradation of this compound?

A3: A stability-indicating method is crucial for accurately quantifying the parent compound and its degradation products.[9] High-Performance Liquid Chromatography (HPLC) with UV detection is a primary technique for this purpose.[10][11] To identify unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[9][12] For volatile degradants like acetic acid, Gas Chromatography (GC) may be employed.

Q4: How can I differentiate between hydrolysis of the ester and the amide group?

A4: LC-MS is the most effective technique for this differentiation. The hydrolysis of the ester will result in a product with a specific mass-to-charge ratio (m/z) corresponding to 4-Acetamido-3-amino-5-methylphenol. Amide hydrolysis will produce an isomer with the same molecular weight but a different structure, which can be distinguished by its chromatographic retention time and potentially its fragmentation pattern in MS/MS experiments.

Q5: What is the significance of a "forced degradation" study for this compound?

A5: Forced degradation, or stress testing, is a regulatory requirement and a critical part of drug development.[9][10][12][13] It helps to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of your analytical methods.[9][12] By subjecting the compound to more extreme conditions (e.g., higher temperatures, different pH values, oxidizing agents), you can accelerate the degradation process and gain insights into the intrinsic stability of the molecule.[13]

III. Troubleshooting Guide

This section addresses common issues encountered during the thermal degradation analysis of 4-Acetamido-3-amino-5-methylphenyl acetate.

Observed Problem Potential Cause(s) Recommended Action(s)
Rapid and complete degradation of the parent compound. The applied temperature is too high, leading to multiple, complex degradation pathways.Systematically lower the temperature in your experiments to find a range where degradation occurs at a more controlled rate (e.g., 10-20% degradation).
Poor mass balance in my HPLC analysis. Some degradation products may not be UV-active at the wavelength you are using. Degradants may be volatile and lost during sample preparation. Degradation products may be adsorbing to the HPLC column or vials.Use a diode array detector (DAD) or photodiode array (PDA) detector to screen for absorbance at multiple wavelengths. Analyze samples by LC-MS to detect non-chromophoric species. Consider headspace GC for volatile compounds. Use inert vials and ensure proper column chemistry.
Appearance of many small, unidentifiable peaks in the chromatogram. This could indicate complex secondary degradation or polymerization reactions.Reduce the duration of heating. Ensure the experimental environment is inert (e.g., under a nitrogen atmosphere) if oxidation is suspected.
Inconsistent results between replicate experiments. Inhomogeneous heating of the sample. Presence of trace contaminants that may be catalyzing degradation. Inconsistent sample preparation.Use a calibrated oven or a temperature-controlled reaction block. Ensure high purity of the starting material and solvents. Standardize your sample preparation workflow.

IV. Visualizing the Degradation Pathways & Experimental Workflow

A. Predicted Primary Thermal Degradation Pathways

The following diagram illustrates the most likely initial degradation pathways for 4-Acetamido-3-amino-5-methylphenyl acetate under thermal stress.

G A 4-Acetamido-3-amino-5-methylphenyl acetate B 4-Acetamido-3-amino-5-methylphenol A->B Ester Hydrolysis (+H2O, Heat) C Acetic Acid A->C Ester Hydrolysis (+H2O, Heat) D Oxidized/Polymeric Products B->D Oxidation (O2, Heat) G cluster_prep Sample Preparation cluster_stress Thermal Stress cluster_analysis Analysis cluster_data Data Interpretation A Prepare solutions of 4-Acetamido-3-amino-5-methylphenyl acetate B Incubate samples at controlled temperatures A->B C Analyze by HPLC-UV/DAD B->C D Analyze by LC-MS for identification C->D E Quantify parent and degradation products D->E F Propose degradation pathways E->F

Caption: General experimental workflow for thermal degradation studies.

V. Protocols

Protocol 1: Forced Thermal Degradation in Solution
  • Preparation of Stock Solution: Accurately weigh and dissolve 4-Acetamido-3-amino-5-methylphenyl acetate in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.

  • Sample Preparation: Transfer aliquots of the stock solution into amber glass vials. For investigating pH effects, use buffered solutions at the desired pH as the solvent.

  • Control Sample: Keep one vial at room temperature or refrigerated, protected from light. This will serve as the time-zero control.

  • Thermal Stress: Place the vials in a calibrated oven or heating block at a pre-determined temperature (e.g., 80°C).

  • Time Points: Remove vials at specified time intervals (e.g., 2, 4, 8, 24 hours).

  • Quenching: Immediately cool the vials in an ice bath to stop further degradation.

  • Analysis: Dilute the samples as necessary and analyze by a validated stability-indicating HPLC method.

Protocol 2: HPLC-UV Method for Degradation Monitoring
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or use DAD/PDA to monitor multiple wavelengths)

  • Injection Volume: 10 µL

Note: This is a starting point and the method should be validated for your specific application.

VI. References

  • RUA. (n.d.). Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. Retrieved from [Link]

  • Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Technology, 35(1), 58-71. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrochemical Oxidation of Some Aminophenols in Various pHs. Retrieved from [Link]

  • ResearchGate. (n.d.). a) Oxidation of o‐aminophenols (1) by o‐aminophenol oxidase (AO)... Retrieved from [Link]

  • Stanford School of Earth, Energy & Environmental Sciences. (2018, February 12). Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis. Retrieved from [Link]

  • ScienceDirect. (2013). Investigation on redox mechanism of p-aminophenol in non-aqueous media by FT-IR spectroelectrochemistry. Electrochimica Acta, 87, 859-865. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetic Study of the Acetate-Catalysed Hydrolysis of Phenyl Acetate. Retrieved from [Link]

  • Scilit. (n.d.). Thermal analysis study on vaporization of some analgesics. Acetanilide and derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetanilide. Retrieved from [Link]

  • JETIR.org. (2020). Green and Simple method for the synthesis of Phenolic esters and their catalytic de-protection. Journal of Emerging Technologies and Innovative Research, 7(12). Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2017). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • PubMed. (2020, April 5). Assessment of p-aminophenol oxidation by simulating the process of hair dyeing and occurrence in hair salon wastewater and drinking water from treatment plant. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2019). A Review: Stability Indicating Forced Degradation Studies. Retrieved from [Link]

  • Pharmaceutical Online. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Synthesis of 4-Acetamido-3-amino-5-methylphenyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Acetamido-3-amino-5-methylphenyl acetate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our focus is on enhancing reaction efficiency, minimizing reaction times, and ensuring high product purity.

The synthesis of highly functionalized aromatic compounds like 4-Acetamido-3-amino-5-methylphenyl acetate presents unique challenges, particularly in achieving chemoselectivity and optimizing reaction kinetics. A plausible and efficient synthetic route involves the reduction of a nitro-group precursor, a critical step that is often the bottleneck in the overall process. This guide will focus on optimizing this key transformation.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the optimization of the nitro-group reduction step to form the target aminophenyl acetate derivative.

Q1: What are the most common and efficient methods for reducing an aromatic nitro group in the presence of sensitive functionalities like ester and amide groups?

A1: The primary challenge is to selectively reduce the nitro group without affecting the acetamido (amide) and phenyl acetate (ester) moieties. The most robust methods are catalytic transfer hydrogenation and chemical reduction with metals in acidic media.[1][2][3]

  • Catalytic Hydrogenation: This is often the cleanest and most efficient method.[2] Using a heterogeneous catalyst like Palladium on Carbon (Pd/C) with a hydrogen source (H₂ gas or a transfer agent like ammonium formate) is standard.[2][4] This method typically offers high chemoselectivity, leaving esters and amides intact under controlled conditions.[5]

  • Metal/Acid Reduction: Classic methods using metals like iron (Fe) or tin(II) chloride (SnCl₂) in acidic media (like acetic or hydrochloric acid) are also effective.[2][6] These are particularly useful if catalytic methods fail due to catalyst poisoning, but they require careful pH control during workup to prevent hydrolysis of the ester group.[1]

Q2: How does the choice of catalyst impact reaction time and selectivity in catalytic hydrogenation?

A2: Catalyst selection is critical. For this transformation, Palladium on Carbon (Pd/C) is the workhorse due to its high activity and excellent selectivity in reducing nitro groups without typically affecting other functional groups.[2][7]

  • Palladium on Carbon (Pd/C): Highly effective for nitro group reduction. It is generally selective and does not readily reduce esters or amides under standard conditions.[5]

  • Raney Nickel (Ra-Ni): A more aggressive catalyst. While effective for nitro reduction, it poses a higher risk of reducing other functional groups or causing dehalogenation if such atoms are present.[2]

  • Platinum-based catalysts (e.g., PtO₂): Also very active, but can be less chemoselective than Pd/C for this specific transformation and may promote arene ring hydrogenation under more forcing conditions.

Q3: What is the role of the solvent, and which solvents are recommended?

A3: The solvent must dissolve the starting material and not interfere with the catalyst's activity. Polar protic solvents are generally preferred for catalytic hydrogenation.

  • Recommended Solvents: Methanol (MeOH), Ethanol (EtOH), and Ethyl Acetate (EtOAc) are excellent choices.[8] They facilitate good hydrogen solubility and substrate-catalyst interaction.

  • Solvents to Avoid: Chlorinated solvents can poison the palladium catalyst. Highly acidic or basic solvents can promote hydrolysis of the ester or amide groups.

Q4: How do temperature and pressure influence the rate of nitro group reduction?

A4: Both temperature and pressure are key levers for optimizing reaction time.[9][10]

  • Temperature: Increasing the temperature generally accelerates the reaction.[9] For most nitro reductions with Pd/C, reactions are run between room temperature (25°C) and 60°C.[4] Higher temperatures can risk side reactions.

  • Pressure: For reactions using H₂ gas, higher pressure increases the concentration of hydrogen available at the catalyst surface, significantly speeding up the reaction.[9] A typical starting pressure is around 50 psi.[11] For transfer hydrogenation using ammonium formate, pressure is not a factor.

Troubleshooting Guide: Optimizing Reaction Time & Yield

This guide provides a structured approach to troubleshoot and resolve common issues encountered during the synthesis.

Problem 1: The reaction is extremely slow or has stalled (incomplete conversion).

This is the most frequent issue and can often be traced back to the catalyst's activity or the reaction environment.[9]

dot

Caption: Troubleshooting workflow for a stalled reaction.

  • Possible Cause A: Catalyst Poisoning

    • Explanation: The palladium catalyst surface is highly susceptible to poisoning by various functional groups and impurities.[12] Sulfur compounds (e.g., from thiols), halides, and strongly coordinating species like nitriles or certain heterocycles can irreversibly bind to the active sites, rendering the catalyst ineffective.[12][13][14][15] The starting material or solvent may contain trace impurities.

    • Solution:

      • Purify the Starting Material: Recrystallize or chromatograph the nitro-precursor to remove potential poisons.

      • Use Fresh, High-Purity Solvents: Ensure solvents are of appropriate grade.

      • Increase Catalyst Loading: In some cases, a higher catalyst loading (e.g., from 5 mol% to 10 mol%) can overcome the effects of minor poisons.[8]

  • Possible Cause B: Inactive Catalyst or Sub-Optimal Conditions

    • Explanation: The catalyst may be old or have reduced activity from improper storage.[8] Additionally, the reaction conditions may not be energetic enough to drive the reaction to completion in a reasonable timeframe.[9]

    • Solution:

      • Use Fresh Catalyst: Always use a fresh batch of catalyst from a reputable supplier. Pearlman's catalyst (Pd(OH)₂/C) is often more active than Pd/C and can be effective when standard catalysts fail.[8]

      • Increase Pressure/Temperature: Gradually increase the hydrogen pressure (e.g., from 50 to 100 psi) or temperature (e.g., from 25°C to 50°C). Monitor by TLC to assess the impact.[10]

      • Improve Agitation: Ensure vigorous stirring to facilitate the transfer of hydrogen gas from the headspace into the solution and to the catalyst surface.[8]

Problem 2: Significant formation of side products is observed.

Side product formation indicates a loss of chemoselectivity, which can be caused by overly harsh conditions or an inappropriate choice of reagents.

  • Possible Cause A: Hydrogenolysis of the Phenyl Acetate Group

    • Explanation: While less common with Pd/C, over-reduction can lead to the cleavage (hydrogenolysis) of the ester group, resulting in the corresponding phenol. This is more likely with aggressive catalysts or at elevated temperatures and pressures.

    • Solution:

      • Use Milder Conditions: Reduce the temperature and pressure.

      • Consider Transfer Hydrogenation: Methods using ammonium formate with Pd/C are often milder and can prevent over-reduction.[1][4]

      • Add a Selective Poison: In some advanced applications, a catalyst poison like quinoline or diphenylsulfide can be intentionally added in small amounts to temper the catalyst's activity and improve selectivity.[12][16]

  • Possible Cause B: Hydrolysis During Workup

    • Explanation: If using a metal/acid reduction method (e.g., SnCl₂/HCl), the acidic conditions followed by a basic quench can lead to the hydrolysis of the ester or even the amide group if not carefully controlled.[6]

    • Solution:

      • Maintain Low Temperatures: Perform the basic workup (e.g., addition of NaHCO₃ or NaOH solution) in an ice bath to minimize hydrolysis.[1]

      • Avoid Strong Bases: Use a mild base like sodium bicarbonate for neutralization where possible.

      • Prompt Extraction: Do not let the reaction mixture sit for extended periods in highly acidic or basic aqueous solutions. Extract the product into an organic solvent promptly after neutralization.

Data Summary & Recommended Starting Points

The following table provides a comparison of common reduction methods to guide your initial experimental design.

MethodReagentsTypical Temp.ProsCons
Catalytic Hydrogenation H₂ (gas), Pd/C25-50 °CHigh yield, clean reaction, easy catalyst removal.[2]Requires specialized pressure equipment; catalyst poisoning is a risk.[3]
Transfer Hydrogenation HCOONH₄, Pd/C60-80 °CNo H₂ gas needed, very mild conditions, excellent selectivity.[1][4]Slower than high-pressure hydrogenation; requires stoichiometric reductant.
Chemical Reduction SnCl₂·2H₂O, EtOH70-80 °CTolerant to many functional groups, not sensitive to catalyst poisons.[1][2]Stoichiometric metal waste, requires careful pH control during workup.[17]
Chemical Reduction Fe, NH₄Cl or AcOH80-100 °CInexpensive, robust, and effective.[2][11]Heterogeneous reaction can be slow; iron sludge can complicate workup.

Experimental Protocols

Protocol 1: Catalytic Transfer Hydrogenation using Pd/C and Ammonium Formate

This protocol is highly recommended for its safety, mild conditions, and high chemoselectivity, making it an excellent starting point for optimization.[1]

dot

G cluster_0 A 1. Dissolve Substrate B 2. Add Pd/C & HCOONH₄ A->B C 3. Heat to Reflux B->C D 4. Monitor by TLC C->D E 5. Filter Catalyst D->E Reaction Complete F 6. Concentrate & Purify E->F

Caption: Workflow for transfer hydrogenation.

Materials:

  • 4-Acetamido-3-nitro-5-methylphenyl acetate (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol% by weight)

  • Ammonium formate (HCOONH₄) (4-5 eq)

  • Ethanol (or Methanol)

  • Celite®

Procedure:

  • In a round-bottom flask, dissolve the nitro-aromatic starting material (1.0 eq) in ethanol (approx. 10-20 mL per gram of substrate).

  • To this solution, add ammonium formate (4.0 eq).[4]

  • Carefully add 10% Pd/C catalyst (e.g., 5 mol% of the substrate weight).

  • Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 60-80°C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-4 hours).

  • Once complete, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad thoroughly with several portions of ethanol to ensure complete recovery of the product.[11]

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • The crude amine can be purified by recrystallization or column chromatography as needed.

References

  • Master Organic Chemistry. (2011, November 25). Catalytic Hydrogenation of Alkenes With Pd/C (And Friends).
  • BenchChem. (2025). Selective reduction of nitro group without affecting other functional groups.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • Journal of Synthetic Chemistry. (2024, May 14). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.
  • IUCrData. (2026, January 22).
  • ResearchGate. (n.d.). Optimization of reaction conditions for reduction of nitrobenzene with respect to solvent.
  • ACS Publications. (2021, March 23).
  • MDPI. (2021, December 29). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry.
  • SciSpace. (n.d.).
  • Shenyang Huachang Chemical Co., Ltd. (n.d.). Analysis of the reasons why the hydrogenation catalytic reaction process is too slow(1).
  • ResearchGate. (2025, August 7).
  • Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction.
  • SciSpace. (n.d.).
  • RSC Publishing. (2022, April 7).
  • NJIT Digital Commons. (n.d.). The reduction of aromatic nitro compounds with anhydrous stannous chloride.
  • PrepChem.com. (n.d.).
  • J-Stage. (n.d.).
  • ACS Publications. (2024, March 1).
  • Curly Arrow. (2010, January 25).
  • PMC. (n.d.).
  • Taylor & Francis Online. (2018, October 16).
  • Google Patents. (n.d.). Process for the preparation of 4-amino-3,5-dihalogen-phenyl-ethanolamines.
  • Noah Chemicals. (2024, March 19).
  • ACS Publications. (2016, July 21).
  • Wikipedia. (n.d.).
  • Google Patents. (n.d.).
  • RSC Publishing. (n.d.).
  • University of Rochester Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
  • AIDIC. (n.d.). Evaluation of Nitrobenzene Hydrogenation Kinetic Particularities Over Mono and Bimetallic Ni Containing Hypercrosslinked Polysty.
  • Journal of Chemical Technology and Metallurgy. (2018, May 18). Hydrogenation of aromatic nitro-compounds of а different structure in a liquid phase.
  • PMC. (n.d.). Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol.
  • PMC. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for the Reduction of Nitro Groups to Amines.
  • MDPI. (n.d.). Efficient Reduction of Nitroaromatic Compounds Using Fe@N-C Single-Atom Catalyst with Formic Acid as a Green Hydrogen Source.

Sources

Validation & Comparative

Navigating the Analytical Maze: A Comparative Guide to HPLC Method Development for 4-Acetamido-3-amino-5-methylphenyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Achieving Robust and Reliable Analysis

For researchers, scientists, and drug development professionals, the precise and accurate quantification of pharmaceutical compounds is paramount. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 4-Acetamido-3-amino-5-methylphenyl acetate, a key intermediate or impurity in various synthetic pathways. We will move beyond a simple recitation of steps to explore the rationale behind methodological choices, ensuring a self-validating and robust analytical procedure.

Understanding the Analyte: Physicochemical Properties of 4-Acetamido-3-amino-5-methylphenyl acetate

Before embarking on method development, a thorough understanding of the analyte's physicochemical properties is crucial. 4-Acetamido-3-amino-5-methylphenyl acetate possesses both polar (amino and acetamido groups) and non-polar (aromatic ring, methyl, and acetate groups) functionalities. This amphiphilic nature presents a unique challenge for chromatographic separation.

Key Molecular Characteristics:

  • IUPAC Name: N-(4-amino-3-methylphenyl)acetamide[1]

  • Molecular Formula: C9H12N2O[1]

  • Structure: The presence of primary and secondary amine groups, an amide, and an ester within a substituted benzene ring dictates its solubility and interaction with different stationary and mobile phases.

This dual polarity suggests that both Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) could be viable separation techniques, each with its own set of advantages and disadvantages.

The Chromatographic Crossroads: Comparing Reversed-Phase and HILIC Approaches

The choice between Reversed-Phase and HILIC chromatography is a critical first step in method development. This decision is fundamentally driven by the analyte's retention characteristics and the desired selectivity of the separation.

Reversed-Phase HPLC: The Workhorse of Pharmaceutical Analysis

Reversed-phase chromatography is the most widely used mode in HPLC, employing a non-polar stationary phase and a polar mobile phase.[2][3] For our analyte, the hydrophobic aromatic ring provides a strong basis for retention on a C18 or C8 column.

Causality Behind Experimental Choices in RP-HPLC:

  • Stationary Phase Selection: A C18 column is typically the first choice due to its high hydrophobicity, which promotes retention of the aromatic analyte.[3] However, for more polar analytes that may elute too quickly, a shorter chain C8 column or a polar-embedded phase could offer better retention and peak shape.

  • Mobile Phase Composition: A mixture of water or buffer and an organic modifier like acetonitrile or methanol is standard.[4][5] The organic modifier's concentration is a key parameter for controlling retention time; increasing the organic content will decrease retention.[4] For ionizable compounds like our analyte, controlling the mobile phase pH with a buffer is essential to ensure consistent retention and peak shape.

  • Detector Selection: Given the presence of a chromophore (the aromatic ring), UV detection is the most straightforward and common choice. A diode array detector (DAD) is particularly useful during method development as it allows for the simultaneous monitoring of multiple wavelengths and the assessment of peak purity.[6]

Table 1: Comparison of Potential Reversed-Phase HPLC Conditions

ParameterCondition 1: Standard C18Condition 2: Polar-Embedded C18Condition 3: Phenyl Column
Stationary Phase C18, 5 µm, 4.6 x 150 mmPolar-Embedded C18, 3.5 µm, 4.6 x 100 mmPhenyl, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Acetate, pH 5.00.1% Trifluoroacetic Acid in Water
Mobile Phase B AcetonitrileMethanolAcetonitrile
Gradient 30-70% B in 15 min20-60% B in 10 min40-80% B in 12 min
Flow Rate 1.0 mL/min1.2 mL/min1.0 mL/min
Detection DAD, 254 nmDAD, 270 nmDAD, 254 nm
Expected Outcome Good retention, may require optimization for peak shape.Improved peak shape for polar analytes, potentially better selectivity.Enhanced selectivity for aromatic compounds due to π-π interactions.[4]
Hydrophilic Interaction Liquid Chromatography (HILIC): An Alternative for Polar Analytes

HILIC is a powerful technique for separating polar and hydrophilic compounds that are poorly retained in reversed-phase chromatography.[7][8] It utilizes a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent.

Rationale for Considering HILIC:

The polar functional groups (amino and acetamido) of 4-Acetamido-3-amino-5-methylphenyl acetate can interact with a polar stationary phase, leading to retention. HILIC can offer a different selectivity compared to RP-HPLC, which can be advantageous for separating the analyte from polar impurities.[9][10]

Key Considerations for HILIC Method Development:

  • Stationary Phase: Common HILIC stationary phases include bare silica, amide, and diol bonded phases. The choice of stationary phase can significantly impact selectivity.[7][9]

  • Mobile Phase: A typical HILIC mobile phase consists of a high percentage of acetonitrile (e.g., >80%) and a small amount of aqueous buffer. The water content acts as the strong eluting solvent.

  • Buffer Selection: The choice and concentration of the buffer are critical in HILIC to control the hydration layer on the stationary phase and influence analyte retention. Ammonium formate and ammonium acetate are common choices due to their volatility and compatibility with mass spectrometry.

Table 2: Comparison of HILIC Approaches

ParameterCondition 1: Bare SilicaCondition 2: Amide Phase
Stationary Phase Bare Silica, 5 µm, 4.6 x 250 mmAmide, 3 µm, 4.6 x 150 mm
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.05 mM Ammonium Acetate in Water, pH 6.8
Mobile Phase B AcetonitrileAcetonitrile
Gradient 95-80% B in 15 min90-70% B in 12 min
Flow Rate 1.0 mL/min1.2 mL/min
Detection DAD, 254 nmDAD, 270 nm
Expected Outcome Strong retention of polar groups, potential for good selectivity.Different selectivity compared to silica, often provides good peak shapes for a wide range of polar compounds.

The Path to a Validated Method: A Step-by-Step Workflow

A robust HPLC method is not just about achieving a separation; it's about developing a validated procedure that is fit for its intended purpose.[11][12] The principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide a framework for this process.[11][13][14][15]

dot

MethodDevelopmentWorkflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R2)) cluster_2 Phase 3: Routine Analysis Analyte_Characterization Analyte Characterization (Physicochemical Properties) Initial_Screening Initial Screening (RP vs. HILIC) Analyte_Characterization->Initial_Screening Optimization Optimization (Mobile Phase, Gradient, etc.) Initial_Screening->Optimization Specificity Specificity Optimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_Use Routine Use & Monitoring Robustness->Routine_Use ChiralMethodDevelopment Start Chiral Analyte Screening Screening on Multiple CSPs (e.g., Polysaccharide-based) Start->Screening Mobile_Phase_Screening Mobile Phase Screening (NP, RP, Polar Organic) Screening->Mobile_Phase_Screening Optimization Optimization of Best Conditions Mobile_Phase_Screening->Optimization Validation Method Validation Optimization->Validation

Sources

A Guide to the ¹H-NMR Spectroscopic Interpretation of 4-Acetamido-3-amino-5-methylphenyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H-NMR), stands as a cornerstone for determining molecular architecture. This guide provides an in-depth analysis and interpretation of the ¹H-NMR spectrum of 4-Acetamido-3-amino-5-methylphenyl acetate, a compound of interest in medicinal chemistry. By leveraging comparative data from structurally analogous molecules, we will dissect the spectrum to assign each proton to its corresponding signal, offering a robust methodology for spectral interpretation.

The Foundational Principles of ¹H-NMR in Structural Analysis

¹H-NMR spectroscopy is a powerful technique that exploits the magnetic properties of proton nuclei. When placed in a strong magnetic field, these nuclei can exist in different spin states. The absorption of radiofrequency radiation causes transitions between these states, and the precise frequency at which this occurs, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the proton.[1][2][3] Key parameters obtained from a ¹H-NMR spectrum include:

  • Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Electronegative atoms and aromatic rings, for instance, tend to "deshield" nearby protons, causing their signals to appear at higher ppm values (downfield).[2][4]

  • Integration: The area under an NMR signal is proportional to the number of protons generating that signal. This allows for the determination of the relative ratio of different types of protons in a molecule.[1]

  • Multiplicity (Splitting Pattern): Spin-spin coupling between non-equivalent neighboring protons causes signals to split into multiple peaks. The 'n+1' rule is a common guide, where a proton with 'n' neighboring protons will have its signal split into 'n+1' peaks.[1][3]

  • Coupling Constant (J): The distance between the split peaks, measured in Hertz (Hz), provides information about the connectivity and spatial relationship of coupled protons.

Predicted ¹H-NMR Spectrum of 4-Acetamido-3-amino-5-methylphenyl acetate

Caption: Structure of 4-Acetamido-3-amino-5-methylphenyl acetate with proton labeling.

Comparative Spectral Data

The following table summarizes expected chemical shifts for the protons in 4-Acetamido-3-amino-5-methylphenyl acetate, derived from data for acetanilide, aromatic amines, and acetate-containing compounds.[5][6][7][8][9][10][11][12][13][14]

Proton Label Description Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Integration Justification from Analogous Structures
HA, HB Aromatic Protons6.5 - 7.5Singlets1H eachAromatic protons in acetanilide derivatives typically appear in this region.[7][8][9] The substitution pattern with activating amino and methyl groups and a deactivating acetamido group will influence the precise shifts. Due to the para- and meta-positioning of other protons, these are expected to be singlets.
HC Amide N-H8.0 - 9.5Broad Singlet1HThe N-H proton of an acetamido group on an aromatic ring is typically deshielded and appears as a broad singlet.[8][9] Its chemical shift can be concentration and solvent dependent.[1][15]
HD Acetamido CH32.0 - 2.3Singlet3HThe methyl protons of the N-acetyl group in acetanilide and its derivatives consistently appear in this range.[7][9][16]
HE Amino NH23.5 - 5.0Broad Singlet2HProtons on an aromatic amine are typically found in this range and are often broad due to quadrupole broadening and exchange.[15][17] The signal may disappear upon D₂O exchange.[15]
HF Aromatic CH32.1 - 2.4Singlet3HA methyl group attached to an aromatic ring typically resonates in this region.
HG Acetate CH32.2 - 2.5Singlet3HThe methyl protons of a phenyl acetate group are expected in this downfield region due to the deshielding effect of the adjacent carbonyl and oxygen.

In-depth Interpretation and Rationale

  • Aromatic Region (HA, HB): The two protons on the aromatic ring are in different chemical environments. HA is ortho to the acetamido group and meta to the amino and methyl groups. HB is ortho to the methyl group and meta to the acetamido and amino groups. The activating, electron-donating nature of the amino and methyl groups will shield these protons, shifting them upfield compared to unsubstituted benzene (7.26 ppm). Conversely, the electron-withdrawing acetamido group will have a deshielding effect. The interplay of these effects will determine their final chemical shifts. Due to the lack of adjacent protons, both signals are predicted to be singlets.

  • Amide and Amine Protons (HC, HE): The amide proton (HC) is expected to be significantly downfield due to the strong deshielding effect of the adjacent carbonyl group and its involvement in potential hydrogen bonding.[5][6] Its signal is typically broad.[1] The amino protons (HE) will also be broad and their chemical shift is highly dependent on solvent, concentration, and temperature.[15][17] A key confirmatory experiment would be a D₂O shake, which would cause the disappearance of both the NH and NH₂ signals.[15]

  • Methyl Protons (HD, HF, HG): The three methyl groups are chemically distinct and will give rise to three separate singlet signals. The acetamido methyl protons (HD) are well-characterized and expected around 2.1 ppm.[9][16] The aromatic methyl protons (HF) will be in a similar region. The acetate methyl protons (HG) are expected to be the most downfield of the three due to the deshielding effect of the ester functionality.

Comparison with Structurally Similar Compounds

A close structural analog is 4-Acetamido-3-chlorophenyl acetate .[12][13] While the electronic effects of a chloro group differ from an amino and a methyl group, the overall pattern of signals provides a useful comparison. In this molecule, one would expect the aromatic protons to be more deshielded due to the electronegativity of chlorine. The chemical shifts of the acetamido and acetate protons, however, should be in a similar range to our target molecule.

Another relevant comparison is with acetanilide . The aromatic protons of acetanilide appear as a complex multiplet between 7.0 and 7.5 ppm, and the acetamido methyl protons are at approximately 2.1 ppm.[9][10] The introduction of the amino, methyl, and acetate groups in our target molecule will alter the symmetry and chemical shifts of the aromatic signals, leading to the predicted singlets.

Experimental Protocol for ¹H-NMR Acquisition

To obtain a high-quality ¹H-NMR spectrum of 4-Acetamido-3-amino-5-methylphenyl acetate, the following protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often suitable for compounds with exchangeable protons like NH and NH₂ as it can slow down the exchange rate and lead to sharper signals.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent, to calibrate the chemical shift scale to 0 ppm.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Insert the sample into the NMR probe and ensure it is spinning at the recommended rate (typically 20 Hz) to average out magnetic field inhomogeneities.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H-NMR spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

  • Confirmatory Experiments (Optional but Recommended):

    • D₂O Exchange: To confirm the identity of the NH and NH₂ protons, add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The signals corresponding to the exchangeable protons should significantly decrease in intensity or disappear.[15]

    • 2D-NMR: Techniques such as COSY (Correlation Spectroscopy) can be used to establish proton-proton coupling networks and confirm the connectivity of the molecule.

Workflow for ¹H-NMR Spectral Interpretation

G A Acquire 1D ¹H-NMR Spectrum B Process Data (FT, Phasing, Integration) A->B C Identify Solvent and TMS Peaks B->C D Assign Chemical Shifts C->D E Analyze Integration D->E F Analyze Multiplicity (Splitting Patterns) E->F G Propose Structure F->G H Perform Confirmatory Experiments (e.g., D₂O exchange, 2D-NMR) G->H I Final Structure Elucidation G->I H->I

Caption: A stepwise workflow for the interpretation of a ¹H-NMR spectrum.

Conclusion

The interpretation of the ¹H-NMR spectrum of 4-Acetamido-3-amino-5-methylphenyl acetate, while predictive in this guide, is firmly grounded in the established principles of NMR spectroscopy and comparative analysis with well-documented analogous structures. The expected spectrum will feature distinct signals for the aromatic, amide, amine, and three different methyl groups. This guide provides a comprehensive framework for researchers to not only understand the spectral features of this specific molecule but also to apply these principles to the structural elucidation of other novel compounds. The combination of careful experimental technique and logical spectral analysis is the key to unlocking the molecular identity.

References

  • Proton magnetic resonance spectra of some aromatic amines and derived amides. Canadian Journal of Chemistry.
  • Lynch, B. M., Macdonald, B. C., & Webb, J. G. K. (1968). NMR spectra of aromatic amines and amides-I Correlations of amino proton shifts with Hammett substituents constants with Hückel electron densities. Tetrahedron, 24(9), 3595-3605.
  • Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts.
  • NMR Spectroscopy Of Amines. (2025, May 22). JoVE.
  • H NMR Spectroscopy.
  • On the N-acetyl methyl resonance in localized 1H NMR spectra of human brain In Vivo. MPG.PuRe.
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  • Acetanilide HNMR HELP me analyze! : r/OrganicChemistry. (2021, October 15). Reddit.
  • NMR of acetanilide. (2020, March 19). University of Potsdam.
  • Solved 1H NMR spectrum of Acetanilide. Label and analyze all. (2021, June 25). Chegg.com.
  • Acetanilide(103-84-4) 1H NMR spectrum. ChemicalBook.
  • De Bruyn, A., Anteunis, M., van Rijsbergen, R., Claeyssens, M., & Kováč, P. (2007). 1 H NMR Study of Methyl O-Acetyl-α-and-β-D-Xylopyranosides Conformational Studies and Non Additivity of 1H-Shift Increments. Bulletin des Sociétés Chimiques Belges, 91(7), 653-663.
  • Chemical Shifts in ¹H NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts.
  • How to read NMR spectra from the basics (chemical shift, integration r
  • 1 H NMR spectrum of [(4-methylphenyl)sulfonylamino] acetate in CDCl3.
  • Bai, S. V., Li, G., Mensah, P. F., Fronczek, F. R., & Uppu, R. M. (2026). 4-Acetamido-3-chlorophenyl acetate.
  • 4-Acetamido-3-chloro-phenyl acet
  • Synthesis and Characterization of Molecularly Imprinted Polymers for Phenoxyacetic Acids. (2008, January 25). MDPI.
  • 3-Acetamido-4-Methylphenyl Acet
  • Johnson, L., Powers, J., Ma, F., Jendza, K., Wang, B., Meredith, E., & Mainolfi, N. (2013). A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. Synthesis, 45(02), 171-173.
  • {4-[(2,5-Dimethyl-3-furoyl)amino]phenyl}acetic acid - Optional[1H NMR] - Spectrum. SpectraBase.
  • diacetamate | C10H11NO3 | MD Topology | NMR | X-Ray.
  • 4-Acetamido-3-nitro-phenyl acet

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A Comparative Guide to the Mass Spectrometric Fragmentation of 4-Acetamido-3-amino-5-methylphenyl acetate: An In-Depth Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed analysis of the predicted mass spectrometric fragmentation behavior of 4-Acetamido-3-amino-5-methylphenyl acetate, a multi-functionalized aromatic compound. Designed for researchers, scientists, and drug development professionals, this document delves into the fragmentation mechanisms under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering a comparative framework for structural elucidation and analytical method development. We will explore the causality behind fragmentation pathways, compare mass spectrometry with alternative analytical techniques, and provide a robust, self-validating experimental protocol for its analysis.

Introduction to the Analyte

The Molecular Structure: 4-Acetamido-3-amino-5-methylphenyl acetate

The analyte is a substituted phenyl acetate with the molecular formula C₁₁H₁₄N₂O₃ and a monoisotopic mass of 222.1004 Da. Its structure features a central benzene ring with four distinct functional groups: an acetate ester, a primary amine, a secondary amide (acetamido), and a methyl group.

Structure:

  • Position 1: Acetate group (-OCOCH₃)

  • Position 3: Amino group (-NH₂)

  • Position 4: Acetamido group (-NHCOCH₃)

  • Position 5: Methyl group (-CH₃)

The presence of multiple ionizable and labile groups makes its characterization by mass spectrometry a compelling case study. The primary amino group is the most basic site, making it the preferential site of protonation in ESI. The acetate and acetamido groups are susceptible to characteristic neutral losses, providing diagnostic fragments for structural confirmation.

Analytical Significance

Compounds with such diverse functionalities are common in pharmaceutical development, appearing as synthetic intermediates, active pharmaceutical ingredients (APIs), or metabolites. A thorough understanding of their fragmentation behavior is crucial for unambiguous identification in complex matrices, stability testing, and metabolite profiling. This guide uses 4-Acetamido-3-amino-5-methylphenyl acetate as an exemplar to illustrate fundamental principles of mass spectrometric fragmentation.

Predicted Mass Spectrometric Fragmentation: A Comparative Analysis

The choice of ionization technique profoundly impacts the fragmentation pathways observed. Here, we compare the hard ionization technique of Electron Ionization (EI), which induces extensive fragmentation of radical cations, with the soft ionization technique of Electrospray Ionization (ESI), which typically analyzes even-electron protonated molecules.[1]

Electron Ionization (EI-MS) Fragmentation Pathway

In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular radical cation (M•⁺) at m/z 222. This high-energy species undergoes a cascade of fragmentation reactions to produce a characteristic spectrum.[1]

The most favored fragmentation pathways are predicted to be:

  • Loss of Ketene from the Acetate Group: A primary and highly characteristic fragmentation for phenyl acetates is the neutral loss of ketene (CH₂=C=O, 42 Da) to form a phenol radical cation. This is a stable fragment due to resonance.

  • Loss of Acetyl Radical: Cleavage of the C-O bond of the ester can result in the loss of an acetyl radical (•COCH₃, 43 Da), forming a phenoxy cation.

  • Loss of Ketene from the Acetamido Group: Similar to the acetate, the N-aryl acetamide can also undergo a rearrangement to lose ketene (42 Da).[2]

  • Amide Bond Cleavage: The cleavage of the amide C-N bond can generate an acetyl cation (CH₃CO⁺) at m/z 43, a common fragment for N-acetylated compounds.

EI_Fragmentation M [M]•⁺ m/z 222 F1 [M - C₂H₂O]•⁺ m/z 180 M->F1 - 42 Da (Ketene from Acetate) F2 [M - CH₃CO•]⁺ m/z 179 M->F2 - 43 Da (Acetyl radical) F3 [M - C₂H₂O]•⁺ m/z 180 M->F3 - 42 Da (Ketene from Acetamide) F4 [CH₃CO]⁺ m/z 43 M->F4 Amide Cleavage

Caption: Predicted EI fragmentation pathway for 4-Acetamido-3-amino-5-methylphenyl acetate.

Electrospray Ionization (ESI-MS/MS) Fragmentation Pathway

ESI is a soft ionization technique that generates a protonated molecule, [M+H]⁺, at m/z 223 in positive ion mode. The primary amino group at position 3 is the most probable site of protonation due to its higher basicity compared to the amide. Collision-Induced Dissociation (CID) of this precursor ion leads to predictable fragmentation, primarily through the loss of stable neutral molecules.[3]

Key predicted CID fragmentations include:

  • Loss of Ketene (42 Da): The most facile fragmentation is often the loss of ketene from either the acetate or acetamido group. The loss from the acetate ester is typically a lower-energy process.[4]

  • Loss of Acetic Acid (60 Da): If protonation occurs on the acetate group, or through a rearrangement, the neutral loss of acetic acid (CH₃COOH) can occur.

  • Sequential Losses: The initial fragment from the loss of ketene (m/z 181) can undergo a subsequent loss of a second ketene molecule, resulting in a fragment at m/z 139.

ESI_Fragmentation M_H [M+H]⁺ m/z 223 F1 [M+H - C₂H₂O]⁺ m/z 181 M_H->F1 - 42 Da (Ketene) F2 [M+H - CH₃COOH]⁺ m/z 163 M_H->F2 - 60 Da (Acetic Acid) F3 [M+H - 2(C₂H₂O)]⁺ m/z 139 F1->F3 - 42 Da (Ketene)

Caption: Predicted ESI-MS/MS fragmentation pathway for protonated 4-Acetamido-3-amino-5-methylphenyl acetate.

Data Summary and Comparison

The following table summarizes the key predicted ions for the structural elucidation of 4-Acetamido-3-amino-5-methylphenyl acetate using both EI-MS and ESI-MS/MS.

Ionization ModePrecursor Ion (m/z)Key Fragment Ions (m/z)Neutral Loss (Da) / Fragment IdentityInferred Structural Moiety
EI-MS 222 ([M]•⁺)18042 (Ketene)Acetate or Acetamido Group
17943 (•COCH₃)Acetate Group
43CH₃CO⁺Acetyl Group
ESI-MS/MS 223 ([M+H]⁺)18142 (Ketene)Acetate or Acetamido Group
16360 (Acetic Acid)Acetate Group
13984 (2 x Ketene)Both Acetate and Acetamido

This comparative data highlights that ESI-MS/MS provides a simpler fragmentation pattern dominated by characteristic neutral losses, making it ideal for targeted analysis and quantification. EI-MS, while more complex, offers a rich fingerprint that can be valuable for library matching and identification of unknown isomers.

Alternative Analytical Strategies: A Comparative Overview

While MS provides unparalleled specificity and structural information, other analytical techniques can be employed, each with distinct advantages and limitations.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Principle: HPLC separates the analyte from a mixture based on its interaction with a stationary phase. The aromatic nature of the analyte makes it suitable for UV detection.

  • Comparison with MS: HPLC-UV is a robust and cost-effective technique for quantification when a validated method exists. However, it lacks the specificity of MS. Co-eluting compounds with similar UV spectra can lead to inaccurate results, and it provides no structural confirmation. For this analyte, which has a good chromophore, HPLC-UV is a viable alternative for routine purity checks but not for identification.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle: GC separates compounds based on their volatility. The separated compounds are then analyzed by a mass spectrometer, typically using EI.

  • Comparison with MS: Due to the low volatility and high polarity of the amino and amide groups, direct analysis of 4-Acetamido-3-amino-5-methylphenyl acetate by GC-MS is not feasible. A derivatization step, such as silylation, would be required to increase its volatility.[5] This adds complexity, time, and potential for analytical artifacts to the workflow. Therefore, LC-MS is the more direct and preferred approach.

Experimental Protocol: A Self-Validating Workflow for LC-MS/MS Analysis

This protocol outlines a robust and self-validating method for the analysis of 4-Acetamido-3-amino-5-methylphenyl acetate using LC-ESI-MS/MS. The inclusion of quality control (QC) steps ensures the trustworthiness and reproducibility of the generated data.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in methanol.

  • Working Standards: Perform serial dilutions of the stock solution with 50:50 methanol:water to create a calibration curve (e.g., 1-1000 ng/mL).

  • Sample Matrix: For analysis in a biological matrix (e.g., plasma), perform a protein precipitation by adding 3 volumes of cold acetonitrile containing an internal standard to 1 volume of plasma. Vortex and centrifuge. Evaporate the supernatant and reconstitute in the initial mobile phase.

LC Method Parameters
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

MS Method Parameters
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Predicted):

    • Quantifier: 223 -> 181 (Loss of Ketene)

    • Qualifier: 223 -> 139 (Loss of 2 x Ketene)

  • Collision Energy: Optimize experimentally (typically 15-30 eV).

  • Source Parameters: Optimize source temperature, gas flows, and capillary voltage for maximum signal.

Quality Control (QC) - The Self-Validating System
  • System Suitability: Before analysis, inject a mid-range standard multiple times (n=5) to ensure system performance (peak area %RSD < 5%, retention time %RSD < 2%).

  • Blank Injection: Run a solvent blank after the highest standard to check for carryover.

  • Calibration Curve: Analyze the calibration standards at the beginning of the run. The correlation coefficient (r²) should be >0.99.

  • QC Samples: Interleave QC samples (low, mid, high concentrations) every 10-15 sample injections to monitor accuracy and precision during the run. The measured concentrations should be within ±15% of the nominal value.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_qc Data Review & QC Stock Stock Standards Standards Stock->Standards Sample_Prep Sample_Prep Standards->Sample_Prep LC Reverse-Phase LC (C18 Column) Sample_Prep->LC MS ESI-MS/MS (MRM Mode) LC->MS Review Peak Integration & Calibration MS->Review Validate QC Check (%RSD, Accuracy) Review->Validate Final_Report Final_Report Validate->Final_Report

Caption: A self-validating workflow for quantitative analysis using LC-MS/MS.

Conclusion

The structural elucidation of 4-Acetamido-3-amino-5-methylphenyl acetate is effectively achieved through mass spectrometry, with distinct and predictable fragmentation patterns governed by the chosen ionization method. ESI-MS/MS in positive ion mode is the recommended technique for sensitive and specific quantification, leveraging the characteristic neutral loss of ketene (m/z 223 -> 181) as a primary MRM transition. While EI-MS provides a more detailed fragmentation fingerprint useful for structural confirmation, the requirement for GC compatibility makes it less practical than LC-MS. By implementing a robust, self-validating LC-MS/MS protocol, researchers can ensure high-quality, reliable data for applications ranging from purity analysis to metabolic profiling.

References

  • Jeremić, L. A., Kobilarov, N. L., & Petrović, S. D. (1990). Electron-ionization-induced fragmentation of N-monosubstituted 2-phenylacetamides. Rapid Communications in Mass Spectrometry, 4(12), 498-499. [Link]

  • Lee, D. U., Mayer, K. K., & Wiegrebe, W. (1987). Mass Spectrometry Investigations of Phenylacetic Acid Derivatives, III: Fragmentations of meta- and para-substituted Phenylacetamides after Electron Impact. Archiv der Pharmazie, 320(4), 315-323. [Link]

  • Asakawa, D., Sugiyama, E., Mizuno, H., & Todoroki, K. (2018). Fragmentation Study of Substituted Phenethylamines Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Sample. Analytical Chemistry, 90(15), 9049-9056. [Link]

  • Lochner, A., Pittman, J. L., & Brodbelt, J. S. (2011). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 22(6), 1012-1019. [Link]

  • O'Connor, P. B. (n.d.). Interpreting MS/MS spectra. Boston University School of Medicine. [Link]

  • University of Arizona. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Chemistry & Biochemistry Department. [Link]

  • Patel, H. (2022, December 25). Lec-33 || Mass fragmentation pattern of amides || McLafferty rearrangement || Acetanilide [Video]. YouTube. [Link]

  • Moreda-Piñeiro, J., & Bermejo-Barrera, P. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Foods, 10(11), 2849. [Link]

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A Senior Application Scientist’s Guide to Identifying Impurities in 4-Acetamido-3-amino-5-methylphenyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of an active pharmaceutical ingredient (API) is paramount to guaranteeing its safety and efficacy. This guide provides an in-depth technical comparison of analytical methodologies for the identification and characterization of impurities in samples of 4-Acetamido-3-amino-5-methylphenyl acetate. We will move beyond simple procedural lists to explore the underlying scientific rationale for method selection, protocol design, and data interpretation, grounded in established regulatory principles.

The Imperative of Impurity Profiling

The International Council for Harmonisation (ICH) guidelines, specifically Q3A for new drug substances, mandate the reporting, identification, and qualification of impurities.[1] Undisclosed and uncharacterized impurities can pose significant risks, potentially altering the API's pharmacology, toxicology, or stability. Therefore, a robust analytical strategy is not just a quality control measure but a fundamental component of drug development.

Understanding Potential Impurities: A Predictive Approach

Effective impurity identification begins with a theoretical understanding of what impurities are likely to be present. These can be broadly categorized into process-related impurities, arising from the synthetic route, and degradation products, formed during storage or exposure to stress conditions.

While the specific synthesis route for 4-Acetamido-3-amino-5-methylphenyl acetate can vary, a plausible pathway allows us to predict potential process-related impurities such as:

  • Starting Materials: Unreacted precursors.

  • Intermediates: Incompletely reacted intermediates.

  • By-products: Resulting from side reactions, such as regioisomers or over-acetylated species.

  • Reagents and Catalysts: Residual components from the synthesis process.

Degradation products are best investigated through forced degradation studies, a topic we will explore in detail.

cluster_synthesis Plausible Synthesis Pathway cluster_impurities Potential Impurity Generation Points A Precursor Molecule B Nitration A->B I1 Unreacted Precursor A->I1 C Intermediate (Nitro-compound) B->C I2 Regioisomer from Nitration B->I2 D Reduction C->D E 4-Acetamido-3-amino-5-methylphenyl acetate (API) D->E I3 Incomplete Reduction D->I3 I4 Degradation Product E->I4

Caption: Plausible synthesis pathway and potential points of impurity formation.

The Role of Forced Degradation Studies

Forced degradation, or stress testing, is the intentional degradation of a drug substance under conditions more severe than accelerated stability studies.[2][3] Its primary purpose is to identify the likely degradation products that could form under various environmental factors, thereby helping to establish the degradation pathways and validate the specificity of stability-indicating analytical methods.[2][4] A typical study involves exposing the API to hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.[2][5] The goal is to achieve a target degradation of 5-20%, as excessive degradation can lead to secondary products that may not be relevant under normal storage conditions.[4]

Experimental Protocol: Forced Degradation
  • Preparation: Prepare stock solutions of 4-Acetamido-3-amino-5-methylphenyl acetate in a suitable solvent (e.g., acetonitrile/water).

  • Acid Hydrolysis: Add 0.1 M HCl to the stock solution. Heat at 60-80°C for a specified time (e.g., 2-8 hours). Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Add 0.1 M NaOH to the stock solution. Keep at room temperature or slightly elevated temperature for a specified time. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Add 3-6% hydrogen peroxide (H₂O₂) to the stock solution. Keep at room temperature, protected from light, for a specified time.

  • Thermal Degradation: Store the solid API in an oven at a high temperature (e.g., 105°C) for a set period. Also, heat the stock solution under reflux.

  • Photolytic Degradation: Expose the solid API and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Analysis: Analyze all stressed samples, along with a non-stressed control sample, using a suitable stability-indicating method, typically High-Performance Liquid Chromatography (HPLC).

Comparative Evaluation of Analytical Methodologies

No single analytical technique is sufficient for comprehensive impurity profiling. A multi-faceted approach, often combining chromatographic and spectroscopic methods, is essential.[1]

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of impurity analysis, prized for its high resolution, sensitivity, and quantitative accuracy.[1] For 4-Acetamido-3-amino-5-methylphenyl acetate, a reversed-phase HPLC (RP-HPLC) method is most appropriate.

Causality Behind Method Choices:

  • Column: A C18 column is selected for its hydrophobic stationary phase, which effectively retains and separates moderately polar aromatic compounds from their potentially more or less polar impurities.

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (often with a pH modifier like formic or phosphoric acid) and an organic solvent (like acetonitrile or methanol) is employed. The acid suppresses the ionization of silanol groups on the stationary phase, improving peak shape, while the gradient elution ensures that both early and late-eluting impurities are resolved effectively.

  • Detector: A Photo Diode Array (PDA) or Diode Array Detector (DAD) is superior to a simple UV detector. It acquires spectra across a range of wavelengths simultaneously, enabling peak purity analysis and providing preliminary spectral information about unknown impurities.

ParameterRecommended Conditions
HPLC System Quaternary Pump with Autosampler and DAD
Column C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 5% B; 2-20 min: 5% to 95% B; 20-25 min: 95% B; 25.1-30 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection DAD, 245 nm (monitor 200-400 nm for peak purity)
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50 v/v)
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying volatile and semi-volatile impurities.[1] Aromatic amines can be challenging to analyze directly by GC due to their polarity, which can cause poor peak shape (tailing).[6]

Causality Behind Method Choices:

  • Derivatization: To overcome the polarity issue, derivatization is often necessary. Trifluoroacetylation, for example, replaces active hydrogens on the amine and amide groups with non-polar trifluoroacetyl groups. This increases volatility and thermal stability, leading to sharper peaks and improved sensitivity.

  • Column: A low-polarity capillary column, such as a DB-5MS or HP-5MS, is ideal for separating the derivatized analytes.

  • Mass Spectrometry (MS): The MS detector provides molecular weight information and characteristic fragmentation patterns, which are invaluable for structural elucidation.

  • Sample Preparation: Evaporate a solution containing the sample to dryness under a stream of nitrogen.

  • Derivatization: Add 100 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA). Cap the vial and heat at 70°C for 30 minutes. Cool to room temperature.

  • Analysis:

    • GC System: Gas Chromatograph with a Mass Spectrometer.

    • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Initial temp 80°C (hold 1 min), ramp to 280°C at 10°C/min, hold for 5 min.

    • Injector: Splitless mode, 280°C.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range 50-550 amu.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unequivocal structural elucidation of unknown impurities.[7] While it has lower sensitivity compared to MS, it provides detailed information about the molecular structure, including the carbon-hydrogen framework and the connectivity of atoms.[8][9] For impurity analysis, NMR is typically used after an impurity has been isolated, often by preparative HPLC.

Causality Behind Method Choices:

  • 1D NMR (¹H and ¹³C): Proton (¹H) NMR provides information on the number and types of hydrogen atoms, while Carbon-13 (¹³C) NMR reveals the carbon skeleton.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for piecing together the structure.

    • COSY (Correlation Spectroscopy) shows which protons are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is key for connecting different fragments of the molecule.

Method Comparison Summary

The choice of analytical technique depends on the specific goal, whether it is routine quality control, initial impurity detection, or definitive structural elucidation.

FeatureHPLC-DADGC-MSNMR
Primary Use Quantification, Separation, PurityIdentification of Volatile ImpuritiesDefinitive Structural Elucidation
Sensitivity High (ng to pg range)Very High (pg to fg range)Low (µg to mg range)
Selectivity Good to ExcellentExcellentExcellent
Sample Prep Simple (dissolution)More complex (derivatization often needed)Requires isolated/pure sample
Key Information Retention Time, UV-Vis SpectrumRetention Time, Mass SpectrumAtomic Connectivity, Stereochemistry
Limitations Co-elution possible, limited structural infoLimited to thermally stable/volatile compoundsLow sensitivity, requires pure sample

Integrated Workflow for Impurity Identification

A logical and efficient workflow is critical for tackling an impurity profiling project. The process should be systematic, starting with broad screening and moving towards specific identification.

start API Sample of 4-Acetamido-3-amino-5-methylphenyl acetate stress Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) start->stress hplc HPLC-DAD Analysis Screen all samples for impurities. Assess peak purity. stress->hplc:f0 decision1 Are all peaks known and below identification threshold? hplc:f1->decision1 lcms LC-MS Analysis Obtain accurate mass and fragmentation data for unknown peaks. decision1->lcms No end End decision1->end Yes decision2 Structure identified? lcms->decision2 isolate Preparative HPLC Isolate unknown impurity. decision2->isolate No report Final Report Structure, Formation Pathway, Quantification decision2->report Yes nmr NMR Analysis (1H, 13C, 2D NMR) for definitive structural elucidation. isolate->nmr nmr->report

Caption: Integrated workflow for impurity identification and characterization.

Conclusion

The identification of impurities in 4-Acetamido-3-amino-5-methylphenyl acetate is a rigorous process that demands a combination of predictive chemistry and orthogonal analytical techniques. An effective strategy begins with forced degradation studies to generate and understand potential degradants. High-Performance Liquid Chromatography serves as the primary tool for separation and quantification, while Gas Chromatography-Mass Spectrometry is valuable for volatile impurities. For novel or unknown impurities, isolation followed by Nuclear Magnetic Resonance spectroscopy is the definitive method for structural elucidation. By understanding the causality behind each experimental choice and integrating these techniques into a logical workflow, researchers can ensure the quality, safety, and regulatory compliance of their drug substance.

References

  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Available at: [Link][7]

  • Moravek. (2021, April 12). Applications of NMR in Pharmaceutical Analysis. Available at: [Link][8]

  • European Pharmaceutical Review. (2014, October 28). NMR spectroscopy: Quality control of pharmaceutical products. Available at: [Link][10]

  • Intertek. Pharmaceutical NMR Analytical Services. Available at: [Link][9]

  • Pharmachitchat. (2015, June 1). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Available at: [Link]

  • OSTI.GOV. (1993, August 1). GC/MS determination of amines following exhaustive trifluoroacetylation. Available at: [Link]

  • Agilent. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Available at: [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available at: [Link][1]

  • Emery Pharma. Impurity Analysis and Profiling Services. Available at: [Link]

  • ScienceDirect. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Available at: [Link]

  • Agilent. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Available at: [Link][11]

  • PBL. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link][5]

  • SIELC Technologies. Separation of Acetamide, N-[3-(ethylamino)-4-methylphenyl]- on Newcrom R1 HPLC column. Available at: [Link]

  • ScienceDirect. Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link][2]

  • Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Available at: [Link]

  • MedCrave online. (2016, December 14). Forced degradation studies. Available at: [Link][3]

  • PharmaTutor. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Available at: [Link][4]

  • PubMed. (1987, May). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. Available at: [Link]

  • Waters. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Available at: [Link]

  • LabRulez GCMS. Bulletin 737F Amines Analysis by Packed Column GC. Available at: [Link][6]

Sources

comparison of synthetic routes for 4-Acetamido-3-amino-5-methylphenyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Synthetic Routes of 4-Acetamido-3-amino-5-methylphenyl acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Acetamido-3-amino-5-methylphenyl acetate is a bespoke chemical entity with potential applications in pharmaceutical and materials science, necessitating the development of efficient and scalable synthetic routes. This guide provides a comprehensive comparison of two plausible synthetic pathways, starting from readily available precursors: 4-amino-3-methylphenol and 5-methyl-2-nitrophenol. Each route is critically evaluated based on reaction efficiency, regioselectivity, potential for side-product formation, and scalability. Detailed experimental protocols, supported by mechanistic insights and characterization data from analogous transformations, are presented to empower researchers in their synthetic endeavors.

Introduction

The molecular architecture of 4-Acetamido-3-amino-5-methylphenyl acetate, featuring a densely functionalized aromatic ring, presents a unique synthetic challenge. The presence of three distinct substituents—acetamido, amino, and acetate groups—demands a strategic approach to their introduction, paying close attention to regioselectivity and the compatibility of functional groups throughout the synthetic sequence. This guide explores two logical and scientifically grounded synthetic strategies, providing a comparative analysis to aid in the selection of the most appropriate route based on laboratory capabilities, cost considerations, and desired scale of production.

Route 1: Synthesis starting from 4-Amino-3-methylphenol

This synthetic approach leverages the directing effects of the amino and methyl groups on an electrophilic aromatic substitution to construct the desired substitution pattern.

Workflow Diagram

Synthetic_Route_1 A 4-Amino-3-methylphenol B Step 1: Acetylation (Acetic Anhydride, Pyridine) A->B C 4-Acetamido-3-methylphenol B->C D Step 2: Nitration (HNO3, H2SO4) C->D E 4-Acetamido-3-nitro-5-methylphenol D->E F Step 3: Reduction (SnCl2, HCl) E->F G 4-Acetamido-3-amino-5-methylphenol F->G H Step 4: Acetylation (Acetic Anhydride, Pyridine) G->H I 4-Acetamido-3-amino-5-methylphenyl acetate H->I

Caption: Synthetic pathway for 4-Acetamido-3-amino-5-methylphenyl acetate starting from 4-Amino-3-methylphenol.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Acetamido-3-methylphenol

  • Rationale: The initial step involves the protection of the more nucleophilic amino group as an acetamide. This is crucial for several reasons: it prevents unwanted side reactions in the subsequent nitration step, and the acetamido group is a stronger ortho,para-director than the amino group, which will influence the regioselectivity of nitration.

  • Procedure:

    • Dissolve 4-amino-3-methylphenol (1.0 eq) in a suitable solvent such as pyridine or a mixture of acetic acid and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Add acetic anhydride (1.1 eq) dropwise while maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to yield 4-acetamido-3-methylphenol.

Step 2: Synthesis of 4-Acetamido-3-nitro-5-methylphenol

  • Rationale: This step introduces the nitro group, which will be subsequently reduced to the second amino functionality. The regioselectivity of this nitration is critical. The acetamido group is a strong ortho,para-director, and the methyl group is a weaker ortho,para-director. The position ortho to the acetamido group and meta to the methyl group (C5) is sterically accessible and electronically activated, making it the most likely site of nitration.

  • Procedure:

    • To a stirred solution of concentrated sulfuric acid, cool to 0 °C.

    • Slowly add 4-acetamido-3-methylphenol (1.0 eq) while maintaining the temperature below 5 °C.

    • Prepare a nitrating mixture of fuming nitric acid (1.05 eq) and concentrated sulfuric acid.

    • Add the nitrating mixture dropwise to the solution of the phenol, keeping the temperature below 5 °C.[1]

    • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

    • Filter the solid, wash thoroughly with cold water to remove residual acid, and dry.

Step 3: Synthesis of 4-Acetamido-3-amino-5-methylphenol

  • Rationale: The reduction of the nitro group to an amino group is a standard transformation. A variety of reducing agents can be employed. Catalytic hydrogenation (H₂/Pd-C) is a clean method, but chemoselective reduction using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid is also highly effective and avoids the need for high-pressure equipment.

  • Procedure (using SnCl₂):

    • Suspend 4-acetamido-3-nitro-5-methylphenol (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.

    • Add a solution of tin(II) chloride dihydrate (3.0-4.0 eq) in concentrated hydrochloric acid portion-wise.

    • Heat the reaction mixture to 70-80 °C and stir for 2-3 hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and neutralize with a concentrated solution of sodium hydroxide or sodium bicarbonate until a pH of 7-8 is reached.

    • The resulting tin salts will precipitate. Filter the mixture and wash the solid with a suitable organic solvent (e.g., ethyl acetate).

    • Extract the aqueous filtrate with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 4: Synthesis of 4-Acetamido-3-amino-5-methylphenyl acetate

  • Rationale: The final step is the acetylation of the phenolic hydroxyl group. It is important to use conditions that favor O-acetylation over N-acetylation of the newly formed amino group. Performing the reaction in the presence of a base like pyridine at low temperatures will selectively acetylate the more acidic phenolic hydroxyl group.

  • Procedure:

    • Dissolve 4-acetamido-3-amino-5-methylphenol (1.0 eq) in pyridine.

    • Cool the solution to 0-5 °C.

    • Add acetic anhydride (1.1 eq) dropwise.

    • Stir the reaction at room temperature for 4-6 hours.

    • Pour the reaction mixture into ice-cold water and extract with ethyl acetate.

    • Wash the organic layer with dilute HCl (to remove pyridine), followed by saturated sodium bicarbonate solution, and finally brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the final product. Purification can be achieved by column chromatography or recrystallization.

Route 2: Synthesis starting from 5-Methyl-2-nitrophenol

This alternative route begins with a different commercially available starting material and proceeds through a different sequence of functional group transformations.

Workflow Diagram

Synthetic_Route_2 A 5-Methyl-2-nitrophenol B Step 1: Acetylation (Acetic Anhydride, Pyridine) A->B C 5-Methyl-2-nitrophenyl acetate B->C D Step 2: Reduction (H2, Pd/C) C->D E 2-Amino-5-methylphenyl acetate D->E F Step 3: Acetylation (Acetic Anhydride) E->F G 2-Acetamido-5-methylphenyl acetate F->G H Step 4: Nitration (HNO3, H2SO4) G->H I 4-Acetamido-3-nitro-5-methylphenyl acetate H->I J Step 5: Reduction (SnCl2, HCl) I->J K 4-Acetamido-3-amino-5-methylphenyl acetate J->K

Caption: Synthetic pathway for 4-Acetamido-3-amino-5-methylphenyl acetate starting from 5-Methyl-2-nitrophenol.

Detailed Experimental Protocols

Step 1: Synthesis of 5-Methyl-2-nitrophenyl acetate

  • Rationale: The phenolic hydroxyl group is first protected as an acetate ester. This prevents it from interfering with subsequent reactions and also deactivates the ring slightly towards further nitration.

  • Procedure: Similar to Step 4 of Route 1, react 5-methyl-2-nitrophenol with acetic anhydride in the presence of pyridine.

Step 2: Synthesis of 2-Amino-5-methylphenyl acetate

  • Rationale: The nitro group is reduced to an amino group. Catalytic hydrogenation is often preferred at this stage as it is a clean reaction with water as the only byproduct.

  • Procedure (using H₂/Pd-C):

    • Dissolve 5-methyl-2-nitrophenyl acetate (1.0 eq) in a solvent like ethanol or ethyl acetate.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until hydrogen uptake ceases.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate to obtain the product.

Step 3: Synthesis of 2-Acetamido-5-methylphenyl acetate

  • Rationale: The newly formed amino group is acetylated.

  • Procedure: React 2-amino-5-methylphenyl acetate with acetic anhydride, similar to Step 1 of Route 1.

Step 4: Synthesis of 4-Acetamido-3-nitro-5-methylphenyl acetate

  • Rationale: A second nitro group is introduced. The acetamido group is a strong ortho,para-director. The para position is blocked by the methyl group, so nitration is expected to occur at the ortho position (C3).

  • Procedure: A nitration procedure similar to Step 2 of Route 1 would be followed, using 2-acetamido-5-methylphenyl acetate as the substrate.

Step 5: Synthesis of 4-Acetamido-3-amino-5-methylphenyl acetate

  • Rationale: The final step involves the reduction of the newly introduced nitro group.

  • Procedure: A reduction procedure similar to Step 3 of Route 1 (using SnCl₂/HCl or catalytic hydrogenation) would be employed.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: from 4-Amino-3-methylphenolRoute 2: from 5-Methyl-2-nitrophenol
Number of Steps 45
Starting Material Cost Generally lowerCan be higher depending on supplier
Key Challenge Regioselectivity of the first nitration step.Potential for side products in the second nitration.
Scalability Good; reactions are generally high-yielding and scalable.Good; however, the additional step may reduce overall yield.
Overall Yield Potentially higher due to fewer steps.Potentially lower due to an additional step.
Safety Considerations Use of fuming nitric acid requires caution.Use of fuming nitric acid and flammable hydrogen gas.

Conclusion and Recommendations

Both synthetic routes presented are viable for the laboratory-scale synthesis of 4-Acetamido-3-amino-5-methylphenyl acetate.

Route 1 is recommended as the more efficient pathway due to the fewer number of synthetic steps, which generally translates to a higher overall yield and lower production costs. The critical step in Route 1 is the regioselective nitration of 4-acetamido-3-methylphenol. Careful control of reaction conditions is paramount to ensure the desired 5-nitro isomer is the major product.

Route 2 offers a valid alternative , particularly if the starting material, 5-methyl-2-nitrophenol, is more readily available or cost-effective. However, the additional step and the challenges associated with the second nitration reaction make it a slightly less favorable option.

For any large-scale production, a thorough optimization of the chosen route would be necessary to maximize yield and purity while ensuring operational safety.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Gu, Y. (2007). Synthesis of 3,4-diaminophenol. Chinese Journal of Pharmaceuticals, 38(1), 15-16.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

A Researcher's Guide to Certified Reference Standards: A Comparative Analysis Using 4-Acetamido-3-chlorophenyl acetate as a Case Study

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison of Reference Standard Performance and Validation

The Critical Role of Certified Reference Standards

A Certified Reference Material (CRM) is a "sufficiently homogeneous and stable with reference to specified properties which have been established, and for which a value, uncertainty and metrological traceability have been assigned" (ISO Guide 30). In pharmaceutical analysis, CRMs are the bedrock of method validation, instrument calibration, and quality control. Their use ensures that analytical results are accurate, reproducible, and comparable across different laboratories and over time.

The selection of a suitable CRM is a critical first step. Key considerations include the certified purity, the associated uncertainty, and the documentation provided by the supplier, which should include a comprehensive Certificate of Analysis (CoA).

Comparative Analysis of Reference Standards for 4-Acetamido-3-chlorophenyl acetate

To illustrate the process of comparing reference standards, let us consider a scenario where a researcher needs to procure a standard for 4-Acetamido-3-chlorophenyl acetate. The market may offer several options, from highly characterized CRMs from national metrology institutes to research-grade materials from chemical suppliers.

Table 1: Hypothetical Comparison of 4-Acetamido-3-chlorophenyl acetate Reference Standards

ParameterSupplier A (Certified Reference Material)Supplier B (Research Grade)In-house Synthesized Standard
Certified Purity 99.8% ± 0.1%>98% (not certified)Purity to be determined
Traceability To SI units via qNMRNot specifiedNot traceable
Certificate of Analysis Comprehensive CoA with detailed analytical data (HPLC, NMR, MS, TGA, Elemental Analysis), uncertainty budget, and statement of metrological traceability.Basic CoA with purity by a single method (e.g., HPLC area %) and identity confirmation (e.g., ¹H NMR).Internal analytical report.
Homogeneity & Stability Data providedNot specifiedTo be assessed
Cost HighModerateLow (synthesis cost)

This comparison highlights the significant differences between a true CRM and other reference materials. For applications requiring the highest level of accuracy and regulatory compliance, the choice of a well-characterized CRM from a reputable supplier is non-negotiable.

Experimental Verification of a Reference Standard

Regardless of the source, it is prudent for the end-user to perform some level of verification to ensure the identity and integrity of the reference standard. The following section outlines key experimental protocols for the characterization of 4-Acetamido-3-chlorophenyl acetate.

Chemical Structure of 4-Acetamido-3-chlorophenyl acetate

G cluster_0 Reference Standard Verification cluster_1 Spectroscopic & Spectrometric Analysis cluster_2 Chromatographic Analysis A Receive Reference Standard B Visual Inspection & Documentation Review A->B C Identity Confirmation B->C D Purity Assessment B->D C1 ¹H NMR Spectroscopy C->C1 C2 Mass Spectrometry (MS) C->C2 C3 FTIR Spectroscopy C->C3 D1 HPLC-UV (Purity, Impurities) D->D1 D2 UPLC-MS (Trace Impurities) D->D2 E Final Qualification C1->E C2->E C3->E D1->E D2->E

Caption: Experimental workflow for the verification of a chemical reference standard.

High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment

Objective: To determine the purity of the 4-Acetamido-3-chlorophenyl acetate reference standard and to identify any potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

  • 4-Acetamido-3-chlorophenyl acetate reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of water and acetonitrile. A typical starting point could be 80:20 (Water:Acetonitrile) going to 20:80 over 20 minutes.

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of the reference standard in a suitable solvent (e.g., acetonitrile) to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Gradient as described above

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 254 nm

  • Analysis: Inject the standard solution and record the chromatogram.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area. Any additional peaks represent impurities.

Expected Outcome: A high-purity standard should exhibit a single major peak with minimal or no impurity peaks. The area percentage of the main peak should align with the purity value stated on the Certificate of Analysis.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Identity Confirmation

Objective: To confirm the chemical structure of the 4-Acetamido-3-chlorophenyl acetate reference standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • 4-Acetamido-3-chlorophenyl acetate reference standard

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the reference standard in 0.6-0.7 mL of the deuterated solvent in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

  • Data Analysis: Process the spectrum (phasing, baseline correction, and integration). Compare the chemical shifts, splitting patterns, and integration values of the observed signals with the expected structure of 4-Acetamido-3-chlorophenyl acetate. The crystal structure and synthesis of this compound have been described, providing a basis for spectral interpretation. [1][2][3] Expected Outcome: The acquired ¹H NMR spectrum should be consistent with the structure of 4-Acetamido-3-chlorophenyl acetate, showing the characteristic signals for the aromatic protons, the acetamido group protons, and the acetate group protons in the correct ratios.

Mass Spectrometry (MS) for Molecular Weight Verification

Objective: To confirm the molecular weight of the 4-Acetamido-3-chlorophenyl acetate reference standard.

Instrumentation:

  • Mass spectrometer (e.g., ESI-QTOF or Orbitrap)

Reagents:

  • Methanol or acetonitrile (LC-MS grade)

  • Formic acid (optional, for ionization enhancement)

  • 4-Acetamido-3-chlorophenyl acetate reference standard

Procedure:

  • Sample Preparation: Prepare a dilute solution of the reference standard (e.g., 10 µg/mL) in a suitable solvent.

  • Analysis: Infuse the sample directly into the mass spectrometer or inject it via an LC system. Acquire the mass spectrum in positive or negative ion mode.

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M-H]⁻).

Expected Outcome: The observed m/z should correspond to the calculated molecular weight of 4-Acetamido-3-chlorophenyl acetate (C₁₀H₁₀ClNO₃, MW: 227.64 g/mol ). High-resolution mass spectrometry can further confirm the elemental composition.

Conclusion

References

  • ISO Guide 30:2015, Reference materials — Selected terms and definitions.
  • Bai, S. V., et al. (2026). 4-Acetamido-3-chlorophenyl acetate.
  • Pharmaffiliates. (n.d.). 4-Acetamido-3-chlorophenyl Acetate. Retrieved from [Link]

  • ResearchGate. (2026). 4-Acetamido-3-chlorophenyl acetate. Retrieved from [Link]

Sources

Technical Validation Guide: IR Spectroscopy Profiling of 4-Acetamido-3-amino-5-methylphenyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the synthesis of complex pharmaceutical intermediates or high-performance azo dyes, 4-Acetamido-3-amino-5-methylphenyl acetate represents a critical "switch" molecule. It contains three distinct nitrogen/oxygen functionalities (ester, amide, amine) on a single toluene core.

The Validation Challenge: Standard validation often relies on HPLC for purity. However, HPLC may not immediately distinguish between regioisomers or subtle hydrolysis products (e.g., acetate cleavage) without expensive mass spec coupling. Infrared (IR) Spectroscopy offers a rapid, orthogonal validation method that specifically targets the functional group integrity.

This guide provides a self-validating spectroscopic protocol to confirm the identity of this molecule, specifically designed to discriminate it from common synthetic impurities like its phenolic precursor or over-acetylated byproducts.

Structural Analysis & Predicted Spectral Fingerprint

To validate this molecule, we must deconstruct it into its constituent oscillators. The molecule is a polysubstituted aromatic system containing an ester, an acetamide, and a primary amine.

Functional Group Mapping (Visualization)

ChemicalStructure Molecule 4-Acetamido-3-amino- 5-methylphenyl acetate Ester Ester Group (-OAc) Molecule->Ester High Freq C=O Amide Acetamido Group (-NHAc) Molecule->Amide Amide I & II Amine Primary Amine (-NH2) Molecule->Amine N-H Doublet Ring Tetra-sub Benzene Core Molecule->Ring Ar-H Bending Ester_Peak ~1760 cm⁻¹ (C=O Stretch) Ester->Ester_Peak Amide_Peak 1650-1690 cm⁻¹ (Amide I) Amide->Amide_Peak Amine_Peak 3300-3500 cm⁻¹ (N-H Doublet) Amine->Amine_Peak

Figure 1: Functional group decomposition and associated diagnostic IR regions.[1]

Critical Peak Assignments

The following table outlines the "Must-Have" peaks. If these are absent, the synthesis has failed.

Functional GroupVibration ModeFrequency (cm⁻¹)Diagnostic Value
Phenolic Ester C=O[2] Stretch1750 – 1770 Critical Identity Marker. Phenyl esters absorb at higher frequencies than aliphatic esters due to resonance inhibition by the oxygen-ring interaction.
Acetamide C=O[3][4] Stretch (Amide I)1660 – 1690 Distinguishes the amide carbonyl from the ester carbonyl.
Acetamide N-H Bend (Amide II)1530 – 1550 Confirms the secondary amide structure.
Primary Amine N-H Stretch (Sym/Asym)3350 – 3450 Critical Purity Marker. Look for a "doublet" (two distinct spikes). A single band implies loss of the amine or acetylation.
Aromatic Ring C=C Ring Stretch1450 – 1600 Confirm aromaticity; usually sharp bands.
Methyl Group C-H Stretch (sp³)2900 – 2980 Weak/Medium intensity; confirms the methyl core.

Expert Insight: The separation between the Ester C=O (~1760 cm⁻¹) and the Amide C=O (~1670 cm⁻¹) is the primary "Pass/Fail" check. If you see a single broad carbonyl peak, your resolution is too low, or hydrolysis has occurred.

Comparative Validation: Product vs. Alternatives

This section objectively compares the target molecule against its most likely synthetic impurities. This is the core of the "Self-Validating" approach.

Scenario A: Hydrolysis of the Ester

Common Issue: Moisture in the storage vessel causes the acetate to cleave, leaving the phenol.

FeatureTarget MoleculeHydrolyzed Impurity (Phenol)
1760 cm⁻¹ (Ester C=O) Present (Strong) Absent
3200-3600 cm⁻¹ (OH) Absent (or weak NH only)Strong, Broad OH Band
Result PassFail
Scenario B: Incomplete Reduction (Nitro Precursor)

Common Issue: Starting material (4-acetamido-3-nitro-5-methylphenyl acetate) remains.

FeatureTarget MoleculeNitro Precursor
3350-3450 cm⁻¹ (NH₂) Distinct Doublet Absent
1530 & 1350 cm⁻¹ Absent (Amide II overlaps 1530, but 1350 is clean)Strong NO₂ symmetric/asymmetric stretches
Result PassFail
Scenario C: Over-Acetylation (Di-Acetamide)

Common Issue: The free amine also reacts with acetic anhydride.

FeatureTarget MoleculeOver-Acetylated Impurity
3350-3450 cm⁻¹ Doublet (NH₂) Single band (NH) or None
1660-1690 cm⁻¹ Single Amide I PeakBroadened/Split Amide I (due to two different amide environments)
Result PassFail

Experimental Protocol (Standard Operating Procedure)

To ensure reproducibility, follow this ATR (Attenuated Total Reflectance) protocol.

Sample Preparation
  • Drying: Vacuum dry the sample at 40°C for 4 hours. Reasoning: Residual water creates a broad OH peak at 3400 cm⁻¹ that masks the critical amine doublet.

  • Homogeneity: If the sample is crystalline, crush lightly with a mortar and pestle to ensure uniform contact with the ATR crystal.

Instrument Setup
  • Mode: ATR (Diamond or ZnSe crystal).

  • Resolution: 4 cm⁻¹ (Required to resolve the Ester/Amide carbonyl split).

  • Scans: Minimum 16 scans (32 recommended for signal-to-noise ratio > 100:1).

  • Range: 4000 – 600 cm⁻¹.

Validation Workflow (Decision Tree)

ValidationLogic Start Acquire Spectrum CheckEster Check 1750-1770 cm⁻¹ (Sharp C=O peak?) Start->CheckEster CheckOH Check 3200-3600 cm⁻¹ (Broad OH band?) CheckEster->CheckOH Yes Fail_Hydrolysis FAIL: Hydrolyzed to Phenol CheckEster->Fail_Hydrolysis No (Peak Missing) CheckAmine Check 3300-3500 cm⁻¹ (NH₂ Doublet?) CheckOH->CheckAmine No (Clean Baseline) CheckOH->Fail_Hydrolysis Yes (Broad Peak) Pass PASS: Identity Confirmed CheckAmine->Pass Yes (Doublet Visible) Fail_Precursor FAIL: Nitro/Over-acetylated CheckAmine->Fail_Precursor No (Single/No Peak)

Figure 2: Logic gate for batch release based on spectroscopic data.

References & Regulatory Grounding

For regulatory submissions (IND/NDA), this validation approach aligns with ICH Q2(R1) guidelines regarding specificity and identification.

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation, 2005. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Authoritative text for functional group frequencies).

  • NIST Chemistry WebBook. Infrared Spectra of Structural Analogs (Acetamides/Phenyl Acetates). National Institute of Standards and Technology. Link

  • Coates, J. Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.), 2000. (Reference for differentiating ester vs. amide carbonyls).

Sources

Assay Purity Calculation Guide: 4-Acetamido-3-amino-5-methylphenyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the analytical strategy for determining the assay purity of 4-Acetamido-3-amino-5-methylphenyl acetate . As a polysubstituted aromatic compound containing a primary amine, an acetamido group, and a hydrolytically sensitive ester, this molecule requires a tailored analytical approach to distinguish between chromatographic purity (Area %) and true assay (Weight %).

Part 1: Analytical Profile & Strategy

Compound Class: Polysubstituted Aniline / Phenyl Ester Key Functional Groups: [1][2]

  • Primary Amine (-NH₂): Basic, oxidizable, and capable of diazotization.

  • Phenyl Acetate (-OAc): Susceptible to hydrolysis in high pH or unbuffered aqueous media.

  • Acetamido (-NHAc): Neutral/weakly acidic, stable UV chromophore.

The "Purity" vs. "Assay" Distinction

In drug development and dye synthesis, distinguishing these two metrics is critical:

  • Chromatographic Purity (Area %): The ratio of the analyte's peak area to the total peak area.[3] This assumes all impurities have the same response factor (UV absorption), which is rarely true.

  • Assay (Wt %): The absolute mass of the analyte in the sample relative to the total sample mass. This accounts for non-UV active impurities (salts, moisture) and response factor differences.

Recommended Analytical Workflow

The following decision tree illustrates the selection process for the optimal assay method based on resource availability and precision requirements.

AssayStrategy Start Start: Purity Determination RefStd Is a Certified Reference Standard Available? Start->RefStd MethodA Method A: HPLC-UV (External Standard) RefStd->MethodA Yes MethodB Method B: qNMR (Internal Standard) RefStd->MethodB No (Absolute Method) MethodC Method C: Diazotization Titration (Functional Group Assay) RefStd->MethodC No (Industrial/QC) Result Final Assay Calculation MethodA->Result High Precision Specific MethodB->Result Absolute Purity SI Traceable MethodC->Result Fast, Stoichiometric (Amine specific)

Caption: Decision matrix for selecting the appropriate assay method. qNMR is preferred for primary characterization when no standard exists.

Part 2: Comparative Methodology

Method A: HPLC-UV (The Industry Standard)

Best For: Routine QC, stability testing, and impurity profiling. Principle: Separation on a C18 column based on hydrophobicity. The primary amine requires pH control to prevent peak tailing.

Protocol:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase:

    • A: 20 mM Ammonium Acetate (pH 6.0) – Buffers the amine and preserves the ester.

    • B: Acetonitrile (HPLC Grade).[4]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (Aromatic ring) and 210 nm (Amide/Ester).

  • Sample Prep: Dissolve 10 mg in 10 mL of 50:50 Water:Acetonitrile. Do not use unbuffered water to avoid hydrolysis.

Calculation (External Standard Method):



  • 
    : Peak Area[3][4]
    
  • 
    : Concentration (mg/mL)
    
  • 
    : Purity of the Reference Standard (as a decimal, e.g., 0.995)
    
Method B: Quantitative NMR (qNMR) (The Absolute Reference)

Best For: Primary standard characterization, determining Response Factors (RRF). Principle: The integrated signal area is directly proportional to the molar ratio of nuclei, independent of chemical structure.

Protocol:

  • Solvent: DMSO-d6 (Prevents exchange of amide protons and ensures solubility).

  • Internal Standard (IS): Maleic Acid (Traceable Grade) or 1,3,5-Trimethoxybenzene. Must have non-overlapping signals.

  • Key Signals for Quantification:

    • Methyl (Ar-CH₃): Singlet ~2.1 ppm (3H).

    • Acetyl (NH-CO-CH₃): Singlet ~2.0 ppm (3H).[5]

    • Acetate (O-CO-CH₃): Singlet ~2.2 ppm (3H).

    • Avoid using the aromatic protons or exchangeable NH protons for quantification if possible due to potential overlap or broadening.

  • Acquisition: D1 (Relaxation Delay) ≥ 30s (or 5-7× T1), 90° pulse, without spinning.

Calculation:



  • 
    : Integral area[3]
    
  • 
    : Number of protons (e.g., 3 for methyl)
    
  • 
    : Molecular Weight (Analyte: ~222.24  g/mol )
    
  • 
    : Mass weighed (mg)
    
  • 
    : Purity of Internal Standard
    
Method C: Diazotization Titration (The Classical Approach)

Best For: Bulk intermediate assay, determining "Amine Value." Principle: The primary aromatic amine reacts stoichiometrically with sodium nitrite in acidic medium to form a diazonium salt.

Protocol:

  • Dissolution: Dissolve ~0.5 g sample in dilute HCl (pH < 2).

  • Cooling: Cool to 0–5°C (Ice bath) to prevent decomposition of the diazonium salt.

  • Titrant: 0.1 M Sodium Nitrite (

    
    ).
    
  • Endpoint: Potentiometric (platinum electrode) or external indicator (Starch-Iodide paper turns blue instantly).

Calculation:



  • 
    : Volume of titrant (mL)
    
  • 
    : Molarity of 
    
    
    
  • 
    : Molecular Weight of analyte[6]
    
  • 
    : Weight of sample (g)
    

Part 3: Comparative Analysis & Data Presentation

FeatureHPLC-UVqNMRDiazotization Titration
Specificity High (Separates impurities)Very High (Structural ID)Medium (Reacts with any primary aromatic amine)
Precision < 1.0% RSD< 1.0% RSD (with care)0.5 - 1.0% RSD
Reference Std Required Not Required (Internal Std used)Not Required (Standard Titrant used)
Speed Slow (Method Dev + Run time)Fast (Sample prep + 10 min run)Fast (15 min)
Cost High (Solvents, Column)High (Instrument time)Low (Wet chemistry)
Limit Detects non-amine impuritiesLow sensitivity for trace impuritiesOnly measures amine content
Expert Insight: Troubleshooting Common Pitfalls
  • Ester Hydrolysis: In HPLC, if you observe a growing peak at a lower retention time and a decrease in the main peak, the acetate ester is hydrolyzing. Solution: Ensure the autosampler is cooled to 4°C and minimize the time the sample sits in aqueous buffer.

  • Amine Oxidation: The 3-amino group is sensitive to air oxidation, turning samples pink/brown. Solution: Prepare solutions fresh and consider adding 0.1% antioxidant (e.g., Ascorbic acid) if compatible with the assay.

  • qNMR Water Peak: DMSO-d6 is hygroscopic. The water peak can interfere with signals around 3.3 ppm. Solution: Use ampouled dry solvents or shift the water peak by varying temperature.

References

  • Enovatia. (n.d.). Advantages of Quantitative NMR for the Determination of Relative Response Factors. Enovatia White Paper. [Link]

  • RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals. RSSL Case Studies. [Link]

  • Almac Group. (n.d.). QNMR – a modern alternative to HPLC.[7] Almac Knowledge Centre. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Acetamido-3-amino-5-methylphenyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers at the forefront of scientific innovation, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Acetamido-3-amino-5-methylphenyl acetate, a compound often utilized in specialized research and development. The procedures outlined here are designed to ensure the safety of laboratory personnel and maintain compliance with environmental regulations, reflecting field-proven best practices.

A Note on Chemical Specificity: 4-Acetamido-3-amino-5-methylphenyl acetate is a specific research chemical. While a dedicated Safety Data Sheet (SDS) from the supplier is the primary source of information, this guide synthesizes data from structurally similar compounds, such as 4-Acetamidophenyl acetate[1] and other aromatic amines, to establish a robust and cautious disposal framework.

Hazard Identification and Regulatory Context

Understanding the "why" behind a disposal protocol is critical. The molecular structure of this compound—an acetylated aromatic amine ester—suggests specific hazards that dictate its handling and disposal pathway.

Inherent Chemical Hazards: Based on analogous compounds, 4-Acetamido-3-amino-5-methylphenyl acetate should be handled as a substance with the following potential hazards:

  • Acute Oral Toxicity: Similar chemicals are classified as harmful if swallowed.[1][2][3]

  • Skin and Eye Irritation: It is expected to cause skin irritation and serious eye irritation.[1][2][3]

  • Respiratory Irritation: Inhalation of the dust or powder may lead to respiratory tract irritation.[1][4]

These hazards classify the compound as hazardous, precluding its disposal in standard trash or via sanitary sewer systems.[5]

Regulatory Framework (US EPA): Under the Resource Conservation and Recovery Act (RCRA), chemical waste is deemed hazardous if it is specifically "listed" or if it exhibits hazardous "characteristics" (ignitability, corrosivity, reactivity, or toxicity).[6] This compound is unlikely to be a listed waste (F, K, P, or U lists), as these lists are typically for common industrial chemicals.[7] However, due to its potential health effects, it would likely be classified as a characteristic hazardous waste due to Toxicity .[6] Therefore, it must be managed and disposed of through a licensed hazardous waste contractor.

Table 1: Summary of Anticipated Hazard Profile
Hazard ClassificationGHS CategorySignal WordHazard Statement
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed[1][8]
Skin IrritationCategory 2WarningH315: Causes skin irritation[1][3]
Eye IrritationCategory 2AWarningH319: Causes serious eye irritation[1][3]
Specific Target Organ ToxicityCategory 3WarningH335: May cause respiratory irritation[1][4]

Pre-Disposal Safety: PPE and Handling

Before beginning any waste consolidation or disposal procedures, ensuring personal and environmental protection is non-negotiable.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side-shields or chemical safety goggles.[1] This is mandatory to protect against accidental splashes or fine dust, which can cause serious eye irritation.[3]

  • Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Inspect them before use and use proper removal technique to avoid skin contact.[9]

  • Protective Clothing: A standard laboratory coat is required. For tasks with a higher risk of contamination, such as cleaning up a large spill, an impervious gown should be worn.[1]

Safe Handling Practices:

  • Ventilation: Always handle the solid compound and prepare waste containers in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling dust particles.[2][10]

  • Avoid Dust Formation: Take care when transferring the solid to avoid creating airborne dust.[10]

Step-by-Step Waste Disposal Protocol

This protocol outlines the systematic process for collecting and managing waste containing 4-Acetamido-3-amino-5-methylphenyl acetate.

Step 1: Waste Segregation The first and most critical step is to prevent the mixing of incompatible waste streams.

  • Action: Collect waste 4-Acetamido-3-amino-5-methylphenyl acetate and materials contaminated with it in a dedicated waste container.

  • Causality: This compound may be incompatible with strong oxidizing agents and strong acids.[11] Segregation prevents potentially dangerous reactions within the waste container and simplifies the final disposal process for your institution's safety office.[12]

Step 2: Containerization and Labeling Proper containment and identification are mandated by law and essential for safety.

  • Action: Select a leak-proof, chemically compatible container with a secure, tight-fitting lid. A high-density polyethylene (HDPE) container is a suitable choice.

  • Action: As soon as the first waste is added, affix a "Hazardous Waste" label. Clearly write the full chemical name: "4-Acetamido-3-amino-5-methylphenyl acetate," and list any other components (e.g., solvents).[12] Do not use abbreviations or chemical formulas.

  • Causality: Correct labeling ensures that anyone handling the container is aware of its contents and associated hazards, and it is a strict requirement for legal transport and disposal.[12]

Step 3: Accumulation of Solid and Contaminated Waste This includes the pure compound and any materials that have come into contact with it.

  • Action: Place excess or expired solid 4-Acetamido-3-amino-5-methylphenyl acetate directly into the labeled hazardous waste container.

  • Action: Dispose of all contaminated labware—such as weigh boats, contaminated gloves, and absorbent paper used for cleaning minor spills—into the same container.[13]

  • Causality: Any item contaminated with a hazardous chemical is considered hazardous waste and must be disposed of accordingly to prevent unintentional exposure.[14]

Step 4: Management of Empty Containers An "empty" container that held this chemical still contains residue and must be managed properly.

  • Action: For the original product container, perform a "triple rinse" with a suitable solvent (e.g., methanol or acetone) that can dissolve the compound.[12]

  • Action: Collect the solvent rinsate from all three rinses and add it to a separate, appropriately labeled hazardous liquid waste container. This rinsate is now considered hazardous waste.

  • Action: After triple rinsing and air-drying in a fume hood, deface or remove the original label and dispose of the container in the regular laboratory glass or plastic recycling, as appropriate.[12][14]

  • Causality: The triple-rinse procedure ensures that the container is decontaminated to a level considered non-hazardous by regulatory agencies, allowing for conventional disposal and reducing the volume of hazardous waste.[12]

Step 5: Storage and Final Disposal

  • Action: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within your laboratory. This area must have secondary containment to control any potential leaks.[12]

  • Action: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup. Do not attempt to dispose of the chemical waste yourself.[15]

  • Causality: EHS professionals are trained to manage, transport, and consolidate waste for final disposal by a licensed hazardous waste treatment and disposal facility, ensuring full compliance with federal, state, and local regulations.[14]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4-Acetamido-3-amino-5-methylphenyl acetate and associated materials.

G Disposal Workflow: 4-Acetamido-3-amino-5-methylphenyl acetate cluster_generation Waste Generation cluster_assessment Hazard Assessment cluster_disposal_path Disposal Pathway cluster_container Empty Container Management Waste Waste Generated (Solid Compound, Contaminated PPE, Weigh Paper, etc.) Assess Is waste hazardous? (Oral Toxicity, Skin/Eye Irritant) Waste->Assess Container Place in Labeled Hazardous Waste Container (Solid Waste Stream) Assess->Container Yes EHS Store in Satellite Area Contact EHS for Pickup Container->EHS Final Disposal by Licensed Hazardous Waste Facility EHS->Final Empty Original Product Container Empty? Rinse Triple-Rinse with Appropriate Solvent Empty->Rinse Collect Collect Rinsate as Hazardous Liquid Waste Rinse->Collect DisposeCont Deface Label & Dispose Container as Non-Hazardous Rinse->DisposeCont Collect->EHS

Caption: Decision workflow for handling and disposing of the target compound.

Emergency Procedures: Spills and Exposures

Accidents can happen, and preparedness is key to mitigating risk.

Spill Cleanup:

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.[1]

  • Don PPE: Wear the full PPE described in Section 2.

  • Containment: For a solid spill, gently cover it with an absorbent material to prevent it from becoming airborne.[4]

  • Cleanup: Carefully sweep or vacuum (with HEPA filter) the material and place it into the designated hazardous waste container.[10] Decontaminate the area with a suitable solvent and wipe clean. All cleanup materials must be disposed of as hazardous waste.[1]

  • Reporting: Report the spill to your laboratory supervisor and EHS office.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[1][4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[1][4]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1]

By adhering to this comprehensive disposal guide, you contribute to a culture of safety and responsibility, ensuring that our pursuit of scientific advancement does not come at the cost of personal health or environmental integrity.

References

  • MedChemExpress. (2024). 4-Acetamidophenyl acetate Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet.
  • AAPPTec, LLC. (n.d.). Safety Data Sheet.
  • (n.d.). Safety Data Sheet.
  • Merck. (2022). Safety Data Sheet according to Regulation (EC) No. 1907/2006.
  • Aaronchem. (2025). Safety Data Sheet.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Ark Pharm, Inc. (n.d.). Material Safety Data Sheet.
  • Cayman Chemical. (2023). Safety Data Sheet.
  • CDH Fine Chemical. (n.d.). Material Safety Data Sheet SDS/MSDS.
  • Safe Work Australia. (n.d.). Hazardous Chemical Information System (HCIS).
  • Auburn University. (n.d.). Chemical Waste Management Guide.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal.
  • New York University. (n.d.). EPA Listed Wastes Table 1.
  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.
  • CymitQuimica. (n.d.). 3-Acetamido-4-Methylphenyl Acetate.
  • ChemScene. (n.d.). N-(4-Amino-3-methylphenyl)acetamide.
  • BenchChem. (2025). Essential Safety and Operational Protocols for (Aminooxy)acetamide-Val-Cit-PAB-MMAE.
  • Vanderbilt Environmental Health and Safety. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures.
  • Sigma-Aldrich. (n.d.). 4-ACETAMIDOPHENYL ACETATE AldrichCPR.
  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo.
  • U.S. Environmental Protection Agency. (2025). Acetamide, N-(3-amino-4-methylphenyl)- Properties.
  • Cheméo. (n.d.). Chemical Properties of Acetamide, N-(3-methylphenyl)- (CAS 537-92-8).
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • U.S. Government Publishing Office. (2023). 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes.

Sources

Personal protective equipment for handling 4-Acetamido-3-amino-5-methylphenyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, Drug Development Scientists[1][2]

Executive Safety Assessment: The "Precautionary Principle"

Compound Classification: 4-Acetamido-3-amino-5-methylphenyl acetate is a poly-functionalized aromatic amine.[1][2] Structurally, it contains an aniline moiety (free amine), an acetanilide group, and an ester linkage.[2]

Toxicological Inference & Hazard Profile: While specific GHS data for this exact intermediate may be limited in public repositories, its structural analogs (e.g., 4-acetamidophenyl acetate and substituted anilines) dictate a High-Hazard handling protocol.[1][2]

  • Primary Risks: Skin sensitization (H317), severe eye irritation (H319), and potential systemic toxicity via transdermal absorption (characteristic of aniline derivatives).[2]

  • Long-term Risks: As an aniline derivative, it must be treated as a suspected mutagen/carcinogen until empirical data proves otherwise.[2]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent all dermal and respiratory contact.[2] Standard "lab practices" are insufficient for functionalized aromatic amines.[2]

Protection ZoneRecommended EquipmentTechnical Rationale (Causality)
Hand Protection (Primary) Double Nitrile Gloves (min 0.11 mm thickness each)Permeation Dynamics: Acetates can degrade nitrile over time; aromatic amines absorb rapidly through skin.[1][2] The outer glove acts as a sacrificial barrier; the inner glove maintains sterility and safety during doffing.
Hand Protection (Spill/Bulk) Silver Shield® / 4H® Laminate Gloves Breakthrough Time: Standard nitrile may have a breakthrough time of <15 mins for concentrated aromatic esters.[2] Laminate gloves provide >480 mins protection for spill cleanup.[2]
Respiratory N95 (minimum) ; P100 (if outside hood)Dust Control: The solid powder form poses an inhalation risk.[2] Engineering controls (Fume Hood) are primary; respirators are the failsafe for weighing operations.[2]
Body/Skin Tyvek® Lab Coat (Disposable) with elastic cuffsParticulate Migration: Cotton coats trap dust in fibers, creating a secondary exposure source in offices/cafeterias.[2] Tyvek repels particulates.[2]
Ocular Chemical Splash Goggles (Indirect Vent)Vapor/Dust Entry: Safety glasses with side shields are inadequate for fine powders that can migrate around lenses.[2]

Operational Protocol: The "Zero-Contact" Workflow

This workflow is a self-validating system: if you detect residue on the inner PPE layers, the protocol has failed.[2]

Phase A: Preparation & Weighing
  • Engineering Control: All open handling must occur inside a Class II Chemical Fume Hood certified within the last 12 months.[2]

  • Static Control: Use an anti-static gun or ionizer bar near the balance.[2] Substituted phenyl acetates are often fluffy, electrostatic powders that "fly" easily.[2]

  • Surface Barrier: Line the hood surface with a plastic-backed absorbent mat (pig mat).[2] Why? To capture invisible dust settling during transfer, preventing tracking onto sleeves.[2]

Phase B: Solubilization & Transfer
  • Solvent Selection: Dissolve the solid immediately after weighing.[2] Do not transport the solid powder across the lab.[2]

  • Vessel Closure: Use septum-capped vials. Add solvent via syringe to minimize open-air exposure.[1][2]

  • Decontamination: Wipe the exterior of the reaction vessel with a solvent-dampened Kimwipe before removing it from the hood.[2] Dispose of the Kimwipe as hazardous waste immediately.[2]

Phase C: Waste Disposal & Deactivation
  • Segregation: Do not mix with oxidizers (e.g., nitric acid waste).[2] Aromatic amines can react violently or form nitro-compounds.[1][2]

  • Solid Waste: Double-bag all contaminated gloves, mats, and paper towels in a clear hazardous waste bag labeled "Toxic Solid - Aromatic Amine."[1][2]

  • Liquid Waste: Segregate into "Organic Waste - Halogen Free" (unless halogenated solvents were used).[1][2]

Visualizations: Decision Logic & Workflow

Diagram 1: PPE Selection Logic Tree

This logic tree ensures researchers select the correct glove type based on the specific operation (weighing vs. spill).

PPE_Selection Start Task Assessment Type Operation Type? Start->Type Routine Routine Weighing/Synthesis Type->Routine < 10g Spill Spill Cleanup / Bulk Handling Type->Spill > 10g or Liquid Spill Glove1 Double Nitrile (0.11mm) Routine->Glove1 Dexterity Required Coat1 Std. Lab Coat + Sleeves Routine->Coat1 Glove2 Silver Shield / Laminate Spill->Glove2 Max Protection Coat2 Tyvek Suit / Apron Spill->Coat2

Caption: Decision matrix for selecting glove and body protection based on the scale of operation and risk of saturation.

Diagram 2: The "Zero-Tracking" Containment Workflow

This workflow illustrates the critical steps to prevent tracking chemical residue out of the fume hood.

Containment_Workflow Step1 1. Setup: Absorbent Mat inside Fume Hood Step2 2. Manipulation: Weigh & Solubilize (Closed Vials) Step1->Step2 Step3 3. Decon: Wipe Vials with Solvent Step2->Step3 Prevent Ext. Contam. Step4 4. Doffing: Remove Outer Gloves INSIDE Hood Step3->Step4 Critical Step Step5 5. Exit: Clean Hands (Inner Gloves) Step4->Step5

Caption: Step-by-step containment protocol to ensure no chemical residue leaves the primary engineering control (Fume Hood).

Emergency Response Protocols

IncidentImmediate ActionSecondary Action
Skin Contact Wash for 15 mins with soap and water.[1][2] Do NOT use alcohol (enhances absorption of anilines).[2]Seek medical attention.[2][3][4][5] Monitor for signs of methemoglobinemia (cyanosis/blue lips) if large exposure.[2]
Eye Contact Flush for 15 mins using an eyewash station. Hold eyelids open.Consult an ophthalmologist immediately. Acetates can cause corneal clouding.[2]
Inhalation Move to fresh air immediately.If breathing is difficult, administer oxygen (trained personnel only).[2]

References

  • Sigma-Aldrich. Safety Data Sheet: 4-Acetamidophenyl acetate (CAS 2623-33-8).[1][2] (Proxy for hazard classification). Retrieved from [2]

  • National Institutes of Health (NIH). Guidelines for Handling Aromatic Amines.[2] Division of Occupational Health and Safety.[2] Retrieved from [1][2]

  • Ansell. Chemical Permeation & Degradation Guide (Nitriles vs. Acetates). Retrieved from [1][2]

  • PubChem. Compound Summary: N-(4-Amino-3-methylphenyl)acetamide.[2] (Structural Analog). Retrieved from [2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.